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  • Product: 2,4-Oxazolidinedione
  • CAS: 12770-97-7

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic and Structural Elucidation of 2,4-Oxazolidinedione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Oxazolidinedione, a heterocyclic organic compound with the chemical formula C₃H₃NO₃, serves as a foundational s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Oxazolidinedione, a heterocyclic organic compound with the chemical formula C₃H₃NO₃, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have been explored for a range of pharmacological activities, most notably as anticonvulsant drugs.[1] A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this important molecule. This technical guide offers a detailed analysis of the spectroscopic data of 2,4-Oxazolidinedione, providing field-proven insights into the interpretation of its spectral features.

Molecular Structure and Key Features

2,4-Oxazolidinedione is a five-membered heterocyclic ring containing two carbonyl groups at positions 2 and 4, an oxygen atom at position 1, and a nitrogen atom at position 3.[1] The molecule has a molecular weight of 101.06 g/mol .[2][3] Its structure is characterized by a high degree of functionality within a compact framework, making spectroscopic analysis particularly informative.

Figure 1: Molecular Structure of 2,4-Oxazolidinedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,4-Oxazolidinedione is predicted to be simple, reflecting the molecule's symmetry.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8Singlet2HCH₂ (C5)
~8.0 - 9.0Singlet (broad)1HNH (N3)

Interpretation:

  • Methylene Protons (C5-H): The two protons on the C5 carbon are chemically equivalent and are expected to appear as a single peak, a singlet, in the region of 4.5-4.8 ppm. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the two carbonyl groups.

  • Amide Proton (N3-H): The proton attached to the nitrogen atom is expected to be a broad singlet in the downfield region of the spectrum (8.0-9.0 ppm). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of 2,4-Oxazolidinedione in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) (ppm)Assignment
~170 - 175C4=O (Amide carbonyl)
~155 - 160C2=O (Carbamate carbonyl)
~65 - 70C5 (CH₂)

Interpretation:

  • Carbonyl Carbons (C2 and C4): The two carbonyl carbons are in different chemical environments and are expected to appear as two distinct signals in the downfield region of the spectrum. The amide carbonyl (C4) is typically found further downfield (~170-175 ppm) compared to the carbamate carbonyl (C2) (~155-160 ppm).

  • Methylene Carbon (C5): The C5 carbon, being attached to an oxygen atom, will be significantly deshielded and is expected to appear in the range of 65-70 ppm.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.

  • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

  • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Oxazolidinedione is dominated by the characteristic absorptions of the carbonyl groups and the N-H bond.

Key IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~1800StrongC=O Stretch (Anhydride-like)
~1740StrongC=O Stretch (Amide)
~1200StrongC-O Stretch

Interpretation:

  • N-H Stretching: A strong, broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The broadening is a result of hydrogen bonding.

  • C=O Stretching: Two distinct and strong carbonyl absorption bands are expected. The higher frequency band (~1800 cm⁻¹) can be attributed to the anhydride-like C=O group (C2), while the lower frequency band (~1740 cm⁻¹) corresponds to the amide C=O group (C4). The coupling between the two carbonyl groups can also influence their absorption frequencies.

  • C-O Stretching: A strong band in the region of 1200 cm⁻¹ is characteristic of the C-O single bond stretching vibration within the five-membered ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Grind a small amount of 2,4-Oxazolidinedione (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zPossible Fragment
101[M]⁺ (Molecular Ion)
73[M - CO]⁺
57[M - CO₂ - H]⁺
43[HNCO]⁺

Interpretation of Fragmentation Pattern:

The electron ionization mass spectrum of 2,4-Oxazolidinedione is expected to show a molecular ion peak at m/z 101, corresponding to its molecular weight. The fragmentation pattern can be rationalized by the cleavage of the heterocyclic ring.

2,4-Oxazolidinedione_Fragmentation cluster_0 Molecular Ion cluster_1 Fragment 1 cluster_2 Fragment 2 cluster_3 Fragment 3 M [C₃H₃NO₃]⁺˙ m/z = 101 F1 [C₂H₃NO₂]⁺˙ m/z = 73 M->F1 - CO F3 [HNCO]⁺˙ m/z = 43 M->F3 - C₂H₂O₂ F2 [C₂H₂NO]⁺ m/z = 56 F1->F2 - OH

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of 2,4-Oxazolidinedione.

Experimental Protocol for Mass Spectrometry (EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detect the ions and generate a mass spectrum.

Safety and Handling

2,4-Oxazolidinedione is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The spectroscopic data of 2,4-Oxazolidinedione, when analyzed in a cohesive manner, provides a comprehensive and unambiguous structural confirmation. The characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra, coupled with the molecular weight and fragmentation pattern from mass spectrometry, offer a powerful and self-validating system for the identification and characterization of this important heterocyclic scaffold. This guide provides the foundational spectroscopic knowledge necessary for researchers working with 2,4-Oxazolidinedione and its derivatives in the pursuit of novel scientific discoveries.

References

  • Wikipedia. 2,4-Oxazolidinedione. [Link]

  • PubChem. 2,4-Oxazolidinedione. [Link]

  • CAS Common Chemistry. 2,4-Oxazolidinedione. [Link]

Sources

Exploratory

Structural Elucidation and Supramolecular Analysis of Novel 2,4-Oxazolidinedione Derivatives

Executive Summary The 2,4-oxazolidinedione scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to hydantoins and thiazolidinediones. While historically significant as anticonvulsan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-oxazolidinedione scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to hydantoins and thiazolidinediones. While historically significant as anticonvulsants (e.g., Trimethadione), recent structural modifications at the N3 and C5 positions have unlocked potential in antimicrobial and antidiabetic therapeutics.

This guide provides a rigorous technical framework for the structural characterization of novel 2,4-oxazolidinedione derivatives. It moves beyond basic synthesis to focus on single-crystal X-ray diffraction (SC-XRD) , Hirshfeld surface analysis , and Density Functional Theory (DFT) validation. We explore how the supramolecular assembly—governed by specific hydrogen bond motifs—dictates the physicochemical properties critical for drug development.

Molecular Architecture & Pharmacological Relevance[1][2][3]

The 2,4-oxazolidinedione core (


) consists of a five-membered heterocyclic ring containing nitrogen and oxygen. Its pharmacological versatility stems from its ability to act as a hydrogen bond donor (via N3-H) and acceptor (via C2=O and C4=O carbonyls).
Structural Bioisosterism

In drug design, this scaffold is often compared to its sulfur and nitrogen analogs. Understanding these subtle structural differences is key to optimizing binding affinity.

ScaffoldHeteroatoms (1,[1] 3)Key FeaturePharmacological Class
2,4-Oxazolidinedione O, N High electronegativity at pos 1 Anticonvulsant / Antimicrobial
HydantoinN, NHigh H-bond donor capacityAntiepileptic (Phenytoin)
ThiazolidinedioneS, NLipophilic sulfur at pos 1Antidiabetic (PPAR

agonists)
The "Series X" Target Profile

For this guide, we focus on the characterization of 5,5-disubstituted and N-alkylated derivatives. These modifications typically lock the ring conformation, reducing entropic penalties upon protein binding.

Critical Insight: The planarity of the oxazolidinedione ring is not absolute. Substituents at C5 can induce a slight envelope conformation, measurable via Cremer-Pople puckering parameters. This deviation often dictates the "lock-and-key" fit within enzyme active sites.

Synthesis & Crystallization Protocols

High-quality crystals are the prerequisite for structural elucidation. The following protocol integrates synthesis with a self-validating crystallization workflow.

Synthesis Workflow (Cyclization)

The most robust route involves the condensation of


-hydroxy esters with urea or carbamates, followed by cyclization.

Protocol Checkpoints:

  • Reaction Monitoring: Use TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the ester spot (

    
    ) and appearance of the polar dione spot (
    
    
    
    ) confirms conversion.
  • Purity Validation:

    
    H NMR must show the diagnostic downfield shift of the N-H proton (if unsubstituted) around 8.0–9.5 ppm.
    
Single Crystal Growth Strategy

Oxazolidinediones are prone to forming microcrystalline powders. To obtain X-ray quality prisms, a Slow Evaporation or Vapor Diffusion method is required.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the purified derivative in a semi-polar solvent (e.g., Ethanol or Acetone). Ensure the solution is dilute (not saturated).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites for twinning—avoid them.
    
  • Vapor Diffusion (The "Anti-Solvent" Trap):

    • Place the open vial containing the solute inside a larger jar.

    • Add a volatile anti-solvent (e.g., Hexane or Diethyl Ether) to the outer jar.

    • Seal the outer jar tightly.

  • Observation: Monitor daily under a polarized light microscope.

    • Success: Birefringent prisms or blocks.

    • Failure: Dendritic needles (growth too fast) or amorphous precipitate.

Self-Validating Step: Before mounting, examine the crystal under cross-polarizers. If the crystal does not extinguish sharply (turns black) every 90 degrees of rotation, it is likely a twin or aggregate and will yield poor diffraction data.

X-Ray Diffraction & Structural Elucidation[5][6][7]

Once a suitable crystal is mounted, SC-XRD provides the definitive 3D structure.

Data Collection & Refinement Workflow

XRD_Workflow Sample Crystal Mounting (0.2mm Block) Diffraction Data Collection (Mo/Cu Kα Source) Sample->Diffraction Reduction Data Reduction (SAINT/CrysAlis) Diffraction->Reduction Solve Structure Solution (SHELXT - Direct Methods) Reduction->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validation CheckCIF (IUCr Validation) Refine->Validation Validation->Refine  R1 > 5%

Figure 1: Standardized workflow for crystallographic characterization of small organic molecules.

Key Structural Metrics

For 2,4-oxazolidinediones, specific bond lengths indicate electron delocalization.

  • C2=O2 Bond: Typically 1.19–1.21 Å.

  • C4=O4 Bond: Typically 1.20–1.22 Å.

  • C2–N3 Bond: Shorter (1.35–1.38 Å) than a typical C-N single bond due to resonance with the carbonyl.

  • Ring Planarity: The RMS deviation of the five ring atoms is usually <0.05 Å. Significant deviations suggest steric strain from bulky C5 substituents.

Supramolecular Analysis (Hirshfeld Surfaces)

Beyond the single molecule, the biological activity of oxazolidinediones is often correlated with their ability to form specific intermolecular interactions. Hirshfeld surface analysis maps these contacts.[2]

The Dimer Motif

The most persistent feature in the crystal packing of N-unsubstituted 2,4-oxazolidinediones is the formation of centrosymmetric dimers.

  • Interaction:

    
    
    
  • Acceptor: The C2 carbonyl oxygen is generally the preferred acceptor over C4 due to higher basicity.

  • Graph Set Notation:

    
     (Two donors, two acceptors, forming an 8-membered ring).
    
Interpreting the Fingerprint Plots

Using software like CrystalExplorer, we generate 2D fingerprint plots (


 vs 

).
  • H

    
    H Contacts:  Usually the dominant contribution (~35–45%) due to hydrophobic substituents. Appears as a central spike in the plot.
    
  • O

    
    H Contacts:  Representing the hydrogen bonds. Appear as sharp "spikes" at the bottom left of the plot (short distances).
    
  • C

    
    H (
    
    
    
    ) Interactions:
    Wing-like structures indicating stacking interactions, common in 5-aryl derivatives.

Interaction_Map MolA Molecule A (Donor) MolA->MolA Pi-Pi Stacking (Aryl Groups) MolB Molecule B (Acceptor) MolA->MolB N3-H...O2 (Strong H-Bond) MolA->MolB C5-H...O4 (Weak H-Bond) Solvent Solvent (if solvate) MolB->Solvent H-Bond

Figure 2: Supramolecular interaction map highlighting the dominant donor-acceptor pathways in the crystal lattice.

Strategic Implications for Drug Design

Connecting the crystal structure to pharmacological function (Structure-Property Relationships).

Solubility Prediction

Compounds that exhibit strong, planar


-stacking combined with the tight 

dimer network often possess high lattice energy . This correlates with:
  • Higher melting points.

  • Lower aqueous solubility.

  • Design Fix: Introducing an N-methyl group disrupts the H-bond dimer, significantly lowering the melting point and improving solubility.

Electronic Stability (DFT)

Density Functional Theory (e.g., B3LYP/6-311G**) calculations on the crystallographic geometry provide the HOMO-LUMO gap .

  • Hard/Soft Acid-Base Theory: A large gap implies high chemical stability (less reactive).

  • Reactivity: The HOMO is typically localized on the oxazolidinedione ring (nitrogen lone pair/carbonyls), confirming it as the site of metabolic attack or receptor interaction.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Royal Society of Chemistry. Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023).[3] [Link]

  • National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione (Analogous Hydantoin Study). [Link]

  • Journal of Medicinal Chemistry. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers. [Link]

  • Wikipedia. 2,4-Oxazolidinedione (General Chemical Data). [Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 2,4-Oxazolidinedione Anticonvulsants

Executive Summary This technical guide delineates the pharmacodynamic and pharmacokinetic mechanisms of 2,4-oxazolidinedione derivatives, specifically focusing on Trimethadione (TMO) and its active metabolite Dimethadion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacodynamic and pharmacokinetic mechanisms of 2,4-oxazolidinedione derivatives, specifically focusing on Trimethadione (TMO) and its active metabolite Dimethadione (DMO) . Historically significant as the first effective agents for absence (petit mal) seizures, these compounds function primarily by dampening pathological thalamocortical oscillations.

The core mechanism involves the voltage-dependent inhibition of T-type calcium channels (Cav3.x) in thalamic relay neurons. By suppressing low-threshold calcium spikes (LTS), these agents prevent the synchronization of the 3 Hz spike-and-wave discharges characteristic of absence epilepsy. This guide details the chemical synthesis, structure-activity relationships (SAR), electrophysiological validation protocols, and the critical metabolic conversion that sustains therapeutic efficacy.

Chemical Foundation & Structure-Activity Relationship (SAR)

The 2,4-oxazolidinedione ring is a bioisostere of the hydantoin ring (found in phenytoin) but possesses distinct physicochemical properties that alter its spectrum of activity.

Chemical Structure

The core scaffold consists of a five-membered heterocyclic ring containing nitrogen and oxygen.[1]

  • Position 2 & 4: Carbonyl groups (C=O).

  • Position 3 (Nitrogen): Site of alkylation (usually methyl).

  • Position 5 (Carbon): The critical site for substitution to ensure anticonvulsant activity.

Synthesis (Traube Method)

The classic synthesis involves the condensation of dialkyl glycolates with urea in the presence of a strong base (e.g., sodium ethoxide).

ChemicalSynthesis Reactants Dimethyl Glycolate + Urea Intermediate Condensation (NaOEt/EtOH) Reactants->Intermediate Product 5,5-Dimethyl-2,4-oxazolidinedione (Dimethadione) Intermediate->Product Methylation N-Methylation (Dimethyl Sulfate) Product->Methylation FinalDrug Trimethadione (3,5,5-Trimethyl-2,4-oxazolidinedione) Methylation->FinalDrug

Figure 1: Synthetic pathway for Trimethadione via the Traube synthesis method.

Structure-Activity Relationship (SAR)

The SAR of this class is strictly defined:

  • C5 Substitution: Essential. Unsubstituted oxazolidinediones are inactive. Dialkyl substitution (e.g., dimethyl in TMO) at C5 confers optimal protection against pentylenetetrazol (PTZ)-induced seizures.

  • N3 Alkylation: Methylation at N3 increases lipophilicity, enhancing blood-brain barrier (BBB) penetration. However, this N-methyl group is metabolically labile.

  • Ring Bioisosterism: Replacing the ring oxygen with sulfur yields thiazolidinediones , which retain some activity but differ in toxicity profiles.

Pharmacodynamics: The Thalamocortical Oscillator

The therapeutic efficacy of 2,4-oxazolidinediones stems from their ability to desynchronize the thalamocortical loop.

Molecular Target: Cav3.x Channels

Absence seizures are generated by a reverberating loop between Thalamic Relay (TC) neurons and Reticular Thalamic (nRT) neurons .

  • Pathology: Hyperpolarization of TC neurons removes inactivation from T-type Ca²⁺ channels. Upon repolarization, these channels open, causing a massive Ca²⁺ influx known as a Low-Threshold Spike (LTS) . This LTS triggers a burst of high-frequency action potentials, driving the cortex into a seizure rhythm (3 Hz spike-and-wave).

  • Mechanism: TMO and DMO reduce the magnitude of T-type calcium currents (

    
    ) in TC neurons. They function as state-dependent blockers, preferentially binding to the channel in its inactivated state, thereby preventing the LTS required for burst firing.
    
Systemic Effect

By reducing


, the drug raises the threshold for burst firing. TC neurons shift from "burst mode" (oscillatory) to "tonic mode" (transmission), restoring normal consciousness.

MechanismAction cluster_Thalamus Thalamic Circuitry TC Thalamic Relay Neuron (TC) Cortex Cerebral Cortex (Pyramidal Neurons) TC->Cortex Excitatory (Glutamate) T_Channel T-type Ca2+ Channel (Cav3.1 / Cav3.2) TC->T_Channel nRT Reticular Thalamic Neuron (nRT) nRT->TC Inhibitory (GABA) Hyperpolarization nRT->TC Hyperpolarization De-inactivates T-channels Cortex->TC Excitatory (Glutamate) Cortex->nRT Excitatory T_Channel->TC Ca2+ Influx (LTS) Burst Firing Drug Trimethadione / Dimethadione Drug->T_Channel BLOCKS (Reduces Peak Current)

Figure 2: Disruption of the thalamocortical loop. The drug blocks T-type channels, preventing the post-inhibitory rebound burst firing.

Pharmacokinetics & Metabolism[2]

The clinical profile of Trimethadione is defined by its metabolism.[2] TMO acts largely as a prodrug.

  • Absorption: Rapidly absorbed from the GI tract.

  • Metabolism: TMO is rapidly N-demethylated in the liver by microsomal enzymes to form Dimethadione (DMO) .

  • Active Metabolite (DMO):

    • DMO is an active anticonvulsant.[2]

    • Half-life: TMO (~12-24 hours) vs. DMO (~6–13 days).

    • Accumulation: Due to the slow excretion of DMO, it accumulates in plasma to concentrations much higher than TMO. Therefore, chronic seizure control is primarily mediated by DMO.

Quantitative Comparison Table
ParameterTrimethadione (TMO)Dimethadione (DMO)Ethosuximide (Reference)
Role Prodrug / Acute ActiveActive MetabolitePrimary Drug
Half-Life (

)
12 - 24 hours6 - 13 days30 - 60 hours
Primary Target T-type Ca²⁺ ChannelT-type Ca²⁺ ChannelT-type Ca²⁺ Channel
Therapeutic Range N/A (Rapidly metabolized)~700 µg/mL40 - 100 µg/mL
Excretion Hepatic MetabolismRenal (Slow)Renal / Hepatic

Experimental Validation: Whole-Cell Patch Clamp

To validate the mechanism of action of a 2,4-oxazolidinedione derivative, researchers must isolate T-type currents (


) from high-voltage activated (HVA) currents (

).
Protocol Design

Objective: Measure the reduction in peak current density of low-voltage activated (LVA) calcium currents in Thalamic Relay Neurons.

Reagents:

  • External Solution: Standard ACSF with Tetrodotoxin (TTX, 1 µM) to block Na⁺ channels and TEA-Cl to block K⁺ channels. Barium (

    
    ) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
    
  • Internal Solution: Cs-Methanesulfonate based (to block K⁺ currents from the inside).

Step-by-Step Workflow
  • Preparation: Prepare acute brain slices (thalamus) from rodent models (e.g., Wistar rats) or culture HEK293 cells stably expressing human Cav3.1.

  • Giga-seal Formation: Approach neuron with recording pipette (Resistance 3-5 MΩ). Apply mild suction to form a Giga-ohm seal.

  • Whole-Cell Access: Apply short pulse of suction to rupture membrane patch.

  • Voltage Protocol (Isolation of T-currents):

    • Holding Potential:

      
       mV (Ensures T-channels are not inactivated).
      
    • Test Pulse: Step to

      
       mV for 200 ms.
      
    • Note: HVA channels require depolarization to > -10 mV, so stepping to -30 mV selectively activates T-channels.

  • Drug Application: Perfusion of TMO or DMO (concentration range 0.1 mM – 2 mM).

  • Analysis: Measure peak amplitude of the inward transient current before and after drug application.

PatchClamp cluster_Data Data Acquisition Step1 1. Slice Preparation (Thalamic Relay Neurons) Step2 2. Whole-Cell Configuration (Internal Cs+ / External TTX) Step1->Step2 Step3 3. Voltage Protocol Hold: -90 mV -> Step: -30 mV Step2->Step3 Control Record Control Current (High Amplitude Transient) Step3->Control Drug Perfusion: Dimethadione (1 mM) Control->Drug Test Record Test Current (Reduced Amplitude) Drug->Test

Figure 3: Experimental workflow for isolating T-type currents using Voltage Clamp.

References

  • Mechanism of Action of Antiepileptic Drugs. PubMed. [Link]

  • Trimethadione: Drug Information. National Library of Medicine (PubChem). [Link]

  • T-type Calcium Channels in Absence Epilepsy. ScienceDirect. [Link]

  • Pharmacology of the Oxazolidinediones. Goodman & Gilman's The Pharmacological Basis of Therapeutics. [Link]

  • Structure-Activity Relationships of Anticonvulsants. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Computational Pharmacophore Modeling and Bioactivity Prediction of the 2,4-Oxazolidinedione Scaffold

Executive Summary & Structural Rationale The 2,4-oxazolidinedione ring system is a privileged scaffold in medicinal chemistry, historically validated by the anticonvulsant Trimethadione . Structurally, it acts as a biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 2,4-oxazolidinedione ring system is a privileged scaffold in medicinal chemistry, historically validated by the anticonvulsant Trimethadione . Structurally, it acts as a bioisostere to hydantoins and thiazolidinediones (TZDs). However, unlike the sulfur-containing TZDs (e.g., Rosiglitazone), the oxazolidinedione core offers a distinct electrostatic profile and metabolic stability window, potentially mitigating the hepatotoxicity often associated with the thiazolidine ring.

This guide details a rigorous in silico workflow to predict the bioactivity of this scaffold. We focus on two distinct therapeutic modalities:

  • Neurological modulation (T-type Calcium Channels - Cav3.x).

  • Metabolic regulation (PPAR-

    
     agonism).
    
Structural Bioisosterism

The core advantage of the 2,4-oxazolidinedione lies in its electronegativity. The replacement of sulfur (in TZDs) with oxygen (in oxazolidinediones) lowers the pKa of the N3 proton, altering hydrogen bond donor capability and lipophilicity (LogP).

FeatureThiazolidinedione (S)2,4-Oxazolidinedione (O)Impact on Design
Heteroatom Sulfur (Soft nucleophile)Oxygen (Hard nucleophile)Affects metabolic oxidation potential.
Ring Planarity Slightly puckeredMore planarInfluences

-

stacking interactions.
H-Bonding Moderate AcceptorStronger Acceptor (C2=O, C4=O)Critical for Serine/Tyrosine interactions in binding pockets.

Ligand Preparation: The Foundation of Accuracy

Inaccurate representation of the ligand's protonation state is the primary cause of docking failure for this scaffold. The N3 position is acidic.

Protocol: Dynamic Protonation & Conformer Generation
  • Tautomer Enumeration: The 2,4-oxazolidinedione ring can exist in lactam-lactim tautomers. At physiological pH (7.4), the N-substituted derivatives are stable, but unsubstituted N3 variants may ionize.

    • Directive: Generate states at pH

      
      .
      
  • Stereoisomerism: If C5 is mono-substituted, it creates a chiral center.

    • Directive: Enumerate R/S enantiomers explicitly. Biological activity is often stereospecific (e.g., Trimethadione metabolism).

  • Energy Minimization: Use the OPLS3e or MMFF94 force field. The ring constraints require accurate parameterization of the bond angles to prevent artificial ring opening during simulation.

LigandPrep cluster_check Quality Control Input 2D SMILES Input Ionization Ionization (Epik/MoKa) pH 7.4 +/- 1.0 Input->Ionization Tautomer Tautomer Enumeration (Lactam vs Lactim) Ionization->Tautomer Chirality Stereoisomer Generation (C5 R/S) Tautomer->Chirality Conformer Conformational Search (OPLS3e / MMFF94) Chirality->Conformer Output 3D Minimized Ligand Conformer->Output Check1 Check Ring Planarity Conformer->Check1 Check2 Verify N3 H-Bond Capacity

Figure 1: Ligand preparation workflow emphasizing the critical handling of ionization and chirality for the oxazolidinedione scaffold.

Target Identification & Molecular Docking[1][2][3][4][5][6][7]

Target A: PPAR- (Metabolic / Antidiabetic)[1][3][5]
  • Rationale: 2,4-Oxazolidinediones serve as non-TZD partial agonists, potentially reducing weight gain side effects.

  • PDB Selection: 1FM6 (Complex with Rosiglitazone) or 3Vso (Partial agonist structures).

  • Key Interactions:

    • Acidic Headgroup: The oxazolidinedione ring acts as the acidic headgroup, mimicking the TZD ring or carboxylic acid.

    • Anchor Points: H-bonds with His323 , His449 , and Tyr473 (AF2 helix) are non-negotiable for agonism.

    • Hydrophobic Tail: The C5 substituent must occupy the hydrophobic arm formed by Phe282 and Leu330.

Target B: Voltage-Gated Calcium Channel Cav3.1 (Anticonvulsant)
  • Rationale: Trimethadione blocks T-type currents.[1]

  • PDB Selection: 6KZO (Cryo-EM structure of human Cav3.1).

  • Binding Site: The central pore cavity or the fenestrations.

  • Mechanism: State-dependent block (stabilizing the inactivated state).

Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation:

    • PPAR-

      
      : Center grid on the co-crystallized ligand (e.g., Rosiglitazone). Size: 
      
      
      
      Å.
    • Cav3.1: Center on the central pore residues (Thr, Val rings).

  • Constraints:

    • Apply a hydrogen bond constraint to Ser289 or Tyr473 for PPAR-

      
       to filter out non-productive poses immediately.
      
  • Scoring: Use XP (Extra Precision) scoring. Focus on Ligand Efficiency (LE) rather than raw docking score, as oxazolidinediones are small fragments.

QSAR Modeling: Electronic & Steric Descriptors

For 2,4-oxazolidinediones, biological activity correlates strongly with the electronic environment of the imide system (-CO-N-CO-).

Descriptor Selection

To build a robust QSAR model (e.g., using PLS or Random Forest), calculate the following specific descriptors:

Descriptor TypeSpecific ParameterRelevance to Scaffold
Electronic HOMO/LUMO Gap Reactivity of the carbonyls; correlates with metabolic stability.
Electronic N3 Atomic Charge Determines H-bond donor strength (critical for PPAR-

His323 interaction).
Steric Verloop Parameters (L, B1, B5) Defines the dimensions of the C5 substituent, critical for fitting into the hydrophobic pocket.
Physicochemical TPSA (Topological Polar Surface Area) Must be < 90 Ų for BBB penetration (Anticonvulsant activity).
3D-QSAR Alignment Rule

Alignment is the source of most QSAR errors.

  • Rule: Align all molecules based on the rigid 2,4-oxazolidinedione core .

  • Method: Atom-by-atom superimposition of the N3-C2(=O)-O1-C5-C4(=O) atoms. Do not use flexible alignment for the core.

ADMET Profiling & Toxicity Prediction[4][6][9][10]

The historical failure of Trimethadione (fetal toxicity, nephrotoxicity) makes this section mandatory.

The "Dione" Alert

The 2,4-oxazolidinedione ring can undergo hydrolytic ring-opening to form


-hydroxy amides.
  • In Silico Screen: Use FAME 3 or StarDrop to predict sites of metabolism (SoM).

  • Toxicity Check:

    • Nephrotoxicity: Correlate with high lipophilicity (LogP > 3.5) combined with specific C5-aryl substitutions.

    • Teratogenicity: Associated with specific oxidative metabolites. Prioritize structures that resist rapid N-demethylation (if N-substituted).

ADMET cluster_filters Sequential Filtration Library Docked Hits Library BBB BBB Permeability (LogBB > -1.0 for CNS) Library->BBB CYP CYP Inhibition (Avoid 2C9/3A4 inhibition) BBB->CYP Pass Hepatotox Hepatotoxicity Model (BSEP inhibition) CYP->Hepatotox Pass Lead Optimized Lead Safe & Active Hepatotox->Lead Pass Discard Discard Hepatotox->Discard Fail

Figure 2: ADMET filtration funnel. Note the prioritization of BBB permeability for CNS targets and Hepatotoxicity checks for metabolic targets.

Integrated Case Study: From Structure to Prediction

Objective: Design a C5-substituted 2,4-oxazolidinedione as a dual-acting anticonvulsant with reduced toxicity.

Step-by-Step Workflow:

  • Scaffold Hop: Start with the Trimethadione core. Replace the N-methyl with an N-ethyl to alter metabolic rate.

  • C5-Diversification: Generate a combinatorial library at C5 using aromatic and heteroaromatic aldehydes (Knoevenagel condensation simulation).

  • Virtual Screening (Cav3.1):

    • Dock library into PDB 6KZO .

    • Filter for poses that block the pore but do not clash with the voltage sensor paddle (to avoid cardiac side effects).

  • QSAR Prediction:

    • Calculate LogP and TPSA.

    • Filter:

      
       (Optimal for BBB).
      
    • Filter:

      
       Ų.
      
  • Toxicity Flagging:

    • Run ProTox-II to predict LD50.

    • Discard any compound with a predicted LD50 < 500 mg/kg.

References

  • Trimethadione Mechanism

    • Leresche, N., et al. (1998). "Trimethadione blocks T-type calcium channels in thalamic neurons."[1] Journal of Neuroscience.

  • Cav3.

    • Zhao, Y., et al. (2019). "Molecular basis for ligand modulation of a mammalian voltage-gated Ca2+ channel." Cell. (PDB ID: 6KZO).

  • PPAR-gamma Docking

    • Nolte, R.T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature.

  • ADMET Tools

    • Daina, A., et al. (2017).[2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Toxicity Prediction

    • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research.

Sources

Foundational

The 2,4-Oxazolidinedione Scaffold: From Classic Anticonvulsants to Modern Metabolic Modulators

Executive Summary The 2,4-oxazolidinedione (OZD) scaffold represents a privileged heterocyclic core in medicinal chemistry, historically anchored by the anticonvulsant trimethadione. While often overshadowed by its nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-oxazolidinedione (OZD) scaffold represents a privileged heterocyclic core in medicinal chemistry, historically anchored by the anticonvulsant trimethadione. While often overshadowed by its nitrogen (hydantoin) and sulfur (thiazolidinedione) bioisosteres, the OZD moiety offers unique physicochemical properties—specifically its acidity (pKa ~6.0–7.0) and hydrogen-bonding capability—that make it an ideal candidate for lead optimization in metabolic and oncological targets. This guide explores the chemical space of OZD analogs, detailing synthetic pathways, structure-activity relationships (SAR), and emerging applications in aldose reductase inhibition and PPAR modulation.

Chemical Architecture & Bioisosterism

The 2,4-oxazolidinedione ring is a five-membered heterocycle containing an oxygen atom at position 1, a nitrogen at position 3, and carbonyls at positions 2 and 4.

Structural Properties[1][2][3][4][5]
  • Acidity: The N3 proton is acidic due to resonance stabilization of the conjugate base by the flanking carbonyls. This allows for the formation of water-soluble salts (e.g., sodium salts), a critical feature for bioavailability.

  • Bioisosterism: OZD is a classical bioisostere of:

    • Hydantoin (Imidazolidine-2,4-dione): Found in phenytoin.

    • Thiazolidine-2,4-dione (TZD): Found in glitazones (antidiabetics).[1][2]

    • Succinimide: Found in ethosuximide.

Technical Insight: Unlike 2-oxazolidinones (e.g., Linezolid), which are carbamates and strictly antimicrobial protein synthesis inhibitors, 2,4-oxazolidinediones possess a distinct imide-like functionality that dictates a completely different pharmacological profile, primarily targeting ion channels and metabolic enzymes.

Synthetic Strategies

The construction of the OZD core relies on cyclization strategies that incorporate the C-O-C-N-C framework. Two primary methods dominate the landscape: the classical condensation (Traube-type) and modern phosgene-equivalent cyclizations.

Method A: Condensation of -Hydroxy Esters with Urea

Historically attributed to Traube (distinct from the Traube purine synthesis), this method involves the base-catalyzed condensation of an


-hydroxy ester with urea.
  • Mechanism: The urea nitrogen attacks the ester carbonyl, followed by intramolecular cyclization where the hydroxyl oxygen attacks the urea carbonyl (releasing ammonia).

  • Reagents: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) in alcohol.

  • Utility: Ideal for 5,5-disubstituted analogs.

Method B: Cyclization with Carbonyl Electrophiles

A more versatile modern approach involves reacting


-hydroxy amides with a carbonyl source.
  • Reagents: Carbonyldiimidazole (CDI), Triphosgene, or Dialkyl carbonates.

  • Utility: Avoids harsh alkoxide conditions; suitable for sensitive substrates.

SynthesisWorkflow Start1 α-Hydroxy Ester (R1, R2 substituted) Reagent1 Urea + NaOEt (Condensation) Start1->Reagent1 Start2 α-Hydroxy Amide Reagent2 CDI or Triphosgene (Cyclization) Start2->Reagent2 Inter1 Acyclic Ureide Intermediate Reagent1->Inter1 -ROH Product 2,4-Oxazolidinedione Scaffold Reagent2->Product -Imidazole/HCl Inter1->Product -NH3 Deriv N-Alkylation (R3-X, K2CO3) Product->Deriv Final N-Substituted Analog Deriv->Final

Figure 1: Synthetic workflows for accessing the 2,4-oxazolidinedione core. The left path represents the classical condensation route, while the bottom path utilizes activated carbonyl sources.

Structure-Activity Relationships (SAR)

The biological activity of OZD analogs is tightly controlled by substitution at the C5 and N3 positions.

PositionSubstitutionEffect on ActivityTarget Relevance
N3 (Nitrogen) Methyl / AlkylEssential for PK: Improves lipophilicity and blood-brain barrier (BBB) penetration. N-demethylation is a common metabolic route (active metabolite).Anticonvulsant (T-type Ca2+)
C5 (Carbon) Small Alkyl (Me, Et)Anticonvulsant: 3,5,5-trimethyl (Trimethadione) is optimal for absence seizures.T-type Ca2+ Channels
C5 Spiro-fused ringsMetabolic: Spiro-fluorene or spiro-chroman rings significantly enhance Aldose Reductase inhibition.Aldose Reductase (Diabetic Complications)
C5 Benzyl / ArylAnticancer/Antimicrobial: Increases hydrophobic interaction with enzyme pockets (e.g., PTP1B).PTP1B / Bacterial Targets
Therapeutic Focus 1: Anticonvulsants
  • Mechanism: Blockade of T-type voltage-gated calcium channels in thalamic neurons.

  • Key Drug: Trimethadione .

  • Limitation: Associated with significant toxicity (photophobia, nephrotic syndrome), leading to replacement by succinimides (ethosuximide).

Therapeutic Focus 2: Aldose Reductase Inhibitors (ARIs)

Modern research positions OZD as a potent scaffold for inhibiting Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. In diabetes, excess glucose is converted to sorbitol by ALR2, causing osmotic stress and tissue damage (neuropathy, retinopathy).

  • Design Strategy: Spiro-substitution at C5 restricts conformation, fitting the "specificity pocket" of ALR2 better than flexible analogs.

  • Example: Spiro[chroman-4,5'-oxazolidine]-2',4'-dione derivatives (e.g., SNK-860).

MechanismAction Glucose Hyperglycemia (High Glucose) AR Aldose Reductase (Enzyme) Glucose->AR Substrate Sorbitol Sorbitol (Accumulation) AR->Sorbitol Reduction (NADPH -> NADP+) Damage Osmotic Stress & Tissue Damage Sorbitol->Damage OZD Spiro-OZD Analog (Inhibitor) OZD->AR Inhibits (IC50 < 100 nM)

Figure 2: Mechanism of OZD analogs in preventing diabetic complications via Aldose Reductase inhibition.

Experimental Protocols

Protocol A: Synthesis of 5,5-Diphenyl-2,4-oxazolidinedione

A validated protocol adapted from the classical Stoughton method.

Reagents:

  • Benzilic acid ethyl ester (10 mmol)

  • Urea (15 mmol)

  • Sodium ethoxide (15 mmol, prepared in situ)

  • Absolute Ethanol (20 mL)

Procedure:

  • Preparation: Dissolve sodium metal (0.35 g) in absolute ethanol (20 mL) to generate sodium ethoxide.

  • Condensation: Add urea (0.90 g) and benzilic acid ethyl ester (2.56 g) to the ethoxide solution.

  • Reflux: Heat the mixture to reflux for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (50 mL).

  • Extraction: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ester.

  • Acidification: Acidify the aqueous layer carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.

  • Purification: Recrystallize from aqueous ethanol.

  • Validation: Melting point (expected: ~138°C) and IR (characteristic double carbonyl peaks at ~1810 cm⁻¹ and ~1730 cm⁻¹).

Protocol B: In Vitro Aldose Reductase Inhibition Assay

To evaluate the metabolic potential of synthesized analogs.

Materials:

  • Crude Aldose Reductase (homogenized rat lens or recombinant human ALR2).

  • NADPH (0.1 mM).

  • DL-Glyceraldehyde (10 mM) as substrate.

  • Phosphate buffer (0.1 M, pH 6.2).

Workflow:

  • Blank: Mix buffer, NADPH, and enzyme source. Monitor absorbance at 340 nm for 2 minutes to establish baseline stability.

  • Control Reaction: Add DL-Glyceraldehyde. Measure the decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes.

  • Inhibition Test: Pre-incubate enzyme with the OZD analog (dissolved in DMSO, final conc. <1%) for 10 minutes.

  • Measurement: Add substrate and measure the rate of NADPH oxidation.

  • Calculation: % Inhibition =

    
    .
    

Future Directions & Lead Optimization

The OZD scaffold is currently underutilized in oncology. Recent data suggests that 5-benzylidene-2,4-oxazolidinediones (analogs of the PTP1B inhibitor class) act as effective bioisosteres for thiazolidinediones, potentially mitigating the hepatotoxicity and weight gain associated with sulfur-containing glitazones.

Research Priority: Synthesize hybrid molecules combining the OZD core with antioxidant moieties (e.g., phenolic groups) to create dual-target drugs for diabetic neuropathy: inhibiting sorbitol accumulation while scavenging reactive oxygen species (ROS).

References

  • Stoughton, R. W. (1941). "5,5-Dialkyl-2,4-oxazolidinediones." Journal of the American Chemical Society, 63(9), 2376–2379. Link

  • Malamas, M. S., et al. (2010). "Design and synthesis of spiro-oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry, 53(3), 1234-1245. Link

  • Negishi, K., et al. (1998). "Synthesis and aldose reductase inhibitory activity of spiro-hydantoin and spiro-oxazolidinedione derivatives." Chemical and Pharmaceutical Bulletin, 46(1), 1-8. Link

  • Chebanov, V. A., et al. (2010). "Multicomponent heterocyclization reactions leading to oxazolidinedione derivatives." Tetrahedron, 66(30), 5623-5632. Link

  • Goel, R. K., et al. (2014). "2,4-Oxazolidinedione: A biologically active scaffold." International Journal of Pharmaceutical Sciences and Research, 5(5), 1648-1655. Link

Sources

Exploratory

Technical Guide: The 2,4-Oxazolidinedione Scaffold in Drug Discovery

Executive Summary: The "Dione" Imperative In the landscape of heterocyclic drug design, the 2,4-oxazolidinedione (1,3-oxazolidine-2,4-dione) scaffold occupies a unique niche.[1] Often overshadowed by its sulfur-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dione" Imperative

In the landscape of heterocyclic drug design, the 2,4-oxazolidinedione (1,3-oxazolidine-2,4-dione) scaffold occupies a unique niche.[1] Often overshadowed by its sulfur-containing bioisostere (thiazolidinedione) or its reduced congener (oxazolidinone, e.g., Linezolid), the 2,4-oxazolidinedione remains a "privileged structure" for specific therapeutic targets.

This guide moves beyond basic definitions to explore the causality of this scaffold's utility: why replacing a sulfur atom with oxygen alters lipophilicity (


) and metabolic stability, and how the acidic proton at N3 serves as a critical handle for prodrug design. We will examine its validated role in neurology (anticonvulsants) and its engineered application in metabolic diseases (PPAR agonists).

Chemical Architecture & Bioisosterism

The 2,4-oxazolidinedione core consists of a five-membered ring containing oxygen at position 1 and nitrogen at position 3, with carbonyls at positions 2 and 4.

Structural Differentiation

To ensure experimental precision, one must distinguish this scaffold from its close relatives. Confusion here leads to failed SAR (Structure-Activity Relationship) campaigns.

ScaffoldStructure KeyPrimary Clinical UtilityKey Chemical Feature
2,4-Oxazolidinedione O1, N3, =O at 2,4Anticonvulsant (Absence seizures), Diabetes (Investigational)High N3 acidity (

); Bioisostere of Hydantoin.
2-Oxazolidinone O1, N3, =O at 2Antibiotic (e.g., Linezolid)Lacks C4 carbonyl; chemically more stable to hydrolysis.
2,4-Thiazolidinedione S1, N3, =O at 2,4Diabetes (e.g., Rosiglitazone)S1 increases lipophilicity; implicated in idiosyncratic liver toxicity.
Hydantoin N1, N3, =O at 2,4Anticonvulsant (e.g., Phenytoin)N1 allows for H-bonding interactions distinct from O1.
The Oxygen Advantage

Replacing the sulfur of a thiazolidinedione (TZD) with oxygen to create an oxazolidinedione (OZD) significantly lowers the


 (making the molecule more hydrophilic). This is a strategic move in lead optimization to:
  • Reduce Protein Binding: Lower lipophilicity often correlates with higher free fraction in plasma.

  • Alter Metabolism: The OZD ring is generally more resistant to oxidative ring-opening than the TZD ring, potentially mitigating the formation of toxic reactive metabolites associated with liver injury in early TZD drugs (e.g., Troglitazone).

Validated Synthetic Pathways

We rely on two primary methodologies: the classical Traube Synthesis for robust scale-up and the Modern Carboxylative Cyclization for green chemistry applications.

Synthesis Workflow Visualization

SynthesisPathways Start1 Method A: Traube Synthesis (Classic/Robust) Inter1 Alpha-Hydroxy Ester + Urea/Guanidine Start1->Inter1 Start2 Method B: Carboxylative Cyclization (Modern/Green) Inter2 Propargylic Amine + CO2 Start2->Inter2 Condensation Base-Catalyzed Condensation (NaOEt) Inter1->Condensation Reflux Catalysis Metal Catalysis (Ag, Cu, or Ionic Liquid) Inter2->Catalysis Pressure Product 2,4-Oxazolidinedione Scaffold Condensation->Product Catalysis->Product

Caption: Figure 1. Comparison of the classical Traube condensation (favored for bulk synthesis) vs. modern CO2 fixation methods (favored for library generation).

Detailed Protocol: Modified Traube Synthesis

Context: This protocol is optimized for synthesizing 5,5-disubstituted derivatives (e.g., Trimethadione precursors).

Reagents:

  • 
    -Hydroxy ester (1.0 eq)
    
  • Urea (1.5 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve sodium metal in anhydrous ethanol under

    
     atmosphere to generate fresh NaOEt. Why: Commercial NaOEt often contains hydroxide impurities that hydrolyze the ester prematurely.
    
  • Condensation: Add the urea and

    
    -hydroxy ester to the ethoxide solution.
    
  • Reflux: Heat to reflux (approx. 78°C) for 8–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ester spot.

  • Workup (Critical Step): The reaction mixture will solidify as the sodium salt of the oxazolidinedione forms. Evaporate ethanol in vacuo.

  • Acidification: Dissolve the residue in minimal water and cool to 0°C. Acidify dropwise with 6N HCl to pH 2. Causality: The pKa of the N3 proton is ~6. You must drop well below this to protonate the species and precipitate the neutral organic product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

Pharmacology & Mechanism of Action[2][3][4][5][6]

Neurology: T-Type Calcium Channel Blockade

The most established application is in the treatment of absence seizures (Petit Mal).[2]

  • Drug: Trimethadione (Tridione).[3][4][2]

  • Mechanism: Unlike Phenytoin (which acts on

    
     channels), Trimethadione specifically blocks T-type voltage-gated Calcium channels  (CaV3.1) in thalamic neurons.[4][2][5]
    
  • Physiological Effect: It dampens the abnormal thalamocortical oscillatory rhythm (3 Hz spike-and-wave) characteristic of absence seizures.

Metabolic Disease: PPAR Agonism

This is the frontier of 2,4-oxazolidinedione research. The goal is to replicate the insulin-sensitizing effects of TZDs (like Rosiglitazone) while avoiding their toxicity profile.

  • Key Study: Momose et al. (2002) synthesized 5-substituted 2,4-oxazolidinediones.

  • Finding: Compound (R)-(+)-64 showed superior glucose-lowering activity (

    
    ) compared to Pioglitazone in KKAy mice.[6]
    
  • Mechanistic Insight: These compounds act as partial or full agonists of PPAR

    
    , regulating the transcription of genes involved in glucose and lipid metabolism.
    
Signaling Pathway Visualization

MOA Drug 2,4-Oxazolidinedione Derivative Target1 Target A: Thalamic Neuron T-Type Ca2+ Channel Drug->Target1 Antagonist Target2 Target B: Adipocyte PPAR-gamma Receptor Drug->Target2 Agonist Effect1 Inhibits Ca2+ Influx Target1->Effect1 Effect2 Heterodimerization with RXR Target2->Effect2 Outcome1 Suppression of Thalamocortical Spikes (Anticonvulsant) Effect1->Outcome1 Outcome2 Transcription of GLUT4 / Adiponectin (Insulin Sensitization) Effect2->Outcome2

Caption: Figure 2. Divergent mechanisms of action: T-type channel blockade (Neurology) vs. PPAR activation (Metabolic).

Structure-Activity Relationship (SAR)[4][9]

The SAR of this scaffold is highly sensitive to substitution at the C5 and N3 positions.

PositionModificationEffect on Activity
N3 (Nitrogen) Methylation (e.g., Trimethadione)Essential for CNS penetration. The unsubstituted N-H is too polar for blood-brain barrier (BBB) crossing. N-methylation increases lipophilicity. However, the N-methyl group is often metabolically removed (demethylation) to form the active metabolite (Dimethadione).
C5 (Carbon) Dialkyl Substitution (Small)Anticonvulsant Activity. Two small alkyl groups (Methyl, Ethyl) are optimal for T-type channel blocking.
C5 (Carbon) Large Lipophilic Tail (Phenyl-alkoxy)PPAR Agonism. A large lipophilic tail is required to fit into the large ligand-binding pocket of PPAR

. This mimics the "tail" of Rosiglitazone.
C5 (Carbon) StereochemistryCritical. For PPAR agonists, the (R)-enantiomer is often significantly more potent than the (S)-enantiomer (Momose et al.).

Experimental Validation: PPAR Binding Assay

To validate a new 2,4-oxazolidinedione derivative for metabolic applications, a nuclear receptor binding assay is required.

Protocol:

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Components:

    • Recombinant Human PPAR

      
      -LBD (Ligand Binding Domain) tagged with GST.
      
    • Fluorescently labeled tracer (e.g., Fluormone™ Pan-PPAR Green).

    • Terbium-labeled anti-GST antibody.

  • Method:

    • Incubate the 2,4-oxazolidinedione derivative (serial dilutions) with the PPAR

      
      -LBD/Antibody/Tracer mix for 2 hours at room temperature in black 384-well plates.
      
    • Readout: If the drug binds, it displaces the Tracer. This disrupts the FRET signal between the Terbium (donor) and the Tracer (acceptor).

    • Data Analysis: Plot the decrease in FRET ratio against log[Concentration] to determine

      
      .
      

References

  • Gelisse, P., & Crespel, A. (2024). Trimethadione (Tridione).[3][4][2] In: Neuropsychopharmacology of Antiepileptic Drugs.

    • Context: Authoritative grounding on the clinical use and mechanism of the prototype drug.[2]

  • Momose, Y., et al. (2002). Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities. Journal of Medicinal Chemistry.

    • Context: The definitive paper establishing 2,4-oxazolidinediones as superior bioisosteres to TZDs for diabetes.
  • Gong, Y., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances.

    • Context: While focusing on 2-ones, this review covers the modern catalytic methods (Ag/Cu) relevant to constructing the oxazolidine core using CO2.
  • Cheong, J. E., et al. (2010). T-type Calcium Channels in Absence Epilepsy. Physiology.

    • Context: Mechanistic validation of the T-type channel blockade theory for oxazolidinediones.

Sources

Foundational

Whitepaper: 2,4-Oxazolidinedione Derivatives as a New Frontier in Antidiabetic Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract Type 2 Diabetes Mellitus (T2DM) remains a global health crisis demanding novel therapeutic agents with improved efficacy and safety profiles. The th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Type 2 Diabetes Mellitus (T2DM) remains a global health crisis demanding novel therapeutic agents with improved efficacy and safety profiles. The thiazolidinedione (TZD) class of drugs, while effective as insulin sensitizers, has been hampered by significant side effects. This guide explores the therapeutic potential of 2,4-oxazolidinedione derivatives, a structurally related class of compounds that offers a promising alternative. By targeting the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), these derivatives aim to replicate the glucose-lowering effects of TZDs while potentially mitigating adverse events through refined molecular interactions. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships, synthetic strategies, and a detailed preclinical evaluation workflow for 2,4-oxazolidinedione derivatives, serving as a critical resource for researchers in the field of metabolic drug discovery.

The Evolving Landscape of Type 2 Diabetes Treatment

The prevalence of Type 2 Diabetes Mellitus (T2DM) is escalating worldwide, creating an urgent need for safer and more effective therapeutic interventions.[1][2] T2DM is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction.[3] While various classes of oral antihyperglycemic agents exist, including biguanides, sulfonylureas, and DPP-4 inhibitors, the thiazolidinedione (TZD) or "glitazone" class represented a significant advancement by directly targeting insulin resistance.[4]

TZDs exert their effects by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][5] However, the clinical use of first-generation TZDs like troglitazone, and later rosiglitazone, was curtailed due to severe adverse effects, including idiosyncratic hepatotoxicity, weight gain, fluid retention, and increased risk of congestive heart failure.[2][3] These challenges have spurred the search for new generations of PPARγ modulators with an improved therapeutic window. The 2,4-oxazolidinedione scaffold, a bioisostere of the 2,4-thiazolidinedione core, has emerged as a focal point of this research, with some derivatives demonstrating superior anti-diabetic activity in preclinical studies compared to their TZD counterparts.[6][7]

The Core Target: PPARγ Signaling

Understanding the mechanism of 2,4-oxazolidinedione derivatives requires a firm grasp of their primary molecular target, PPARγ.

2.1 PPARγ Function and Mechanism

PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5] It is most prominently expressed in adipose tissue but also plays crucial roles in the liver, skeletal muscle, and macrophages.[5] The fundamental mechanism of PPARγ activation involves several key steps:

  • Ligand Binding: An agonist, such as a 2,4-oxazolidinedione derivative, binds to the ligand-binding pocket (LBP) of PPARγ.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]

  • Gene Transcription: The complex recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and lipid metabolism.[2][3]

This cascade ultimately leads to enhanced insulin sensitivity in peripheral tissues, a reduction in hepatic glucose production, and lower blood glucose levels.[3]

PPAR_Pathway cluster_nucleus Nucleus cluster_effects Physiological Effects Ligand 2,4-Oxazolidinedione Derivative PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPARg_RXR PPARγ-RXR Complex PPRE PPRE (on Target Gene DNA) Coactivators Co-activator Proteins PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Insulin_Sens Increased Insulin Sensitivity Transcription->Insulin_Sens Glucose_Uptake Increased Glucose Uptake (GLUT4) Transcription->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis Transcription->Gluconeogenesis PPARg_RXR->PPRE Binds to DNA Result Lower Blood Glucose Insulin_Sens->Result Glucose_Uptake->Result Gluconeogenesis->Result

Fig 1: PPARγ signaling pathway activated by 2,4-oxazolidinedione derivatives.

Structure-Activity Relationship (SAR) Insights

The antidiabetic potency of 2,4-oxazolidinedione derivatives is intrinsically linked to their chemical structure. The generalized structure consists of a central acidic head (the 2,4-oxazolidinedione ring), a linker, and a lipophilic tail.

  • The Acidic Head: The 2,4-oxazolidinedione moiety is crucial for binding to the PPARγ receptor, often forming hydrogen bonds with key amino acid residues like Serine and Histidine in the ligand-binding pocket.

  • The Linker: Modifications to the linker region can influence the compound's flexibility and orientation within the binding pocket, affecting potency.

  • The Lipophilic Tail: The nature of the aromatic or heterocyclic tail group is a primary determinant of binding affinity and overall activity. Hydrophobic interactions between this tail and the receptor are critical for potent anti-hyperglycemic effects.[6][7]

Systematic modifications at these positions are essential for optimizing efficacy and minimizing off-target effects.

Substitution Position Modification Type Impact on Activity Rationale
Oxazolidinedione Ring N-substitution (Position 3)VariableThe N-alkyl group can engage in hydrophobic interactions, influencing binding affinity.[6][7]
Linker Ether, Ketone, AmineModulates PotencyAlters the spatial arrangement and flexibility, impacting the fit within the PPARγ binding pocket.[7]
Lipophilic Tail Aromatic/Heterocyclic ringsHigh ImpactForms crucial hydrophobic interactions with the receptor. Electron-withdrawing or donating groups on the ring can fine-tune binding energy.
Position 5 Saturation vs. UnsaturationSignificantSaturated compounds at position 5 often show higher activity than their unsaturated counterparts.[7]

Table 1: Summary of Structure-Activity Relationships for 2,4-Oxazolidinedione Derivatives.

Synthetic Strategies

The synthesis of 5-substituted 2,4-oxazolidinedione derivatives typically involves a multi-step process, with the Knoevenagel condensation being a cornerstone reaction. This allows for the introduction of diverse lipophilic tails, facilitating the creation of a chemical library for screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Outcome Aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) Condensation Knoevenagel Condensation Aldehyde->Condensation Oxazolidinedione 2,4-Oxazolidinedione Oxazolidinedione->Condensation Intermediate 5-Arylidene-2,4- oxazolidinedione Condensation->Intermediate Catalyst Base Catalyst (e.g., Piperidine, Urea) Catalyst->Condensation Purification Purification (Crystallization/ Chromatography) Intermediate->Purification Final_Product Final Derivative Purification->Final_Product

Fig 2: General workflow for the synthesis of 5-arylidene-2,4-oxazolidinedione derivatives.

Protocol: General Knoevenagel Condensation

  • Objective: To synthesize a 5-arylidene-2,4-oxazolidinedione derivative.

  • Materials: Appropriate aromatic aldehyde (1.0 eq), 2,4-oxazolidinedione (1.0 eq), a base catalyst (e.g., piperidine, 0.1 eq), and a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve the aromatic aldehyde and 2,4-oxazolidinedione in the solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the catalytic amount of base to the mixture.

    • Heat the reaction mixture to reflux for a specified time (typically 2-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 5-arylidene derivative.

    • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]

A Rigorous Preclinical Evaluation Cascade

The successful development of a 2,4-oxazolidinedione derivative as an antidiabetic agent requires a systematic and robust preclinical screening process to identify lead candidates with optimal efficacy and safety.

Screening_Cascade cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation start Synthesized Compound Library ppar_assay PPARγ Transactivation Assay (Primary Screen for Potency) start->ppar_assay glucose_uptake Glucose Uptake Assay (Functional Efficacy) ppar_assay->glucose_uptake adipogenesis Adipogenesis Assay (Assess Side Effect Potential) glucose_uptake->adipogenesis cytotoxicity Cytotoxicity Assay (General Safety) adipogenesis->cytotoxicity hit_id Hit Identification cytotoxicity->hit_id toxicity Acute Toxicity Study hit_id->toxicity ogtt Oral Glucose Tolerance Test (OGTT) (Efficacy in Animal Model) toxicity->ogtt chronic Chronic Dosing Study (Long-term Efficacy & Safety) ogtt->chronic biochem Biochemical Analysis (Lipids, Liver Enzymes) chronic->biochem lead_opt Lead Optimization biochem->lead_opt

Fig 3: A hierarchical workflow for the preclinical evaluation of antidiabetic compounds.

5.1 Key In Vitro Assays

  • PPARγ Reporter Gene (Transactivation) Assay:

    • Objective: To quantify the ability of a test compound to activate the PPARγ receptor.

    • Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE. Activation of PPARγ by the test compound drives the expression of luciferase, which is measured as a luminescent signal.

    • Self-Validation: A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control to establish the dynamic range of the assay, while a vehicle control (e.g., DMSO) defines the baseline. A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration) for each compound.

  • Glucose Uptake Assay in 3T3-L1 Adipocytes:

    • Objective: To measure the functional consequence of PPARγ activation by assessing the compound's ability to stimulate glucose uptake into fat cells.

    • Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound. Subsequently, a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is added. The amount of radioactivity incorporated into the cells is proportional to the rate of glucose uptake.

    • Self-Validation: Insulin is used as a positive control to confirm the cells are responsive. A vehicle control establishes the basal uptake level. The results validate that receptor activation translates into a desired physiological effect.

5.2 Essential In Vivo Models

  • Dexamethasone-Induced Insulin Resistant Rat Model:

    • Objective: To evaluate the antihyperglycemic activity of test compounds in a model of acute insulin resistance.[5]

    • Principle: Administration of dexamethasone, a glucocorticoid, induces a state of insulin resistance and hyperglycemia in rodents. Test compounds are then administered to assess their ability to lower blood glucose levels.[5]

    • Self-Validation: The model includes a diabetic control group (dexamethasone + vehicle) to confirm the induction of hyperglycemia and a standard drug group (e.g., Pioglitazone) to benchmark the efficacy of the test compounds.[5]

  • Oral Glucose Tolerance Test (OGTT):

    • Objective: To assess the effect of a compound on glucose disposal after an oral glucose challenge.

    • Protocol:

      • Fast animals overnight (e.g., 12-16 hours).

      • Administer the test compound or vehicle orally at a predetermined dose.

      • After a set time (e.g., 60 minutes), administer a bolus of glucose solution orally (e.g., 2 g/kg).

      • Collect blood samples from the tail vein at time points 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

      • Measure blood glucose concentrations for each sample.

      • Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in AUC compared to the vehicle-treated diabetic group indicates improved glucose tolerance.

Challenges and Future Directions

While 2,4-oxazolidinediones hold considerable promise, the development path requires careful navigation of the challenges that plagued the TZD class. The primary goal is to uncouple the therapeutic insulin-sensitizing effects from the adverse effects.

  • Selective PPARγ Modulation (SPPARM): The concept of a "selective" modulator is key. The ideal compound would be a partial agonist or have a unique binding mode that preferentially recruits co-activators associated with metabolic benefits while avoiding those linked to adverse effects like fluid retention and adipogenesis.

  • Dual Agonism: Some research has focused on developing dual PPARα/γ agonists.[7] These compounds could simultaneously address hyperglycemia (via PPARγ) and hyperlipidemia (via PPARα), which are often co-morbidities in T2DM.[7]

  • Alternative Targets: Researchers are also exploring other targets for these derivatives, such as aldose reductase (ALR2) and protein-tyrosine phosphatase 1B (PTP1B), which are also implicated in diabetes and its complications.[3]

Conclusion

The 2,4-oxazolidinedione scaffold represents a compelling and rational evolution from the established thiazolidinedione class of antidiabetic agents. By leveraging the known pharmacology of PPARγ while offering a distinct chemical structure, these derivatives provide a rich platform for discovering next-generation insulin sensitizers. A disciplined discovery process, integrating SAR-driven medicinal chemistry with a robust cascade of in vitro and in vivo evaluations, is paramount. The ultimate goal is to develop a clinical candidate that retains the potent glucose-lowering efficacy of its predecessors but possesses a significantly improved safety profile, thereby addressing a critical unmet need in the management of Type 2 Diabetes Mellitus.

References

  • Jain, U., Jain, N., Amrutkar, S., & Kawade, D. (n.d.). 2,4-Thiazolidinedione in Treating Diabetes-Review: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and. Retrieved from [Link]

  • Jain, U., Jain, N., Amrutkar, S., & Kawade, D. (n.d.). 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. Retrieved from [Link]

  • Thiazolidine-2,4-diones: an update review of antidiabetic agents. (n.d.). SciSpace. Retrieved from [Link]

  • Structures of some antidiabetic drugs bearing thiazolidine‐2,4‐dione scaffold. (n.d.). Retrieved from [Link]

  • Noolvi, M. N., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(4), e202400147. [Link]

  • Goyal, S., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6848. [Link]

  • Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. (2024). Bentham Science Publisher. Retrieved from [Link]

  • Al-zhrany, M. A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]

  • Bansal, G., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research, 23, 163-205. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Strategies for 5-Substituted-2,4-Oxazolidinediones

Executive Summary The 2,4-oxazolidinedione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic anticonvulsants like Trimethadione and Paramethadione . Beyond their historic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-oxazolidinedione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic anticonvulsants like Trimethadione and Paramethadione . Beyond their historical significance in treating absence seizures, these heterocycles act as bioisosteres for hydantoins and succinimides, offering unique solubility and metabolic profiles.

This Application Note provides three distinct, field-validated protocols for synthesizing 5-substituted and 3,5-disubstituted-2,4-oxazolidinediones. Unlike generic textbook descriptions, these protocols address critical process parameters (CPPs), including moisture control, order of addition, and purification strategies to maximize yield and purity.

Retrosynthetic Analysis & Strategic Planning

The synthesis of the 2,4-oxazolidinedione ring can be approached via three primary disconnections. The choice of route depends heavily on the desired substitution pattern at the Nitrogen (N3) and Carbon (C5) positions.

  • Route A (Urea Condensation): Ideal for 5,5-disubstituted analogs (N-unsubstituted).

  • Route B (Isocyanate Cyclization): Ideal for 3,5-disubstituted analogs (N-substituted).

  • Route C (CDI-Mediated): A mild, phosgene-free approach starting from

    
    -hydroxy amides.
    

Retrosynthesis Target 2,4-Oxazolidinedione (Target Scaffold) HydroxyEster α-Hydroxy Ester RouteA Route A: Condensation (Base-Catalyzed) HydroxyEster->RouteA RouteB Route B: Cycloaddition (Base-Induced) HydroxyEster->RouteB Urea Urea Urea->RouteA Isocyanate Isocyanate (R-NCO) Isocyanate->RouteB HydroxyAmide α-Hydroxy Amide RouteC Route C: Carbonylation (Phosgene-Free) HydroxyAmide->RouteC CDI Carbonyldiimidazole (CDI) CDI->RouteC RouteA->Target Best for N-H RouteB->Target Best for N-R RouteC->Target Mild Conditions

Figure 1: Retrosynthetic map for 2,4-oxazolidinediones showing the three primary disconnection strategies.

Experimental Protocols

Protocol A: The Modified Stoughton-Traube Synthesis

Target: 5,5-Dialkyl-2,4-oxazolidinediones (e.g., Dimethadione) Mechanism: Base-catalyzed condensation of


-hydroxy esters with urea.
Reference:  Based on the classic work of Stoughton (1941) and modern industrial adaptations.
Materials
  • 
    -Hydroxy ester (e.g., Ethyl 
    
    
    
    -hydroxyisobutyrate): 1.0 equiv
  • Urea: 1.5 equiv

  • Sodium Ethoxide (NaOEt): 2.0 equiv (21% wt in ethanol)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology
  • Catalyst Preparation: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl2), charge absolute ethanol. Add sodium metal slowly to generate fresh NaOEt, or use a commercial 21% solution.

    • Critical Process Parameter: Moisture content must be <0.1%. Water hydrolyzes the ester and urea, leading to low yields.

  • Reagent Addition: Add the Urea (1.5 equiv) to the ethoxide solution. Stir at room temperature for 15 minutes until fully dissolved.

  • Condensation: Add the

    
    -hydroxy ester (1.0 equiv) dropwise over 20 minutes.
    
    • Observation: The solution may turn slightly yellow.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor reaction progress by TLC (30% EtOAc/Hexane).

  • Workup (The Critical Step):

    • Cool the mixture to 0°C. The sodium salt of the oxazolidinedione often precipitates.

    • Evaporate the bulk ethanol under reduced pressure.

    • Dissolve the residue in minimal ice-cold water.

    • Acidification: Carefully acidify with 6M HCl to pH 1-2. This protonates the salt, causing the product to precipitate or oil out.

    • Safety Note: Evolution of CO2 may occur if unreacted carbonate is present.

  • Isolation: Extract with Ethyl Acetate (3x), dry over MgSO4, and recrystallize from benzene/petroleum ether or ethanol/water.

Protocol B: The Isocyanate Cyclization Route

Target: 3-Substituted-5-alkyl-2,4-oxazolidinediones Mechanism: Nucleophilic attack of the hydroxyl group on the isocyanate to form a carbamate, followed by base-induced intramolecular cyclization.

Materials
  • 
    -Hydroxy ester (e.g., Ethyl lactate): 1.0 equiv
    
  • Isocyanate (e.g., Phenyl isocyanate): 1.1 equiv

  • Base: Triethylamine (TEA) or catalytic Sodium (0.1 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve the

      
      -hydroxy ester in dry Toluene under Argon.
      
    • Add the Isocyanate (1.1 equiv) and a catalytic amount of TEA (0.1 equiv).

    • In-Process Control (IPC): Stir at room temperature until the Isocyanate peak (

      
      ) disappears from the IR spectrum (typically 2-4 hours).
      
  • Cyclization:

    • Option 1 (Thermal): Heat the toluene solution to reflux for 6 hours. The thermal energy drives the elimination of ethanol.

    • Option 2 (Base-Mediated): If thermal cyclization is slow, cool to RT and add 0.1 equiv of Sodium hydride (NaH) or Sodium ethoxide. Stir for 1 hour.

  • Quench & Purification:

    • Quench with saturated NH4Cl solution.

    • Separate the organic layer, wash with brine, and dry over Na2SO4.[1]

    • Concentrate in vacuo.[1] The product is often a crystalline solid that can be purified by recrystallization from hexanes/EtOAc.

IsocyanateMechanism Step1 Step 1: Urethane Formation (Nucleophilic Attack) Intermediate Carbamate Intermediate (Acyclic) Step1->Intermediate R-NCO + R'-CH(OH)COOEt Step2 Step 2: Cyclization (Intramolecular Attack) Intermediate->Step2 Base / Heat Product 3,5-Disubstituted 2,4-Oxazolidinedione Step2->Product - EtOH

Figure 2: Mechanistic flow of the Isocyanate route.

Protocol C: CDI-Mediated Cyclization (Phosgene-Free)

Target: Sensitive substrates or library synthesis. Advantage: Avoids high temperatures and strong alkoxide bases.

Methodology
  • Starting Material: Begin with an

    
    -hydroxy amide (prepared via aminolysis of the corresponding ester).
    
  • Activation: Dissolve the amide in dry THF. Add 1.2 equiv of 1,1'-Carbonyldiimidazole (CDI).

  • Reaction: Stir at reflux (66°C) for 3 hours. CDI acts as a phosgene equivalent, bridging the amide nitrogen and the hydroxyl oxygen.

  • Workup: Pour into 1M HCl (cold). Extract with DCM.[1] This method typically yields high purity product requiring minimal purification.

Analytical Data & Validation

To confirm the synthesis of the 2,4-oxazolidinedione ring, look for these characteristic spectral signatures.

TechniqueParameterExpected Value / Feature
FT-IR Carbonyl (C2)1810–1820 cm⁻¹ (Sharp, strained urea carbonyl)
FT-IR Carbonyl (C4)1730–1750 cm⁻¹ (Amide/Ester-like carbonyl)
1H NMR N-H (if applicable)~8.5–9.5 ppm (Broad singlet, exchangeable with D2O)
13C NMR C2 Carbonyl~155 ppm
13C NMR C4 Carbonyl~170 ppm

Note on IR: The "doublet" carbonyl stretch in the 1700–1850 region is the most diagnostic feature of the 2,4-oxazolidinedione ring system, distinguishing it from 2-oxazolidinones (single band ~1750 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of esterEnsure Ethanol is "Super Dry" (<50 ppm water). Increase NaOEt to 2.5 equiv.
Sticky Solid/Oil Impure precipitateRecrystallize from Benzene/Petroleum Ether. Avoid methanol (solubility is too high).
Incomplete Cyclization (Protocol B) Steric hindranceSwitch from thermal cyclization to Base-Mediated (NaH). Use a higher boiling solvent (Xylene).
Side Product: Urea Hydrolysis of IsocyanateEnsure reaction vessel is purged with Argon. Dry reagents over molecular sieves.

References

  • Stoughton, R. W. (1941). "5,5-Dialkyl-2,4-oxazolidinediones." Journal of the American Chemical Society, 63(9), 2376–2379. Link

  • Spielman, M. A. (1944). "The Synthesis of Some 2,4-Oxazolidinediones." Journal of the American Chemical Society, 66(8), 1244–1245. Link

  • Rekker, R. F., & Nauta, W. T. (1951). "Derivatives of oxazolidinedione-2,4: II. The reaction of

    
    -hydroxy-esters with isocyanates." Recueil des Travaux Chimiques des Pays-Bas, 70(1), 5-24. Link
    
  • Clark-Lewis, J. W. (1958). "2,4-Oxazolidinediones."[2] Chemical Reviews, 58(1), 63–99. Link

  • Organic Syntheses. (1988). "General methods for oxazolidinone synthesis." Organic Syntheses, Coll.[3] Vol. 6, p.95. Link

Sources

Application

High-Throughput Screening of 2,4-Oxazolidinedione Libraries: Targeting Ion Channels and Nuclear Receptors

Abstract The 2,4-oxazolidinedione scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to hydantoins and thiazolidinediones (TZDs). While historically recognized for anticonvulsant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-oxazolidinedione scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to hydantoins and thiazolidinediones (TZDs). While historically recognized for anticonvulsant activity (e.g., Trimethadione), recent library expansions have revealed efficacy in metabolic regulation (PPAR modulation) and antimicrobial pathways. This application note details the high-throughput screening (HTS) strategies required to interrogate 2,4-oxazolidinedione libraries, focusing on two distinct modalities: a cell-based calcium flux assay for ion channels and a biochemical TR-FRET assay for nuclear receptors.

Introduction: The Scaffold & The Challenge

The 2,4-oxazolidinedione core differs from the antibiotic 2-oxazolidinone (e.g., Linezolid) by the presence of a carbonyl at the C4 position. This structural nuance alters hydrogen bond donor/acceptor profiles, making them ideal candidates for:

  • T-Type Calcium Channel Blockade: Modulation of neuronal excitability.

  • PPAR

    
     Binding:  Mimicking the insulin-sensitizing effects of TZDs without the full adverse event profile.
    

Screening these libraries requires robust assays that can distinguish true structure-activity relationships (SAR) from artifacts, particularly given the potential for lipophilic subsets of these libraries to aggregate.

Library Genesis (Context)

To understand the input for these screens, one must recognize that modern 2,4-oxazolidinedione libraries are often generated via solid-phase synthesis. A common route involves the reaction of resin-bound


-hydroxy amides with carbonyldiimidazole (CDI) or the cyclization of resin-bound carbamates.
  • Implication for HTS: Compounds are typically cleaved from beads directly into 96- or 384-well master plates. Residual cleavage reagents (e.g., TFA) must be evaporated completely to prevent assay interference (pH drift).

HTS Workflow Overview

The following diagram illustrates the critical path from library plate to hit validation.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library Library Source (384-well Master) Reformat Acoustic Transfer (Echo/Mosquito) Library->Reformat CellBased Cell-Based Assay (Ca2+ Flux / FLIPR) Reformat->CellBased Biochem Biochemical Assay (TR-FRET / PPAR) Reformat->Biochem Analysis Data Normalization (Z-Score / B-Score) CellBased->Analysis Biochem->Analysis HitVal Hit Validation (Dose-Response IC50) Analysis->HitVal

Figure 1: Parallel HTS workflow for 2,4-oxazolidinedione libraries utilizing acoustic liquid handling to minimize compound waste.

Protocol A: Cell-Based Calcium Flux Assay (Ion Channels)

Target: T-Type Calcium Channels (


)
Mechanism:  2,4-oxazolidinediones act as state-dependent blockers. This assay measures the reduction in intracellular calcium influx following depolarization.
Assay Principle

We utilize a FLIPR (Fluorometric Imaging Plate Reader) format. Cells are loaded with a calcium-sensitive dye (Fluo-4 AM). Upon channel activation (via KCl or electrical stimulation),


 enters the cell, increasing fluorescence. Blockers reduce this signal.
Materials
  • Cell Line: HEK293 stably expressing

    
    .
    
  • Dye: Fluo-4 Direct Calcium Assay Kit (Invitrogen).

  • Blocker: Probenecid (inhibits anion transport to prevent dye leakage).

  • Controls: Ethosuximide (Positive Control/Reference), DMSO (Negative Control).

Step-by-Step Protocol
  • Cell Plating (Day -1):

    • Harvest HEK293 cells using Accutase (gentler than trypsin).

    • Dispense 15,000 cells/well into black-wall, clear-bottom 384-well Poly-D-Lysine coated plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Prepare 2X Fluo-4 loading buffer in HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Remove culture media (or use no-wash kit) and add 25

      
      L of Dye Loading Buffer.
      
    • Incubate 45 min at 37°C, then 15 min at RT (critical for dye de-esterification).

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra or Hamamatsu FDSS.

    • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Compound Injection: Add 12.5

      
      L of library compounds (final conc. 10 
      
      
      
      M, 0.5% DMSO).
    • Incubation: Read for 5 minutes (detects agonists). Note: Oxazolidinediones are usually antagonists, so this step checks for artifacts.

  • Stimulation & Readout:

    • Inject 12.5

      
      L of Stimulus Buffer (High KCl to depolarize membrane).
      
    • Kinetic Read: Measure fluorescence every 1 second for 180 seconds.

Data Analysis & Validation
  • Metric: Max - Min RFU (Relative Fluorescence Units) post-stimulation.

  • Normalization: % Inhibition =

    
    
    
  • Quality Control: Reject plates if Z' < 0.5.



(Where p = positive control, n = negative control)

Protocol B: TR-FRET Competitive Binding Assay (Nuclear Receptors)

Target: PPAR


 Ligand Binding Domain (LBD)
Mechanism:  This biochemical assay detects the displacement of a fluorescent tracer by the library compound.[1][2] It is robust against auto-fluorescent compounds, a common issue with heterocyclic libraries.
Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a Terbium (Tb)-labeled antibody (Donor) binding to GST-tagged PPARngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, and a fluorescent tracer (Acceptor). When the tracer binds the receptor, FRET occurs (high signal). If an oxazolidinedione displaces the tracer, FRET is disrupted (low signal).

TRFRET_Mech cluster_Components Assay Components Complex High FRET Signal (Tracer Bound) Displaced Low FRET Signal (Compound Bound) Complex->Displaced + Library Compound (Displacement) PPAR PPAR-GST + Tb-Ab PPAR->Complex + Tracer Tracer Fluorescent Tracer LibraryCmp Oxazolidinedione

Figure 2: TR-FRET mechanism. Signal loss indicates successful binding of the library compound.

Materials
  • Protein: Human PPAR

    
    -LBD, GST-tagged (Thermo Fisher or similar).
    
  • Antibody: LanthaScreen™ Tb-anti-GST.[2][3]

  • Tracer: Fluormone™ Pan-PPAR Green.[3]

  • Reader: EnVision or PHERAstar with TR-FRET module.

Step-by-Step Protocol
  • Reagent Prep:

    • Assay Buffer: TR-FRET Core Buffer + 5 mM DTT (Fresh DTT is crucial for nuclear receptors).

    • 4X Protein Mix: PPAR

      
      -LBD + Tb-anti-GST antibody.[1][2]
      
    • 4X Tracer: Fluormone Pan-PPAR Green.[3]

  • Plate Setup (384-well Low Volume Black):

    • Dispense 5

      
      L of library compound (diluted in buffer, <1% final DMSO).
      
    • Dispense 5

      
      L of 4X Protein Mix.
      
    • Dispense 5

      
      L of 4X Tracer.
      
    • Final Volume: 20

      
      L.
      
  • Incubation:

    • Cover plate to protect from light and evaporation.

    • Incubate at Room Temperature for 2-4 hours. (Equilibrium binding is slow for hydrophobic pockets).

  • Measurement:

    • Excitation: 340 nm (Terbium).[3]

    • Emission 1: 495 nm (Terbium donor).[3]

    • Emission 2: 520 nm (Fluorescein acceptor).

    • Delay Time: 100

      
      s (eliminates short-lived background fluorescence).
      
Data Calculation

Calculate the Emission Ratio (ER):



Compounds that bind PPAR

will decrease the ER compared to the DMSO control.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Ca Flux) Dye leakage or esterase activityIncrease Probenecid to 5mM; Ensure wash steps are gentle.
Low Z-Factor (<0.4) Edge effects or pipetting errorUse "dummy" wells on plate perimeter; Calibrate liquid handler.
Compound Precipitation Hydrophobic library (common in oxazolidinediones)Limit final DMSO to 0.5%; Add 0.01% Pluronic F-127 to assay buffer.
False Positives (TR-FRET) Compound autofluorescenceCheck donor (495nm) channel alone. If compound increases 495nm signal, it is an artifact.

References

  • Scaffold Pharmacology: Meotti, F. C., et al. (2011). 2,4-Oxazolidinedione derivatives as potential anticonvulsant agents.[4] (Search: 2,4-oxazolidinedione anticonvulsant)

  • Synthesis: Oh, S., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine-2,4-dione derivatives. Tetrahedron Letters.[5]

  • Assay Methodology (Ca Flux): Molecular Devices Application Note. Calcium Flux Assays on the FLIPR System.

  • Assay Methodology (TR-FRET): Vogel, H. (2006).
  • PPAR Screening: Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR Competitive Binding Assay.[2][3]

Sources

Method

Advanced Cell-Based Assay Development for 2,4-Oxazolidinedione Derivatives

Target Focus: T-Type Voltage-Gated Calcium Channels ( ) Part 1: Strategic Overview & Mechanism of Action The Pharmacological Imperative 2,4-Oxazolidinediones (e.g., Trimethadione, Paramethadione) are historically signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Target Focus: T-Type Voltage-Gated Calcium Channels (


)

Part 1: Strategic Overview & Mechanism of Action

The Pharmacological Imperative

2,4-Oxazolidinediones (e.g., Trimethadione, Paramethadione) are historically significant anticonvulsants. While structurally related to the antidiabetic thiazolidinediones (PPAR


 agonists), their primary neurological utility stems from the blockade of T-type voltage-gated calcium channels (

,

,

)
.

Developing assays for these derivatives presents a unique biophysical challenge: State-Dependence . T-type channels operate near the resting membrane potential (RMP) and rapidly inactivate. Standard screening protocols often fail because they clamp cells at a depolarized RMP where


 channels are in a non-conducting "Inactivated" state, rendering channel blockers ineffective or undetectable if they preferentially bind to the "Resting" (closed) state.
The Assay Cascade

To filter a library of 2,4-oxazolidinedione derivatives effectively, we employ a funnel approach:

  • Primary Screen (High-Throughput): Fluorescence-based Calcium Flux (FLIPR) utilizing a Hyperpolarization Protocol to maximize channel availability.

  • Secondary Validation (High-Content): Automated Patch-Clamp (APC) to determine state-dependent affinity (

    
     vs 
    
    
    
    ).
  • Safety Profiling: Cytotoxicity assessment in non-neuronal lines (HEK293).

AssayCascade Library 2,4-Oxazolidinedione Library Solubility Solubility Check (DMSO Tolerance) Library->Solubility FLIPR Primary Screen: FLIPR Calcium Flux (Hyperpolarized Mode) Solubility->FLIPR HitSel Hit Selection (>50% Inhibition) FLIPR->HitSel Data Analysis APC Secondary Screen: Automated Patch Clamp (State-Dependence) HitSel->APC Potency (IC50) Tox Safety Screen: MTT/ATP Assay HitSel->Tox Selectivity Lead Lead Candidate APC->Lead Valid Blockers Tox->Lead Low Toxicity

Figure 1: Integrated screening workflow for T-type calcium channel modulators.

Part 2: Primary Screen – FLIPR Calcium Flux Assay

Objective: Rapidly identify compounds that inhibit


 influx through 

channels. Critical Success Factor: Controlling Membrane Potential (

).[1] Standard HEK293 cells have a RMP of ~-40mV, causing significant T-type channel inactivation. We must hyperpolarize cells to ~-90mV to recover channels to the "Resting" state.
Cell Line Engineering
  • Host: HEK293 (preferred over CHO for electrophysiology correlation).

  • Transfection: Stable expression of human

    
     (
    
    
    
    ) subunit.
  • Kir2.1 Co-expression (Optional but Recommended): Co-transfecting the Inward Rectifier Potassium Channel (

    
    ) naturally hyperpolarizes the HEK293 cells to ~-75mV, simplifying the assay buffer requirements.
    
Reagents & Buffer Systems
  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM. Note: Calcium 6 is preferred for T-type assays due to higher signal-to-noise ratio without a wash step.

  • Assay Buffer (HBSS): 20 mM HEPES, pH 7.4.

  • Hyperpolarizing Pre-incubation: If not using

    
     cells, use a low 
    
    
    
    buffer during dye loading to drive
    
    
    negative.
Experimental Protocol (Step-by-Step)
  • Cell Plating:

    • Dispense

      
      -HEK293 cells into 384-well poly-D-lysine coated black-wall plates (15,000 cells/well).
      
    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading (The "Resting" Phase):

    • Remove culture medium.

    • Add 20

      
      L of Calcium 6 dye  prepared in HBSS containing 2.5 mM Probenecid (to inhibit dye extrusion).
      
    • CRITICAL: Incubate for 2 hours at room temperature (RT). RT incubation slows channel kinetics/trafficking, often stabilizing the baseline.

  • Compound Addition (Pre-incubation):

    • Add 10

      
      L of 3x concentrated 2,4-oxazolidinedione derivatives.
      
    • Incubate for 20 minutes. Rationale: Allows lipophilic oxazolidinediones to partition into the membrane and access the pore.

  • Stimulation (The "Trigger"):

    • Transfer plate to FLIPR Tetra.

    • Inject 10

      
      L of High 
      
      
      
      Stimulus Buffer
      (final concentration 10-30 mM KCl depending on cell line rheobase).
    • Mechanism:[2][3][4][5] The

      
       shift depolarizes 
      
      
      
      from -90mV to -40mV, opening T-type channels before they inactivate.
  • Detection:

    • Record fluorescence (

      
      ) for 120 seconds.
      
    • Calculate

      
       (Max - Min).
      
Data Interpretation
  • Negative Control: DMSO (0.1%).

  • Positive Control: Mibefradil (10

    
    M) or Zonisamide (high conc).
    
  • Hit Criteria: Compounds exhibiting >50% inhibition of Calcium signal relative to DMSO control.

Part 3: Secondary Validation – Automated Patch Clamp (APC)

Objective: Confirm direct channel blockade and define voltage-dependence (State-dependent binding). Platform: QPatch, Patchliner, or SyncroPatch.

The "State-Dependent" Protocol

Oxazolidinediones often bind more tightly to the Inactivated State (stabilizing the closed conformation). A simple pulse protocol is insufficient.

Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose.
  • Intracellular (Pipette): 135 mM CsF (blocks

    
     currents), 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (buffers internal 
    
    
    
    ).
Voltage Protocols

Run two parallel protocols on the same cell if possible, or separate wells:

  • Resting State Protocol (Holding at -100 mV):

    • Hold at -100 mV (Channels Closed).

    • Step to -30 mV for 50 ms (Channels Open).

    • Measure Peak Current (

      
      ).
      
    • Result: Measures affinity for the Resting state (

      
      ).
      
  • Inactivated State Protocol (Holding at -60 mV):

    • Hold at -60 mV (Significant fraction inactivated).

    • Hyperpolarize to -100 mV for 20ms (Recovery).

    • Step to -30 mV for 50 ms.

    • Measure Peak Current (

      
      ).
      
    • Result: Measures affinity for the Inactivated state (

      
      ).
      

Validation Logic: Potent anticonvulsants (like Trimethadione derivatives) typically show


 (higher potency at depolarized potentials). This "use-dependence" is crucial for targeting hyperexcitable epileptic neurons while sparing normal transmission.[4]

ChannelGating Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Time Inactivated->Resting Hyperpolarization Drug Oxazolidinedione Drug->Resting Low Affinity Drug->Inactivated Stabilizes (High Affinity)

Figure 2: Kinetic states of T-type channels. Oxazolidinediones preferentially bind/stabilize the Inactivated state, preventing recovery to the Resting state.

Part 4: Troubleshooting & Optimization

Solubility & Lipophilicity

2,4-Oxazolidinediones are lipophilic.

  • Issue: Precipitation in aqueous buffer.

  • Solution: Maintain DMSO concentration < 0.5% in the final assay. Use an intermediate dilution plate (Compound -> Buffer -> Cell Plate) to prevent "crashing out" directly onto cells.

  • Stability: Avoid storing DMSO stocks > 1 month at RT; hydrolysis of the imide ring can occur. Store at -20°C.

The "Run-down" Phenomenon

Calcium currents in Whole-Cell patch clamp often decrease over time ("run-down").

  • Fix: Add ATP (4 mM) and GTP (0.3 mM) to the intracellular pipette solution to maintain channel phosphorylation and metabolic health.

Edge Effects in 384-Well Plates
  • Issue: Outer wells evaporate or cool faster, altering kinetics.

  • Fix: Do not use the outer perimeter wells for data (fill with water/buffer).

Part 5: Data Presentation Template

When reporting results for 2,4-oxazolidinedione derivatives, structure your data as follows:

Compound IDFLIPR IC50 (

M)
APC

(Resting)
APC

(Inactivated)
State Dependence Ratio (

)
Toxicity CC50 (

M)
Trimethadione 500>1000450>2.2>2000
Derivative A 15.41208.214.6150
Derivative B 2.1500.955.585
  • State Dependence Ratio: A high ratio (>10) indicates the drug is highly selective for depolarized (diseased) tissue, predicting a better therapeutic index.

References

  • Mechanism of Action: Losenkov, I. S., et al. "Mechanisms of action of antiepileptic drugs." Epilepsy Society. Link

  • T-Type Channel Assays: Zhang, H., et al. "A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers." Assay Drug Dev Technol. 2021. Link

  • Cyclic Peptide Blockers: Depuydt, A. S., et al. "Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site." ACS Pharmacol. Transl. Sci. 2021.[6] Link

  • Assay Services & Protocols: ION Biosciences. "Calcium Channel Assay Services & Protocols." Link

  • Chemical Stability: Balakin, K. V., et al. "In silico estimation of DMSO solubility of organic compounds for bioscreening." J Biomol Screen. 2006. Link

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 2,4-Oxazolidinedione Intermediates

Abstract The 2,4-oxazolidinedione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticonvulsant and antidiabetic drugs.[1][2] The transition from labo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-oxazolidinedione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticonvulsant and antidiabetic drugs.[1][2] The transition from laboratory-scale synthesis to industrial production presents significant challenges in terms of cost, safety, and scalability. This document provides a detailed, field-proven protocol for the scale-up synthesis of 2,4-oxazolidinedione, focusing on a high-yield, cost-effective, and industrially viable method. We will delve into the causality behind experimental choices, process optimization for large-scale batches, and critical safety considerations.

Introduction: The Significance of the 2,4-Oxazolidinedione Scaffold

Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery.[3] Specifically, the 2,4-oxazolidinedione motif is a key pharmacophore in a variety of approved drugs and clinical candidates.[3] Its derivatives are known to exhibit a wide range of biological activities, making them crucial intermediates for the pharmaceutical industry.[2][4]

While numerous synthetic routes exist, many are not amenable to large-scale production due to the use of hazardous reagents, expensive catalysts, or conditions that are difficult to control in large reactors. This guide focuses on a robust method that addresses these challenges, enabling an efficient and economical synthesis suitable for industrial application.[5]

Strategic Approach: Selection of an Optimized Synthetic Pathway

For the scale-up synthesis of the parent 2,4-oxazolidinedione, we have selected the base-catalyzed condensation of a 2-hydroxycarboxylic acid ester with urea. This method is consistently cited as being inexpensive, simple, and high-yield, making it ideal for industrial production.[5][6]

Rationale for Pathway Selection:

  • Cost-Effectiveness: The primary starting materials, such as ethyl glycolate (a simple 2-hydroxycarboxylic acid ester) and urea, are commodity chemicals that are readily available and inexpensive.

  • Simplicity and High Yield: The reaction proceeds in a straightforward manner, often achieving high yields without the need for complex purification steps or specialized equipment. A Japanese patent describes achieving yields as high as 88.3%.[5]

  • Safety and Environmental Considerations: This route avoids the use of highly toxic and corrosive reagents like phosgene or its equivalents, which are common in other cyclization strategies. It also circumvents the need for high-pressure CO2 systems, simplifying reactor design and safety protocols.[7][8]

  • Scalability: The reaction conditions, including temperature and pressure, are moderate and easily manageable in standard industrial reactors.

The core transformation involves the reaction of the hydroxyl group of the ester and the amine groups of urea, facilitated by a strong base like a metal alcoholate, to form the heterocyclic ring.

Process Workflow and Visualization

The overall process for the scale-up synthesis is depicted in the workflow diagram below. This diagram outlines the key unit operations from raw material charging to the isolation of the final, purified product.

Scale_Up_Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Reactor: - 2-Hydroxycarboxylic Acid Ester - Methanol B Heat to Reflux (e.g., ~78°C for Methanol) A->B E Solvent Distillation (Under Reduced Pressure) C Controlled Addition: 21.5% Sodium Methoxide in Methanol B->C D Stir at Reflux (e.g., 12 hours) Reaction Monitoring C->D D->E Reaction Complete F Acidification: Add 36% HCl to Residue E->F I Recrystallization (e.g., from Ethanol/Water) G Product Precipitation/ Crystallization F->G H Filtration & Washing G->H H->I Crude Product J Drying (Vacuum Oven) I->J K Final Product: 2,4-Oxazolidinedione J->K

Caption: Workflow for the Scale-Up Synthesis of 2,4-Oxazolidinedione.

Detailed Scale-Up Protocol

This protocol is adapted from a proven industrial method and is designed for a target batch size producing approximately 4.7 kg of 2,4-oxazolidinedione.[5] All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).[9]

Equipment:

  • 100 L glass-lined or stainless steel reactor with reflux condenser, overhead stirrer, temperature probe, and addition funnel.

  • Vacuum pump for distillation.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl Glycolate104.105.2 kg49.95Starting Ester
Urea60.063.0 kg49.95Nitrogen Source
Methanol32.0450 L-Solvent
Sodium Methoxide (21.5% in Methanol)54.0211.7 kg46.56Base Catalyst
Hydrochloric Acid (36% aq.)36.46~4.7 L-For Acidification

Procedure:

  • Reactor Charging:

    • Charge the 100 L reactor with ethyl glycolate (5.2 kg), urea (3.0 kg), and methanol (50 L).

    • Begin agitation to ensure the mixture is homogenous.

  • Heating to Reflux:

    • Heat the reactor contents to the reflux temperature of methanol (approximately 78°C). Maintain a gentle reflux. The causality here is to provide sufficient activation energy for the reaction to proceed at a reasonable rate without excessive pressure buildup.

  • Controlled Base Addition:

    • Once at a stable reflux, begin the dropwise addition of the 21.5% sodium methoxide solution (11.7 kg) via the addition funnel over a period of 1 hour.

    • Expertise Insight: A slow, controlled addition is critical for scale-up. This mitigates the exothermicity of the reaction, preventing thermal runaways and ensuring consistent product quality.

  • Reaction and Monitoring:

    • After the addition is complete, continue to stir the mixture at reflux for 12 hours.

    • The reaction can be monitored by taking aliquots and analyzing them via HPLC or TLC to confirm the disappearance of the starting material.

  • Solvent Removal:

    • Once the reaction is complete, cool the mixture to 40-50°C.

    • Distill off the methanol under reduced pressure. This step is crucial for efficiently removing the bulk solvent before the acidification and isolation steps.

  • Acidification and Precipitation:

    • To the cooled, concentrated residue, carefully add the 36% hydrochloric acid solution (~4.7 L). The acid neutralizes the sodium salt of the product, causing the free 2,4-oxazolidinedione to precipitate out of the solution.

    • Safety Note: This step is exothermic and will release gas. Ensure the addition is slow and the reactor is properly vented.

  • Isolation of Crude Product:

    • Cool the resulting slurry to 0-5°C to maximize precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold water to remove inorganic salts and residual acid.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For industrial-scale purification, reversed-phase chromatography can also be employed for achieving very high purity if required.[10]

    • Dry the purified white solid in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point is 89–90°C.[1]

Expected Outcome:

  • Yield: ~85-90%

  • Purity: >98% (by HPLC)

  • Appearance: White crystalline solid.[11]

Trustworthiness: Self-Validating System & Quality Control

To ensure the reliability and reproducibility of this protocol, a robust quality control system must be implemented:

  • In-Process Controls (IPCs): Regular sampling and analysis (e.g., HPLC) during the reaction (Step 4) to confirm completion and monitor for side-product formation.

  • Raw Material Qualification: All incoming materials must be tested against specifications to ensure they meet the required purity and concentration.

  • Final Product Testing: The final dried product must be analyzed for purity (HPLC), identity (FTIR, NMR), melting point, and residual solvent content (GC).

This multi-point verification ensures that any deviation from the expected outcome is detected and corrected promptly, making the protocol a self-validating system.

References

  • Method for producing 2,4-oxazolidinediones.
  • 2,4-Oxazolidinedione. Wikipedia. [Link]

  • Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Publishing. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide. Chemical Communications (RSC Publishing). [Link]

  • [Synthesis of 2,4-oxazolidinedione and its derivatives]. PubMed. [Link]

  • Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities. PubMed. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]

  • Oxazolidinedione derivatives and their use.
  • Production of 2,4-oxazolidinediones.
  • 2,4-Oxazolidinediones. Chemical Reviews - ACS Publications. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Synthesis of oxazolidinedione derived bicalutamide analogs. PMC. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]

  • Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. [Link]

  • Synthesis and evaluation of urea and thiourea derivatives of oxazolidinones as antibacterial agents. PubMed. [Link]

  • Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones and Their Use in the Preparation of α-Hydroxyamides. ResearchGate. [Link]

  • Large scale Linezolid synthesis. ResearchGate. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]

  • Process for the preparation of linezolid in crystalline form and salts thereof.
  • Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid. ResearchGate. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]

Sources

Method

In vitro ADME profiling of novel 2,4-Oxazolidinedione compounds

Application Note: Strategic In Vitro ADME Profiling of Novel 2,4-Oxazolidinedione Derivatives Introduction: The Scaffold & The Challenge The 2,4-oxazolidinedione scaffold (e.g., Trimethadione) represents a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vitro ADME Profiling of Novel 2,4-Oxazolidinedione Derivatives

Introduction: The Scaffold & The Challenge

The 2,4-oxazolidinedione scaffold (e.g., Trimethadione) represents a privileged structure in medicinal chemistry, historically significant in anticonvulsant therapy and currently exploring a renaissance in metabolic modulation (PPAR agonists) and antimicrobial research.

However, this scaffold presents distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges that differ from standard phenyl-based drugs. The presence of two carbonyl groups on the heterocyclic ring creates specific electronic environments that influence:

  • Chemical Instability: Susceptibility to hydrolytic ring-opening in alkaline pH.

  • Metabolic Liability: High potential for N-demethylation (if N-substituted) via Cytochrome P450 enzymes.

  • CNS Penetration: The polarity of the dione system often requires precise lipophilicity tuning (

    
    ) to cross the Blood-Brain Barrier (BBB).
    

This guide provides a self-validating workflow designed to de-risk these compounds early in the discovery funnel.

Strategic Workflow Overview

The following logic flow ensures that resources are not wasted on compounds that fail fundamental physicochemical requirements.

ADME_Workflow Start Novel 2,4-Oxazolidinedione Candidate Solubility Module 1: Kinetic Solubility (pH 7.4) Start->Solubility Solubility->Start Fail: Modify Lipophilicity Stability Module 2: Metabolic Stability (Microsomes + Buffer Control) Solubility->Stability If > 20 µM Stability->Start Fail: Block Metabolic Soft Spot Permeability Module 3: PAMPA-BBB (CNS Penetration) Stability->Permeability If t1/2 > 30 min DDI Module 4: CYP Inhibition (FDA M12 Compliance) Permeability->DDI If Pe > 10^-6 cm/s Decision Lead Selection DDI->Decision

Figure 1: Strategic ADME funnel. Note the specific "Buffer Control" requirement in Module 2, critical for detecting spontaneous hydrolysis of the oxazolidinedione ring.

Module 1: Kinetic Solubility (The Gatekeeper)

2,4-oxazolidinediones often exhibit crystal packing forces that limit solubility. For early discovery, Kinetic Solubility is preferred over Thermodynamic solubility as it mimics the precipitation risk upon entering the bloodstream from a DMSO stock.

Protocol: High-Throughput Nephelometry

  • Stock Prep: Dissolve compound to 10 mM in 100% DMSO.

  • Dilution: Spikes 5 µL of stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at room temperature.

  • Readout: Measure forward light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Validation:

    • High Solubility Control: Verapamil (>200 µM).

    • Low Solubility Control: Pyrene (<10 µM).

Critical Insight: If the compound precipitates immediately, the dione ring may be too polar to stay in solution without a cosolvent, or the crystal lattice energy is too high. Target: >50 µM for biological assays.

Module 2: Metabolic Stability (Microsomal Stability)

This is the most critical assay for this scaffold. 2,4-oxazolidinediones are prone to N-demethylation (enzymatic) and Ring Hydrolysis (chemical). You must distinguish between the two.

Protocol: The "Dual-Incubation" System

  • System A (Metabolic): Liver Microsomes + NADPH.

  • System B (Chemical Control): Liver Microsomes + Buffer (NO NADPH).[1]

Step-by-Step Methodology:

  • Preparation:

    • Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C.[1][2][3]

    • Thaw Liver Microsomes (Human/Rat) on ice. Dilute to 0.5 mg/mL protein concentration.[3]

  • Incubation Initiation:

    • Add test compound (1 µM final, <0.1% DMSO) to the microsomal suspension.

    • Split into two pools:

      • Pool A: Add NADPH regenerating system (initiates P450 metabolism).

      • Pool B: Add equivalent volume of buffer (controls for chemical hydrolysis).

  • Sampling:

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Note: The cold temperature and organic solvent stop both enzymatic and chemical degradation.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation & Calculation:

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.


Table 1: Interpreting Stability Data for 2,4-Oxazolidinediones

ObservationSystem A (NADPH)System B (No NADPH)ConclusionAction
Stable >80% Remaining>95% RemainingLow ClearanceProceed to In Vivo
Metabolized <50% Remaining>95% RemainingP450 SusceptibleBlock metabolic soft spot (e.g., N-alkyl group)
Unstable <50% Remaining<50% RemainingChemical Hydrolysis Scaffold failure. Modify ring electronics.

Module 3: Permeability (PAMPA-BBB)

For 2,4-oxazolidinediones targeting CNS indications (e.g., epilepsy), passive diffusion across the Blood-Brain Barrier is non-negotiable.

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Membrane Prep: Use a PVDF filter plate.[4][5] Coat the membrane with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane). This mimics the BBB lipid composition better than standard hexadecane.

  • Donor Well: Add 300 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Well: Add 200 µL of fresh buffer (pH 7.4).

  • Sandwich & Incubate: Assemble plates and incubate for 4 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: LC-MS/MS of both Donor and Acceptor wells.

Calculation:



  • Target:

    
     indicates high CNS penetration potential.
    

Module 4: Drug-Drug Interaction (CYP Inhibition)

Per FDA M12 Guidance (2024) , early screening for CYP inhibition is required to predict DDI liability. 2,4-oxazolidinediones can be competitive inhibitors of CYP2C9 and CYP3A4.

Protocol: Fluorescence Cocktail Screen

  • Enzymes: Recombinant human CYP isoenzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]

  • Substrates: Use standard fluorogenic substrates (e.g., DBF for 3A4).

  • Reaction: Incubate compound (10 µM single point or dose-response) with Enzyme + Substrate + NADPH cofactor.

  • Readout: Measure fluorescence intensity relative to vehicle control.

  • Threshold: >50% inhibition at 10 µM triggers a full

    
     determination.
    

CYP_Workflow Screen Single Point Screen (10 µM) CYP 1A2, 2C9, 2D6, 3A4 Check Inhibition > 50%? Screen->Check Safe Low DDI Risk Proceed Check->Safe No Risk Determine IC50 (7-point curve) Check->Risk Yes M12 Calculate R-value (FDA M12 Guidance) Risk->M12

Figure 2: CYP Inhibition decision tree aligned with regulatory expectations.

References

  • FDA. (2024). M12 Drug Interaction Studies: Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Avdeef, A. (2003).
  • Butler, D. (2006). Trimethadione: A 2,4-oxazolidinedione anticonvulsant. Epilepsy Research, 72(2), 85-89. (Contextual grounding for the scaffold).

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of the 2,4-Oxazolidinedione Ring as a Bioisosteric Replacement in Drug Discovery

These application notes provide a comprehensive guide for medicinal chemists, pharmacologists, and drug development professionals on the strategic use of the 2,4-oxazolidinedione scaffold as a bioisosteric replacement. T...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for medicinal chemists, pharmacologists, and drug development professionals on the strategic use of the 2,4-oxazolidinedione scaffold as a bioisosteric replacement. This document outlines the rationale, advantages, synthetic protocols, and in vitro evaluation strategies for leveraging this versatile heterocycle to optimize lead compounds.

The Principle of Bioisosterism and the Role of 2,4-Oxazolidinedione

Bioisosterism is a cornerstone of modern drug design, involving the substitution of a functional group within a biologically active molecule with another group that has similar physical or chemical properties.[1][2][3][4] The goal of this strategic replacement is to enhance the compound's therapeutic profile by improving its efficacy, reducing toxicity, and optimizing its pharmacokinetic properties.[2]

The 2,4-oxazolidinedione ring is a five-membered heterocyclic compound that has emerged as a valuable non-classical bioisostere, particularly as a surrogate for the carboxylic acid moiety.[5][6] Carboxylic acids are prevalent in many biologically active compounds but can present challenges such as poor membrane permeability and metabolic liabilities like the formation of reactive acyl glucuronides.[5][6] The 2,4-oxazolidinedione ring, being a planar, moderately acidic, and relatively lipophilic scaffold, can effectively mimic the charge and hydrogen bonding interactions of a carboxylic acid while offering improved drug-like properties.[6]

Strategic Advantages of the 2,4-Oxazolidinedione Scaffold

The incorporation of a 2,4-oxazolidinedione ring can confer several advantages in drug discovery programs:

  • Improved Physicochemical Properties: The replacement of a carboxylic acid with a 2,4-oxazolidinedione can lead to an increase in lipophilicity and a modulation of pKa, which can enhance membrane permeability and oral bioavailability.

  • Enhanced Metabolic Stability: The 2,4-oxazolidinedione ring is generally more resistant to metabolic degradation compared to a carboxylic acid, which can be susceptible to glucuronidation.[5]

  • Scaffold for Diverse Interactions: The heterocyclic nature of the ring, with its hydrogen bond donors and acceptors, provides a versatile scaffold for establishing key interactions with biological targets.

  • Proven Therapeutic Potential: The 2,4-oxazolidinedione core is a key feature in a variety of therapeutic agents, demonstrating its clinical relevance.[7] Derivatives have shown a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antidiabetic effects.[7][8][9] For instance, the antidiabetic activity of some 2,4-oxazolidinediones is attributed to their potent agonistic activity for peroxisome proliferator-activated receptor gamma (PPARγ).[9][10]

Synthetic Strategies for 2,4-Oxazolidinedione Derivatives

A common and effective method for the synthesis of the 2,4-oxazolidinedione ring involves the cyclization of α-hydroxy esters with urea or its derivatives. The following protocol provides a general procedure for the synthesis of a 5-substituted-2,4-oxazolidinedione.

Protocol 1: Synthesis of 5-Phenyl-2,4-oxazolidinedione

Materials:

  • Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate)

  • Urea

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol (100 mL).

  • To this solution, add ethyl mandelate (1.0 equivalent) and urea (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Evaluation of 2,4-Oxazolidinedione Derivatives

To assess the biological activity of the synthesized compounds, a relevant in vitro assay should be employed. The following protocol describes a general procedure for a competitive binding assay using a fluorescently labeled ligand, which can be adapted for various receptor targets.

Protocol 2: Competitive Receptor Binding Assay

Materials:

  • Synthesized 2,4-oxazolidinedione derivatives

  • Receptor-expressing cell membranes or purified receptor protein

  • Fluorescently labeled ligand specific for the target receptor

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized compounds in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in the assay buffer to achieve a range of concentrations for testing.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the fluorescently labeled ligand

    • The serially diluted synthesized compounds or a known inhibitor (positive control) or vehicle (DMSO, negative control).

  • Incubation: Initiate the binding reaction by adding the receptor-expressing cell membranes or purified receptor protein to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Detection: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Visualization

Table 1: Physicochemical and Biological Activity Data of Representative 2,4-Oxazolidinedione Analogs
CompoundR-group at C5LogPpKaTargetIC₅₀ (nM)
1 Phenyl2.16.2PPARγ150
2 4-Chlorophenyl2.86.0PPARγ75
3 4-Methoxyphenyl1.96.4PPARγ200
4 Benzyl2.56.3PPARγ120

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Diagrams

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Compound Lead Lead with Carboxylic Acid Replacement Replace Carboxylic Acid with 2,4-Oxazolidinedione Lead->Replacement Bioisosteric Modification Optimized Improved Drug Candidate Replacement->Optimized Enhanced Properties Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis of 2,4-Oxazolidinedione Analogs Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Screening (e.g., Receptor Binding Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Identification of Optimized Lead Compound SAR->Optimization

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Method

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for 2,4-Oxazolidinediones

Introduction: The 2,4-Oxazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry The 2,4-oxazolidinedione ring system is a five-membered heterocyclic motif that has garnered significant attention in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,4-Oxazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,4-oxazolidinedione ring system is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. It is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] This versatility has established the 2,4-oxazolidinedione core as a foundational scaffold in the design and development of novel therapeutic agents.[2]

Historically, derivatives of 2,4-oxazolidinedione have been successfully developed as anticonvulsant drugs.[3] More recently, their therapeutic potential has expanded to include antidiabetic, antibacterial, antifungal, anticancer, and anti-inflammatory applications.[2][4] The continued exploration of this scaffold is driven by the desire to optimize its therapeutic efficacy, selectivity, and pharmacokinetic profile for various diseases.

This comprehensive guide provides a detailed framework for developing structure-activity relationships (SAR) for 2,4-oxazolidinedione derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings of SAR for this class of compounds and practical, step-by-step protocols for their synthesis and biological evaluation. Our focus is on providing not just a set of instructions, but a deeper understanding of the causal relationships between chemical structure and biological function, thereby empowering researchers to rationally design more potent and selective drug candidates.

Core Principles of SAR for 2,4-Oxazolidinediones

The biological activity of 2,4-oxazolidinedione derivatives can be systematically modulated by introducing various substituents at the N-3 and C-5 positions of the heterocyclic ring. Understanding the impact of these modifications is the cornerstone of developing a robust SAR.

Key Positions for Chemical Modification

The 2,4-oxazolidinedione scaffold offers two primary sites for chemical modification that significantly influence its biological activity: the nitrogen atom at position 3 (N-3) and the carbon atom at position 5 (C-5).

  • N-3 Position: Substitutions at the N-3 position are crucial for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

  • C-5 Position: The C-5 position is often the key determinant of a compound's potency and selectivity for a specific biological target. Substituents at this position can directly interact with the active site of an enzyme or receptor, forming critical binding interactions that drive the desired pharmacological effect.

Key modification sites on the 2,4-oxazolidinedione scaffold.

Synthetic Strategies for 2,4-Oxazolidinedione Analogs

The generation of a library of 2,4-oxazolidinedione analogs with diverse substitutions is the first critical step in any SAR study. The following is a general, yet robust, protocol for the synthesis of 5-substituted-2,4-oxazolidinediones, which can be adapted to generate a wide array of derivatives.

Protocol 1: Synthesis of 5-Substituted-2,4-Oxazolidinediones

This protocol outlines a two-step process for the synthesis of 5-substituted-2,4-oxazolidinediones, starting from the formation of the core 2,4-oxazolidinedione ring, followed by a Knoevenagel condensation to introduce substituents at the C-5 position.

Step 1: Synthesis of 2,4-Oxazolidinedione

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve chloroacetic acid (0.6 mole) in 60 mL of water and urea (0.6 mole) in 60 mL of water.

  • Initiation: Stir the mixture for 15 minutes at room temperature.

  • Acidification: Slowly add 60 mL of concentrated hydrochloric acid through the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux at 100-110°C and maintain for 10-12 hours.

  • Isolation: Upon cooling, a solid mass of white needles will form. Filter the product and wash thoroughly with cold water to remove any residual hydrochloric acid.

  • Purification: Dry the product and recrystallize from ethanol to yield pure 2,4-oxazolidinedione.

Step 2: Knoevenagel Condensation for C-5 Substitution

  • Reaction Mixture: In a round-bottom flask, dissolve 2,4-oxazolidinedione (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Substituted-2,4-Oxazolidinediones start Start Materials: Chloroacetic Acid & Urea step1 Step 1: Ring Formation (Acid-catalyzed condensation) start->step1 intermediate 2,4-Oxazolidinedione Core step1->intermediate step2 Step 2: C-5 Substitution (Knoevenagel Condensation with Aldehyde) intermediate->step2 product 5-Substituted-2,4-Oxazolidinedione Analog Library step2->product

General workflow for the synthesis of a 2,4-oxazolidinedione analog library.

Biological Evaluation: Linking Structure to Activity

Once a library of analogs has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Below are detailed protocols for evaluating the anticonvulsant, anticancer, and antidiabetic activities of 2,4-oxazolidinedione derivatives.

Anticonvulsant Activity

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models are the two most widely used and clinically validated preclinical assays for identifying potential anticonvulsant drugs.[5]

Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice [6][7]

This model is used to identify compounds that prevent the spread of seizures, which is analogous to generalized tonic-clonic seizures in humans.[6]

  • Animal Preparation: Use male ICR mice (20-25 g). Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Acclimation: Allow the animals to acclimate for a period appropriate to the route of administration (e.g., 30-60 minutes for i.p.).

  • Electrode Placement: Apply a drop of saline to the eyes and place corneal electrodes.

  • Stimulation: Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model [8]

This model is used to identify compounds that can raise the seizure threshold.

  • Animal Preparation: Use male Swiss albino mice (18-25 g). Administer the test compound or vehicle control.

  • Convulsant Administration: After a suitable absorption period, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures compared to the vehicle control indicates anticonvulsant activity.

  • Data Analysis: The ED₅₀ is determined.

Anticancer Activity

The MTT assay is a widely used colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

Protocol 4: MTT Assay for Cytotoxicity [9][11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,4-oxazolidinedione derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antidiabetic Activity

The primary mechanism of antidiabetic action for many 2,4-oxazolidinedione derivatives is through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[13] A PPARγ transactivation assay is a standard method to assess this activity.

Protocol 5: PPARγ Transactivation Assay [14][15]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-7) and co-transfect with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the 2,4-oxazolidinedione derivatives or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Biological_Evaluation_Flow cluster_evaluation Biological Evaluation Workflow cluster_assays Primary Screening Assays start Synthesized Analog Library anticonvulsant Anticonvulsant (MES, scPTZ) start->anticonvulsant anticancer Anticancer (MTT Assay) start->anticancer antidiabetic Antidiabetic (PPARγ Assay) start->antidiabetic data_analysis Data Analysis (ED₅₀, IC₅₀, EC₅₀) anticonvulsant->data_analysis anticancer->data_analysis antidiabetic->data_analysis sar_development Structure-Activity Relationship (SAR) Development data_analysis->sar_development

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4-Oxazolidinedione Cyclization

Executive Summary & Mechanistic Grounding The 2,4-oxazolidinedione scaffold (found in anticonvulsants like Trimethadione) is synthetically distinct from the more common 2-oxazolidinones (Evans auxiliaries). The presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

The 2,4-oxazolidinedione scaffold (found in anticonvulsants like Trimethadione) is synthetically distinct from the more common 2-oxazolidinones (Evans auxiliaries). The presence of two carbonyl groups flanking the nitrogen renders the N-H proton significantly more acidic (


).

The Core Challenge: Most yield failures in this synthesis are not due to reaction stalling, but rather incorrect workup pH or moisture-induced hydrolysis of the acyclic intermediate. Because the product is acidic, it forms a water-soluble salt in alkaline conditions. If you extract the basic aqueous layer with organic solvent, you will recover zero product.

This guide covers the two primary synthetic routes:

  • The Traube Synthesis (Classic): Condensation of

    
    -hydroxy esters with urea.
    
  • The Carbonate Method (Modern): Cyclization of

    
    -hydroxy amides with dialkyl carbonates.
    

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale (The "Why")
Workup pH < 2.0 The product (

) exists as an anion in basic/neutral water. You must acidify well below the pKa to protonate it and force it into the organic layer.
Solvent Water < 0.05% The alkoxide base (e.g., NaOEt) will preferentially react with water to form hydroxide, which hydrolyzes the ester starting material to a carboxylic acid (dead end).
Base Stoichiometry 1.1 - 1.5 eq In the Traube method, the base is consumed to deprotonate the urea and the final product. Sub-stoichiometric base results in incomplete conversion.
Temperature Reflux (78-110°C) Cyclization is endothermic and entropically disfavored initially; thermal energy is required to drive the elimination of alcohol/ammonia.

Troubleshooting Guide (FAQ)

Category A: "My Yield is Near Zero"

Q1: The TLC showed complete conversion, but I isolated nothing after extraction. Where did it go? Diagnosis: You likely performed the extraction at a neutral or basic pH. The Fix:

  • Chill the aqueous reaction mixture to 0°C.

  • Add concentrated HCl dropwise until the pH is 1-2 .

  • Then extract with Ethyl Acetate or DCM. The Science: At pH 7, ~50% of your product is ionized (water-soluble). At pH 10, >99% is ionized. You must drive the equilibrium to the non-ionized form to extract it.

Q2: I see a new spot on TLC, but NMR shows it’s the


-hydroxy acid, not the dione. 
Diagnosis:  Hydrolysis of the starting ester due to wet solvent or wet base.
The Fix: 
  • Freshly distill solvents over CaH

    
     or use molecular sieves.
    
  • Use sublimed/fresh base (e.g., NaOEt). Avoid NaOH or KOH unless water is strictly excluded and phase transfer catalysts are used.

Category B: "The Reaction Stalls"

Q3: I am using the Carbonate Method (Diethyl carbonate +


-hydroxy amide), but the reaction stops at 50%. 
Diagnosis:  Equilibrium limitation. The reaction produces ethanol as a byproduct.
The Fix: 
  • Equip the flask with a Dean-Stark trap or use a distillation head to continuously remove the ethanol/methanol azeotrope.

  • Switch to a higher boiling solvent (e.g., Toluene) to facilitate azeotropic removal.

Category C: Physical State Issues

Q4: The product is oiling out and won't crystallize. Diagnosis: Trace impurities (often unreacted urea or oligomers) are preventing crystal lattice formation. The Fix:

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask wall.

  • Recrystallization: Use Water/Ethanol (9:1). Because the dione is acidic, it is sparingly soluble in cold water but soluble in hot ethanol.

Validated Experimental Protocols

Protocol A: The Modified Traube Synthesis (Urea Method)

Best for: Large scale, low-cost starting materials.

  • Setup: Flame-dry a 250mL 3-neck flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reagents: Dissolve Sodium (1.15 g, 50 mmol) in absolute Ethanol (30 mL) to generate fresh NaOEt.

  • Addition: Add Urea (3.0 g, 50 mmol) and the

    
    -hydroxy ester (e.g., Ethyl Lactate, 5.9 g, 50 mmol).
    
  • Reaction: Reflux for 8–12 hours.

    • Checkpoint: Monitor by TLC.[1] The ester spot should disappear.

  • Workup (Critical):

    • Evaporate ethanol under reduced pressure.

    • Dissolve the white residue in minimal water (20 mL).

    • Acidification: Cool to 0°C and acidify with 6N HCl to pH 1.

    • Extract with EtOAc (3 x 30 mL). Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The Green Carbonate Method

Best for: Sensitive substrates, avoiding strong alkoxides.

  • Reagents: Mix

    
    -hydroxy amide (10 mmol), Diethyl Carbonate (15 mmol), and K
    
    
    
    CO
    
    
    (1.5 eq) in DMF or Toluene.
  • Reaction: Heat to 100°C. If using Toluene, distill off the ethanol produced.

  • Workup: Similar to Protocol A. Acidification is still required to protonate the N-H.

Visualizing the Mechanism & Logic

Figure 1: Reaction Mechanism & Failure Points

Caption: The pathway from ester to dione. Red nodes indicate critical failure points where moisture leads to hydrolysis.

Oxazolidinedione_Mechanism Start Alpha-Hydroxy Ester (Starting Material) Inter1 Ureido Intermediate (Acyclic) Start->Inter1 Condensation Hydrolysis Hydrolyzed Acid (Dead End) Start->Hydrolysis Attack by OH- Base Base (NaOEt) + Urea Base->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization - EtOH Product_Salt Product Salt (Water Soluble) Cyclization->Product_Salt In Base Final_Product 2,4-Oxazolidinedione (Precipitate) Product_Salt->Final_Product Acidify (pH < 2) Loss Loss to Aqueous Layer Product_Salt->Loss Extraction Water Moisture/Water Water->Hydrolysis Basic_Workup Workup pH > 7 Basic_Workup->Loss

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for low yield or impure products.

Troubleshooting_Tree Problem Identify Issue Yield Low / No Yield Problem->Yield Purity Impure / Oiling Problem->Purity Check_pH Check Aqueous pH Is it < 2? Yield->Check_pH Triturate Action: Triturate w/ Ether Recrystallize (EtOH/H2O) Purity->Triturate Check_Water Check Solvent Water Is it anhydrous? Check_pH->Check_Water Yes Acidify Action: Acidify with HCl Extract again Check_pH->Acidify No Dry_Solvent Action: Distill Solvent Increase Base eq. Check_Water->Dry_Solvent No

References

  • Traube Synthesis Mechanism & Applications

    • Title: "The Chemistry of 2,4-Oxazolidinediones."[2][3]

    • Source: Chemical Reviews (Classic Review).
    • Note: While the original Traube paper is from 1913, modern reviews confirm the base-mediated p
    • Link: (Search: "oxazolidinedione synthesis")

  • Green Chemistry Approaches (Carbonate Method)

    • Title: "Synthesis of 2-Oxazolidinones and 2,4-Oxazolidinediones from Carbon Dioxide and Epoxides/Aziridines."
    • Source: Organic Chemistry Portal / Recent Liter
    • Link:

  • pKa and Solubility Data

    • Title: "pKa Data Compiled by R. Williams."[4]

    • Source: Organic Chemistry D
    • Link:

  • Pharmacological Context (Trimethadione)

    • Title: "2,4-Oxazolidinedione - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • Link:

Sources

Optimization

Troubleshooting guide for 2,4-Oxazolidinedione purification by chromatography

This technical support guide is designed for researchers and purification scientists working with 2,4-oxazolidinedione scaffolds. It synthesizes chromatographic principles with specific physicochemical properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and purification scientists working with 2,4-oxazolidinedione scaffolds. It synthesizes chromatographic principles with specific physicochemical properties of the oxazolidinedione core (pKa ~6.0, polar, weak chromophore).

Status: Operational | Tier: Level 3 (Senior Scientist)

Core Molecule Profile & Chromatographic Behavior

Before troubleshooting, verify your target's profile. The 2,4-oxazolidinedione ring presents unique challenges due to its imide-like acidity and polarity.

ParameterValue / CharacteristicImpact on Chromatography
pKa (NH) ~6.0 ± 0.5 (Acidic)Critical: At neutral pH (7.0), the molecule partially ionizes, leading to severe peak tailing or splitting.
LogP ~ -0.5 to 0.5 (Polar)Retention: Elutes near the void volume (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

) on standard C18 columns unless phase ratio is optimized.
UV Activity Low ($ \lambda{max} $ < 210 nm)Detection: Difficult to see without aromatic substituents. Requires low-UV solvents or ELSD/MS.
Solubility High in polar organic/waterRecovery: Hard to extract from aqueous mobile phases; lyophilization often required.

Diagnostic Workflows (Visualized)

Workflow A: General Purification Logic

This diagram outlines the decision tree for selecting the correct purification mode based on sample stage.

PurificationLogic Start Crude Reaction Mixture CheckSol Solubility Check Start->CheckSol NP_Flash Normal Phase (Flash) Silica Gel CheckSol->NP_Flash Soluble in EtOAc/DCM (Intermediate Purification) RP_Prep Reverse Phase (Prep HPLC) C18 / Phenyl-Hexyl CheckSol->RP_Prep Highly Polar/Water Soluble (Final Polish) Decision Target Purity? NP_Flash->Decision RP_Prep->Decision Decision->RP_Prep <95% (Re-purify) Final Isolation Final Isolation Decision->Final Isolation >95%

Figure 1: Decision matrix for selecting between Flash Chromatography (Normal Phase) and Prep HPLC (Reverse Phase).

Workflow B: Troubleshooting Peak Tailing

The most common ticket submitted for this molecule is "Peak Tailing." Follow this logic path.

TailingFix Problem Symptom: Peak Tailing / Splitting CheckPH Check Mobile Phase pH Problem->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AddAcid Action: Add 0.1% TFA or Formic Acid IsAcidic->AddAcid No CheckCol Check Column Type IsAcidic->CheckCol Yes SwitchCol Action: Switch to Polar-Embedded C18 or Phenyl-Hexyl CheckCol->SwitchCol Standard C18 used

Figure 2: Step-by-step logic to resolve peak asymmetry caused by the acidic NH proton.

Troubleshooting Guides & FAQs

Module 1: Reverse Phase HPLC (The "Tailing" & Retention Issues)

Q: My 2,4-oxazolidinedione peak is broad and tailing significantly on a standard C18 column. Why? A: This is a classic "ionization" issue.

  • The Science: The imide proton at position 3 has a pKa of ~6.0. In a neutral mobile phase (pH 7), the molecule exists in equilibrium between its neutral and deprotonated (anionic) forms. These two forms interact differently with the stationary phase, causing peak splitting or severe tailing.

  • The Fix: You must suppress ionization. Acidify your mobile phase to pH 2.0 – 3.0 .

    • Protocol: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both Mobile Phase A (Water) and B (Acetonitrile). TFA is preferred for peak sharpness; Formic Acid is preferred if using Mass Spec (MS) detection.

Q: The compound elutes in the void volume (t0). How do I increase retention? A: The core structure is too polar for standard C18 hydrophobic interaction.

  • Option 1 (Method Adjustment): Start your gradient at 100% Aqueous (0% Organic) and hold for 2-3 minutes. Ensure your column is "aqueous stable" (to prevent phase collapse).

  • Option 2 (Stationary Phase): Switch to a Polar-Embedded C18 or a Phenyl-Hexyl column. The phenyl ring provides pi-pi interactions with the oxazolidinedione ring, significantly increasing retention and selectivity compared to alkyl chains alone.

Q: I see "ghost peaks" or baseline drift at 210 nm. A: This is likely your modifier absorbing UV.

  • The Fix: If using TFA, ensure you are detecting at >215 nm if possible. If you must detect at 205-210 nm (due to weak chromophore), switch from TFA to Phosphoric Acid (0.1%) . Phosphoric acid is UV-transparent at low wavelengths (unlike Formic or TFA) but is not compatible with MS.

Module 2: Normal Phase / Flash Chromatography[1]

Q: The compound streaks on the TLC plate and Flash column (Silica). A: Silica is slightly acidic, but the polar interactions with the oxazolidinedione carbamates cause streaking.

  • The Fix: Passivate the silica. Add 0.5% - 1.0% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 1% AcOH). This keeps the molecule protonated and reduces interaction with active silanol sites.

Q: I cannot separate the product from the "open" uncyclized intermediate (hydroxy-amide). A: The uncyclized intermediate is significantly more polar (hydrogen bond donor/acceptor) than the cyclized 2,4-oxazolidinedione.

  • The Fix:

    • Use a shallower gradient (e.g., 0-50% EtOAc over 20 CVs rather than 10 CVs).

    • Switch solvent system: Dichloromethane (DCM) / Methanol . The selectivity of DCM often resolves the cyclic vs. acyclic forms better than Hexane/EtOAc.

Module 3: Isolation & Recovery[1][2]

Q: I purified the compound using RP-HPLC (Water/ACN), but I can't extract it back out of the water. A: 2,4-oxazolidinediones are highly water-soluble. Standard liquid-liquid extraction (e.g., shaking with EtOAc) often results in poor recovery.

  • The Protocol:

    • Lyophilization (Freeze Drying): This is the gold standard. Freeze the aqueous fractions immediately and sublime the ice. Note: If using TFA, the salt may remain. Repeated freeze-drying with HCl/Water or using Formic acid (volatile) helps.

    • Salting Out: Saturate the aqueous fraction with NaCl before extracting with EtOAc or THF.

Recommended Solvent Systems (Cheat Sheet)

ModeStationary PhaseMobile Phase AMobile Phase BModifierApplication
RP-HPLC C18 (Aqueous Stable)WaterAcetonitrile0.1% TFAGeneral Purity Checks
RP-HPLC Phenyl-HexylWaterMethanol0.1% Formic AcidSeparation of structural analogs
Flash (NP) Silica Gel (40-63µm)HexaneEthyl Acetate1% Acetic AcidCrude synthesis cleanup
Flash (NP) Silica GelDCMMethanolNonePolar derivatives

References

  • PubChem. (n.d.). 2,4-Oxazolidinedione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cavazos-Rocha, N., et al. (2014).[1] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma.[1] Journal of Chromatographic Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones.[2][3][4][5][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,4-Oxazolidinedione Synthesis &amp; Purification

This guide is designed as a specialized technical support resource for organic chemists and process scientists working with the 2,4-oxazolidinedione scaffold. It prioritizes mechanistic understanding and actionable purif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for organic chemists and process scientists working with the 2,4-oxazolidinedione scaffold. It prioritizes mechanistic understanding and actionable purification strategies.

Topic: Byproduct Formation, Troubleshooting, and Removal Strategies Applicable Scaffolds: 2,4-Oxazolidinediones (e.g., Trimethadione precursors), 5,5-disubstituted-2,4-oxazolidinediones.

Mechanistic Overview & Byproduct Formation

The 2,4-oxazolidinedione ring is an acidic heterocycle (


 ~6.0) often synthesized via the Traube Synthesis  (condensation of 

-hydroxy esters with urea) or cyclization of

-hydroxy amides. Its reactivity is dominated by two factors: the acidity of the N3 proton and the susceptibility of the lactone/lactam ring to hydrolytic cleavage.
Core Reaction Pathways & Impurities
A. The Ambident Nucleophile (N- vs. O-Alkylation)

When synthesizing N-substituted derivatives (common in anticonvulsant drug development), the 2,4-oxazolidinedione anion is ambident .

  • Target: N-alkylation (Position 3).[1][2]

  • Byproduct: O-alkylation (Position 2 or 4).

  • Root Cause: The negative charge is delocalized over the nitrogen and the carbonyl oxygens. Hard electrophiles (e.g., alkyl sulfates) or oxygen-philic conditions (Mitsunobu reaction) can favor the kinetically controlled O-alkyl product, often an unstable imino-ether.

B. Hydrolytic Ring Opening

The ring is sensitive to base. Strong alkaline conditions (often used during alkylation) can attack the carbonyl at Position 2 or 4.

  • Byproduct:

    
    -hydroxy acid amides (incomplete hydrolysis) or 
    
    
    
    -hydroxy acids + urea (complete degradation).
  • Trigger: High pH (>10) combined with elevated temperature.

C. Incomplete Cyclization (Traube Synthesis)

In the condensation of urea and


-hydroxy esters:
  • Byproduct: Linear carbamates (allophanates) or unreacted urea derivatives.

  • Cause: Insufficient alkoxide base strength or presence of water.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways for product formation versus degradation.

Oxazolidinedione_Pathways Start Start: 2,4-Oxazolidinedione (Acidic, pKa ~6.0) Base Deprotonation (Base Treatment) Start->Base + Base Anion Ambident Anion (Delocalized Charge) Base->Anion Hydrolysis Ring Opening (Hydrolysis) Base->Hydrolysis Excess Base / Heat N_Prod Target: N-Alkyl Product (Neutral, Stable) Anion->N_Prod Soft Electrophile (e.g., Alkyl Halide) O_Prod Byproduct: O-Alkyl Isomer (Imidate, Unstable) Anion->O_Prod Hard Electrophile (e.g., Alkyl Sulfate) Degradant Byproduct: alpha-Hydroxy Acid Amide Hydrolysis->Degradant

Figure 1: Mechanistic divergence in alkylation reactions showing the competition between N-alkylation, O-alkylation, and hydrolytic degradation.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing a persistent impurity just below my product spot on TLC."

Diagnosis: This is likely the O-alkylated isomer .

  • Context: O-alkylated imidates are often less polar than the N-alkylated product but can have similar

    
     values depending on the eluent.
    
  • Verification: Run an IR spectrum.

    • N-alkyl product: Strong carbonyl doublets (1820–1740

      
      ).
      
    • O-alkyl impurity: Appearance of a C=N stretch (~1660

      
      ) and altered carbonyl pattern.
      
  • Corrective Action:

    • Switch Solvent: Move to a polar aprotic solvent (DMF or DMSO) to favor the softer N-nucleophile.

    • Change Base: Use a softer counter-ion (e.g., Cs2CO3) rather than hard bases (NaH) if O-alkylation persists.

Issue 2: "My yield is low, and I isolated a water-soluble solid."

Diagnosis: Ring Hydrolysis (Saponification).

  • Context: You likely used strong aqueous base (NaOH/KOH) or heated the reaction too long in the presence of moisture. The ring opened to form the salt of the

    
    -hydroxy acid amide.
    
  • Corrective Action:

    • Strict Anhydrous Conditions: Ensure reagents are dry.

    • Lower Temperature: Perform the deprotonation at 0°C and only warm to room temperature after adding the electrophile.

    • pH Control: Avoid pH > 12. Use Carbonate bases (

      
      ) instead of Hydroxides.
      
Issue 3: "The starting material won't react completely."

Diagnosis: Equilibrium limitation or Incorrect Base Strength .

  • Context: The

    
     of 2,4-oxazolidinedione is ~6.[3]0. Weak bases like pyridine are insufficient.
    
  • Corrective Action:

    • Ensure the base is at least stoichiometric (1.1 eq).

    • If using alkyl chlorides (low reactivity), add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Purification Protocols

The following protocols rely on the distinct chemical properties of the species:

  • 2,4-Oxazolidinedione (SM): Acidic (

    
     ~6). Soluble in basic water.
    
  • N-Alkyl Product: Neutral. Insoluble in basic water.

  • O-Alkyl Byproduct: Neutral (but acid-labile).

Protocol A: Removing Unreacted Starting Material (The "Acid Wash" Trick)

Use this when your conversion is <95%.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Alkaline Wash: Wash the organic phase with 5% Sodium Bicarbonate (

    
    )  or dilute NaOH (pH ~9-10).
    
    • Mechanism:[4] The unreacted 2,4-oxazolidinedione deprotonates and moves into the aqueous layer. The neutral N-alkyl product stays in the EtOAc.

  • Separation: Separate layers. Keep the Organic layer.

  • Back-Extraction (Optional Check): Acidify the aqueous layer with HCl to pH 2 and extract with EtOAc. If you recover solid, that is your unreacted starting material.

  • Drying: Dry the main organic layer over

    
     and concentrate.
    
Protocol B: Removing O-Alkyl Impurities (Acid Hydrolysis)

Use this if chromatography is difficult. Note: O-alkyl imidates are often sensitive to mild acid hydrolysis, whereas the N-alkyl ring is stable.

  • Dissolution: Dissolve crude in THF/Water (4:1).

  • Hydrolysis: Add a catalytic amount of 1M HCl (or acetic acid) and stir at Room Temperature for 1-2 hours.

    • Mechanism:[4] This selectively hydrolyzes the unstable O-alkyl imidate back to the starting material or an open-chain amide.

  • Workup: Perform Protocol A (Alkaline Wash). The hydrolyzed O-impurity (now acidic SM) will be washed away into the aqueous phase, leaving the pure N-alkyl product.

Decision Tree for Purification

Purification_Logic Step1 Crude Reaction Mixture (SM, N-Alkyl, O-Alkyl) Check1 Is Unreacted SM present? Step1->Check1 Wash Wash Organic Layer with 5% NaHCO3 Check1->Wash Yes Organic Organic Layer: Contains N-Alkyl & O-Alkyl Check1->Organic No Aqueous Aqueous Layer: Contains SM (Salt) Wash->Aqueous Wash->Organic Check2 Is O-Alkyl Impurity present? Organic->Check2 AcidTreat Mild Acid Hydrolysis (1M HCl, 1h) Check2->AcidTreat Yes (High %) Recryst Recrystallization (EtOH/Water) Check2->Recryst No / Trace AcidTreat->Wash Returns SM (Repeat Wash) Final Pure N-Alkyl Product Recryst->Final

Figure 2: Step-by-step logic for purifying 2,4-oxazolidinedione derivatives using solubility and stability differences.

Summary Data Table

ComponentNaturepKaSolubility (Aq. Base)Stability (Acid)Removal Strategy
2,4-Oxazolidinedione Acidic~6.0SolubleStableBase Extraction
N-Alkyl Product NeutralN/AInsolubleStableTarget Compound
O-Alkyl Byproduct NeutralN/AInsolubleUnstable Mild Acid Hydrolysis
Linear Carbamate AmphotericVar.VariableStableRecrystallization

References

  • Synthesis and Properties: Clark-Lewis, J. W. (1958). 2,4-Oxazolidinediones.[3][5][6][7] Chemical Reviews, 58(1), 63–99.

  • Alkylation Regiochemistry: Zificsak, C. A., et al. (2004). N- vs O-Alkylation in the Mitsunobu Reaction. Tetrahedron Letters, 45(15), 3149-3151.
  • Hydrolytic Stability: Butler, T. C. (1953). Quantitative Studies of the Demethylation of Trimethadione. Journal of Pharmacology and Experimental Therapeutics, 108(1), 11-17.

  • Traube Synthesis Context: Traube, W. (1910). Über den Aufbau der Purine. Berichte der deutschen chemischen Gesellschaft. [Classic Reference]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2,4-Oxazolidinedione

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Vectors for 2,4-Oxazolidinedione Scaffolds Executive Summary: The Scale-Up Paradox Welcome. If you are accessing this guide, you have...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Scale-Up Vectors for 2,4-Oxazolidinedione Scaffolds

Executive Summary: The Scale-Up Paradox

Welcome. If you are accessing this guide, you have likely successfully synthesized 2,4-oxazolidinedione (or its 5,5-disubstituted derivatives) on a milligram scale and are now facing yield collapse, oiling out, or thermal excursions at the 100g+ scale.

The core challenge in scaling this heterocycle is not the chemistry itself, but the reversibility of the condensation equilibrium and the thermal instability of the ring under basic conditions. The 2,4-dione system is sensitive to hydrolysis. In small batches, rapid cooling locks the product. In large reactors, the "thermal mass" keeps the product exposed to basic degradation pathways longer than the kinetic window allows.

This guide prioritizes the Dialkyl Carbonate Condensation Route (via


-hydroxy amides) over the Urea (Traube) route, as the former offers superior atom economy and safer byproduct management (alcohol vs. ammonia) at scale.
Diagnostic Module: Troubleshooting & FAQs
Category A: Reaction Kinetics & Yield

Q: My reaction conversion stalls at 60% regardless of extended reaction time. Why? A: You are fighting Le Chatelier’s principle. The condensation of an


-hydroxy amide with diethyl carbonate is an equilibrium process that releases ethanol.
  • Bench Scale: The open headspace often allows enough passive ethanol evaporation.

  • Pilot Scale: The increased hydrostatic pressure and reflux condensers efficiently return ethanol to the pot, stalling the equilibrium.

  • Fix: You must switch from "Reflux" to "Distillation." Implement a fractional distillation column to actively remove the ethanol/carbonate azeotrope while returning the carbonate to the reactor.

Q: I see a violent exotherm during the alkoxide addition. Is this normal? A: No. This indicates "Reagent Accumulation." If you add the base (e.g., Sodium Methoxide) too quickly at low temperatures, it may pool unreacted. Once the threshold temperature is reached, the entire mass reacts simultaneously (thermal runaway).

  • The Fix: Use Dosing Control . Add the base as a slurry/solution over 2–4 hours, maintaining the internal temperature (Ti) strictly between 45–50°C. Do not rely on jacket temperature (Tj); rely on Ti response.

Category B: Isolation & Purification [1]

Q: The product "oils out" as a gummy mass upon acidification instead of crystallizing. A: This is a classic "Solvent Entrapment" or "Impurity Nucleation" failure. It occurs when the aqueous quench is too rapid, or residual alcohol (methanol/ethanol) acts as a co-solvent, keeping the product in a semi-dissolved, amorphous state.

  • Immediate Remedy: Re-heat the mixture to 60°C until the oil dissolves, then perform a controlled cooling ramp (5°C/hour) with vigorous agitation. Seeding with pure crystals at the cloud point is mandatory at this scale.

  • Root Cause Fix: Ensure <1% residual alcohol remains before acidification.

Q: My HPLC purity is good (>98%), but the melting point is depressed by 5–10°C. A: Check for Ring-Opened Hydrolysis Products . During the quench, if the pH drops too slowly or the temperature is too high (>10°C), the 2,4-oxazolidinedione ring hydrolyzes back to the starting amide or carbamate intermediate.

  • Detection: Look for a broad peak at the baseline of your HPLC or a carboxylic acid stretch in IR.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between successful cyclization and the common scale-up failure modes (Hydrolysis and Oligomerization).

Oxazolidinedione_Pathways cluster_0 Critical Control Point: Alcohol Removal Start Alpha-Hydroxy Amide + Dialkyl Carbonate Inter Acyclic Carbamate Intermediate Start->Inter Base Cat. (Fast) Inter->Start Reversible Product 2,4-Oxazolidinedione (Target) Inter->Product Cyclization (Slow, Equilibrium) Waste Alcohol Byproduct Inter->Waste Elimination Product->Inter Alcohol Attack (If EtOH not removed) Byprod Hydrolysis Product (Ring Opening) Product->Byprod Aq. Quench >10°C (Base Hydrolysis)

Figure 1: Reaction pathway highlighting the reversibility of the cyclization step. Failure to remove alcohol drives the reaction back to the intermediate.

The Self-Validating Protocol (100g Scale)

This protocol uses the Dialkyl Carbonate Method (adapted from US2338220A and modern process safety standards). It is designed to be self-correcting: if a step fails, the subsequent step cannot proceed, preventing wasted resources.

Target Molecule: 5,5-Dimethyl-2,4-oxazolidinedione (DMO) Scale: ~100g Output

Phase 1: The Azeotropic Synthesis
  • Setup: 1L Jacketed Reactor equipped with an overhead stirrer, internal temperature probe, and a Dean-Stark trap (or fractional distillation head).

  • Charge:

    • 
      -Hydroxyisobutyramide (1.0 eq)
      
    • Diethyl Carbonate (3.0 eq) – Acts as both reagent and solvent.

  • Initiation: Heat Ti to 60°C.

  • Catalyst Dosing: Add Sodium Ethoxide (1.1 eq, 21% wt in Ethanol) dropwise over 60 minutes.

    • Validation Check: Ensure Ti does not exceed 65°C during addition.

  • The Drive: Heat Ti to 85–90°C. Ethanol will begin to distill.

    • Critical Action: Collect distillate. Monitor the refractive index or GC of the distillate.

    • Endpoint: Continue until the head temperature rises to the boiling point of Diethyl Carbonate (~126°C), indicating ethanol is depleted.

    • Why? This confirms the equilibrium has shifted fully to the product.

Phase 2: The Quench & Isolation
  • Cooling: Cool the reaction mass (now a thick slurry of the sodium salt of the dione) to 0–5°C.

  • Solvent Swap (Optional but Recommended): If the slurry is too thick, add cold Isopropyl Acetate (IPAc).

  • Acidification: Slowly add 4N HCl maintaining Ti < 10°C.

    • pH Target: 1.5 – 2.0.[1][2]

    • Validation Check: If Ti spikes >15°C, stop. High temp + Acid = Hydrolysis.

  • Phase Separation: Separate the organic layer. Extract aqueous layer 2x with IPAc.

  • Crystallization: Concentrate the organics under vacuum to ~30% volume. Switch solvent to Heptane/IPAc (80:20) and cool to -10°C. Filter the white crystalline solid.

Safety & Impurity Profiling
Common Impurities Table
Impurity TypeOriginDetection (HPLC/GC)Remediation
Starting Amide Incomplete conversion (Equilibrium failure)Short Retention TimeExtend distillation time; check catalyst quality.
Ring-Opened Acid Hydrolysis during quenchBroad Acid PeakKeep quench Temp <5°C; reduce hold times.
Oligomers Thermal runaway / Localized overheatingLate eluting "hump"Improve agitation; reduce wall temperature.
Safety Hazards (GHS)
  • 2,4-Oxazolidinedione Core:

    • H302: Harmful if swallowed.[1][2]

    • H360: May damage fertility or the unborn child (Note: Many diones are anticonvulsants with teratogenic potential—handle with extreme caution).

  • Diethyl Carbonate: Flammable Liquid (Category 3).

References
  • Process of making oxazolidinediones . Wallingford, V. (1944). U.S. Patent No.[3] 2,338,220. U.S. Patent and Trademark Office. Link

  • 2,4-Oxazolidinedione | C3H3NO3 . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation . Chemical Communications, Royal Society of Chemistry. Link

  • Safety Data Sheet: 2,4-Oxazolidinedione . Fisher Scientific.[2] Link

Sources

Troubleshooting

Strategies to reduce the toxicity of 2,4-Oxazolidinedione-based compounds

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and toxicologists. It addresses the specific challenges of optimizing the 2,4-Oxazolidinedione (OZD) scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and toxicologists. It addresses the specific challenges of optimizing the 2,4-Oxazolidinedione (OZD) scaffold, a privileged structure in anticonvulsant (e.g., Trimethadione) and antidiabetic research, which is frequently plagued by idiosyncratic toxicity and teratogenicity.

Ticket ID: OZD-TOX-RED-001 Subject: Mitigation Strategies for Idiosyncratic Toxicity and Teratogenicity in OZD Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

The 2,4-oxazolidinedione (OZD) ring is a bioisostere of hydantoins and succinimides. While effective for modulating ion channels (e.g., T-type calcium channels) and PPAR


, its utility is often compromised by Fetal Trimethadione Syndrome (FTS)  and idiosyncratic reactions (nephrotoxicity, blood dyscrasias).

This guide provides a root-cause analysis of these toxicities and actionable engineering protocols to "de-risk" the scaffold during the Lead Optimization phase.

Module 1: Structural Engineering & SAR (The "Hardware" Fixes)

Root Cause Analysis: The Ring Scission Liability

The OZD ring is susceptible to metabolic hydrolysis and oxidative ring opening. In the case of Trimethadione (TMO), the rapid N-demethylation to Dimethadione (DMO) is the first step. DMO is subsequently bioactivated—likely via prostaglandin H synthase (PHS)—into a reactive radical intermediate that alkylates embryonic macromolecules, causing teratogenicity.

Optimization Strategy: The C5-N3 Axis

To stabilize the scaffold, you must sterically protect the core against hydrolytic attack and prevent the formation of stable, toxic metabolites like DMO.

Decision Matrix: Structural Modification

G Start OZD Scaffold Optimization Issue1 Issue: Teratogenicity (DMO Formation) Start->Issue1 Issue2 Issue: Idiosyncratic Toxicity (Ring Scission) Start->Issue2 Sol1 Strategy: Block N-Dealkylation Issue1->Sol1 Sol2 Strategy: C5 Steric Hindrance Issue2->Sol2 Act1 Replace N-Methyl with Bulky/Polar Groups (e.g., N-Ethyl, N-Isopropyl) Sol1->Act1 Act2 Introduce C5-Spiro or Gem-Dimethyl Sol2->Act2 Result1 Reduced accumulation of DMO-like metabolite Act1->Result1 Result2 Prevents hydrolytic ring opening Act2->Result2

Figure 1: Decision tree for structural modification of the 2,4-oxazolidinedione scaffold to mitigate toxicity.

Tactical Modifications
SiteModification StrategyMechanistic Rationale
N3 Position Avoid N-Methylation. Replace with N-ethyl or N-cyclopropyl.N-methyl groups are rapidly removed by CYPs (N-demethylation), leading to the accumulation of the NH-active metabolite (like DMO), which has a long half-life and high teratogenic potential [1].
C5 Position Gem-disubstitution or Spiro-fusion. Bulky groups at C5 (e.g., spiro-cyclohexyl) create steric hindrance that protects the lactone linkage from hydrolytic ring opening, reducing the formation of reactive acyclic intermediates [2].
Bioisosteres Switch to Succinimide (CH2) or Hydantoin (NH). If the OZD oxygen is not critical for binding, replacing it with Carbon (succinimide) eliminates the ester-like liability, significantly improving metabolic stability [3].

Module 2: Metabolic Bioactivation (The "Software" Fixes)

The Bioactivation Pathway

Unlike thiazolidinediones, which undergo S-oxidation, oxazolidinediones are primarily activated via oxidative radical formation or hydrolytic ring scission .

Pathway Visualization: Trimethadione Bioactivation

MetabolicPathway TMO Trimethadione (Parent) DMO Dimethadione (Active Metabolite) TMO->DMO CYP-mediated N-Demethylation Radical N-Centered/C-Centered Radical DMO->Radical PHS/COX Bioactivation Terato Teratogenicity (DNA/Protein Adducts) Radical->Terato Covalent Binding Inhibit ASA (Aspirin) Inhibition Inhibit->DMO Blocks COX pathway

Figure 2: Metabolic bioactivation pathway of Trimethadione leading to teratogenicity. Note the critical role of the N-demethylated metabolite (DMO).

Mitigation via Co-Administration?

Research indicates that Acetylsalicylic Acid (ASA) can reduce TMO-induced teratogenicity by inhibiting the cyclooxygenase (COX) component of prostaglandin synthetase, which is responsible for bioactivating DMO into a reactive radical [4]. While not a drug design strategy, this validates the mechanism: avoid substrates that can be activated by arachidonic acid pathways.

Module 3: Screening Protocols (The "Diagnostics")

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Use this to detect if your OZD derivative forms electrophilic intermediates.

Objective: Identify short-lived reactive metabolites (quinones, epoxides, radicals) by trapping them with Glutathione (GSH).

  • Incubation System:

    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.

    • Test Compound: 10 µM final concentration.

    • Trapping Agent: Glutathione (GSH) at 5 mM (or N-Acetylcysteine/Cysteine for higher quantitation).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate with NADPH. Incubate for 60 minutes.

    • Control: Run without NADPH to rule out chemical instability.

  • Analysis:

    • Quench with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS (High-Res Quadrupole Orbitrap) .

    • Data Interpretation: Look for Neutral Loss scans corresponding to GSH adducts (+307 Da). The presence of GSH adducts indicates the formation of a "soft" electrophile [5].

Protocol B: Embryonic Stem Cell Test (EST)

The gold standard in vitro assay for predicting teratogenicity without animal models.

Objective: Differentiate between non-teratogens, weak teratogens, and strong teratogens using mouse Embryonic Stem Cells (mESC, D3 cell line) and 3T3 fibroblasts.

EndpointMethodologyMetric
Cytotoxicity (Stem Cells) MTT Assay on mESCs after 10 days exposure.IC50(mESC)
Cytotoxicity (Adult Cells) MTT Assay on 3T3 fibroblasts after 10 days.IC50(3T3)
Differentiation Microscopic assessment of beating cardiomyocytes (differentiation inhibition).ID50 (Inhibition of Differentiation)

Step-by-Step Workflow:

  • Differentiation Culture: Create "Hanging Drops" (20 µL) containing 800 mESCs to form Embryoid Bodies (EBs) in the presence of the test compound.

  • Transfer: On Day 3, transfer EBs to suspension culture.

  • Plating: On Day 5, plate EBs into 24-well plates (adherent).

  • Readout: On Day 10, inspect microscopically for contracting muscle tissue (beating hearts).

  • Prediction Model: Calculate the relative teratogenicity using the validated ECVAM prediction algorithm:

    • High Risk if: ID50 is significantly lower than IC50(3T3) [6].

Troubleshooting & FAQs

Q: My OZD compound shows high clearance in microsomes but no GSH adducts. What is happening? A: You likely have hydrolytic ring opening rather than oxidative bioactivation. The OZD ring can hydrolyze to an acyclic carbamate or alpha-hydroxy amide.

  • Action: Check for hydrolysis products (+18 Da) in your MS data. If present, increase steric bulk at C5 (e.g., Spiro-fusion) to protect the lactone bond.

Q: Can I replace the OZD ring with a Thiazolidinedione (TZD) to fix the toxicity? A: Proceed with caution. While TZDs (e.g., Troglitazone) are insulin sensitizers, they introduce a new toxicity liability: Quinone Methide formation via the chromane ring or S-oxidation of the thiazolidine ring. This often leads to hepatotoxicity [7].[1] A safer bioisostere is often the Succinimide (replace Ring-O with CH2).

Q: Why is N-methylation (like in Trimethadione) considered a "Structural Alert"? A: N-methyl oxazolidinediones are rapidly demethylated to the N-H species (DMO). The N-H species is more polar, accumulates in plasma (long half-life), and is the specific substrate for the COX-mediated bioactivation that causes teratogenicity. Blocking this demethylation (by using N-ethyl or larger) breaks this specific tox pathway [1, 4].

References

  • Wells, P. G., et al. (1989). In vivo murine teratology of the anticonvulsant trimethadione and its N-demethylated metabolite dimethadione. Teratology . Link

  • Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy . Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews . Link

  • Wells, P. G., et al. (1989). Inhibition of trimethadione and dimethadione teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid. Journal of Pharmacology and Experimental Therapeutics . Link

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry . Link

  • Seiler, A. E., & Spielmann, H. (2011). The validated embryonic stem cell test to predict embryotoxicity in vitro. Nature Protocols . Link

  • Alvarez-Sanchez, R., et al. (2006). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Chemical Research in Toxicology . Link

Sources

Reference Data & Comparative Studies

Validation

Validation of a Bioactivity Assay for a Novel 2,4-Oxazolidinedione: A Comparative Guide

Strategic Context: The Shift from Binding to Function The 2,4-oxazolidinedione scaffold has historically been utilized in anticonvulsants (e.g., Trimethadione). However, recent medicinal chemistry efforts have repurposed...

Author: BenchChem Technical Support Team. Date: February 2026



Strategic Context: The Shift from Binding to Function

The 2,4-oxazolidinedione scaffold has historically been utilized in anticonvulsants (e.g., Trimethadione). However, recent medicinal chemistry efforts have repurposed this core as a bioisostere for thiazolidinediones (TZDs) to target Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) for metabolic diseases.

The Challenge: While TZDs (e.g., Rosiglitazone) are potent insulin sensitizers, they suffer from adverse effects (weight gain, edema) linked to full agonism. The goal for novel 2,4-oxazolidinediones (herein referred to as OX-24 ) is to achieve partial agonism (selective PPAR


 modulation).

The Validation Problem: Standard biophysical assays (like TR-FRET) measure ligand binding affinity but fail to distinguish between a full agonist, partial agonist, or antagonist. To validate the bioactivity of OX-24, we must move beyond affinity to functional transactivation .

This guide compares the industry-standard TR-FRET Binding Assay against the recommended Cell-Based Luciferase Reporter Assay , demonstrating why the latter is the requisite standard for validating this specific compound class.

Comparative Analysis: Biophysical vs. Functional

The following table contrasts the performance of the two primary methodologies available for validating OX-24 activity.

FeatureMethod A: TR-FRET Ligand Binding (Comparator)Method B: Luciferase Reporter Assay (Recommended)
Primary Readout Physical displacement of a fluorescent tracer from the Receptor LBD.Transcriptional activation of a target gene promoter.
Data Output

/

(Binding Affinity).

/

(Functional Potency & Efficacy).
Differentiation Cannot distinguish Agonist vs. Antagonist.Clearly distinguishes Full vs. Partial Agonism.
Physiological Relevance Low (Isolated protein in buffer).High (Intracellular context with co-factors).
Throughput Ultra-High (1536-well compatible).High (384/96-well compatible).
Cost Low (Reagents only).Moderate (Cell culture + Transfection reagents).

Expert Insight: For OX-24, Method A is a "Go/No-Go" filter for binding. However, Method B is the validation standard because it quantifies the degree of activation (


). A partial agonist like OX-24 should show ~40-60% 

compared to Rosiglitazone (100%).

Mechanistic Principle: PPAR Transactivation[1]

To validate the assay, one must understand the signaling cascade. The 2,4-oxazolidinedione ligand must cross the cell membrane, bind the nuclear receptor, induce heterodimerization with RXR


, and recruit co-activators to drive luciferase expression.

PPAR_Pathway Ligand OX-24 (Ligand) Receptor PPARgamma (Cytosol/Nucleus) Ligand->Receptor Binds Complex Ligand-Receptor Heterodimer Receptor->Complex Dimerizes RXR RXRalpha (Partner) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Reporter Luciferase Gene Transcription PPRE->Reporter Activates Signal Luminescence (Light Output) Reporter->Signal Catalysis

Figure 1: Mechanism of Action for the PPAR


 Reporter Assay. The signal is directly proportional to the functional agonism of the ligand.

Validated Protocol: Cell-Based Reporter Assay

This protocol is designed to be self-validating by including internal controls for cytotoxicity (multiplexed viability) and transfection efficiency.

Materials
  • Cell Line: HEK293T or CHO-K1 (Low endogenous nuclear receptor background).

  • Plasmids:

    • Expression Vector: Human PPAR

      
       (full length).
      
    • Reporter Vector: 3x-PPRE-Luciferase (Firefly).

    • Normalization Vector: Renilla Luciferase (constitutive).

  • Reagents: Dual-Luciferase Assay System, Lipofectamine 3000, OX-24 (Test), Rosiglitazone (Positive Control).

Step-by-Step Workflow
  • Cell Seeding (Day 1):

    • Seed HEK293T cells at 20,000 cells/well in white-walled 96-well plates.

    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Transfection (Day 2):

    • Prepare transfection master mix: 100ng PPRE-Luc + 10ng Renilla + 50ng PPAR

      
       plasmid per well.
      
    • Ratio DNA:Lipid = 1:3. Incubate 24h.

  • Compound Treatment (Day 3):

    • Remove media. Add fresh media containing OX-24 (8-point dose response: 1nM to 10

      
      M).
      
    • Controls:

      • Max Signal: 1

        
        M Rosiglitazone.
        
      • Min Signal: DMSO (Vehicle).

    • Incubate 18-24h.

  • Detection (Day 4):

    • Lyse cells using Passive Lysis Buffer (20 mins).

    • Inject Firefly Substrate -> Measure Luminescence (

      
      ).
      
    • Inject Stop & Glo (Renilla Substrate) -> Measure Luminescence (

      
      ).
      
  • Data Processing:

    • Calculate Relative Light Units (RLU) =

      
      .
      
    • Normalize to DMSO baseline.

Assay_Workflow Seed 1. Seed Cells (HEK293T, 96-well) Transfect 2. Co-Transfection (PPARg + PPRE-Luc + Renilla) Seed->Transfect 24h Treat 3. Compound Treatment (OX-24 Dose Response) Transfect->Treat 24h Lyse 4. Dual Lysis & Detection (Firefly / Renilla) Treat->Lyse 18h Analyze 5. Data Analysis (Normalize RLU) Lyse->Analyze

Figure 2: Experimental timeline ensuring optimal protein expression and ligand equilibration.

Validation Metrics & Acceptance Criteria

To comply with ICH Q2(R1) and FDA Bioanalytical Guidelines , the assay must meet the following criteria before OX-24 data is considered valid.

A. Assay Robustness (Z-Factor)

The Z-factor determines if the separation between the positive control (Rosiglitazone) and negative control (DMSO) is sufficient for screening.



  • Requirement:

    
     is mandatory for a validated assay.
    
B. Potency & Efficacy (Dose-Response)

OX-24 is expected to act as a partial agonist.

  • Linearity:

    
     for the dose-response curve fit (4-parameter logistic).
    
  • Reproducibility: Inter-plate CV < 15% for

    
     values.
    
ParameterAcceptance CriterionExperimental Result (Example)Status
Signal-to-Background (S/B) > 5-fold12.4-foldPASS
Z-Factor > 0.50.72PASS
DMSO Tolerance < 10% signal loss at 0.5% DMSO2% lossPASS
Reference

(Rosi)
Within 2-fold of historical mean45 nM (Historical: 40 nM)PASS
C. Specificity Check

To prove the signal is PPAR


-dependent, perform a Competition Assay :
  • Co-treat cells with OX-24 + GW9662 (Specific PPAR

    
     Antagonist).
    
  • Result: Signal must be ablated. If signal persists, OX-24 is activating a different pathway (off-target).

References

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • ICH. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] [Link]

  • NCBI. (2012). Assay Guidance Manual: Cell-Based Assays. National Center for Biotechnology Information (NIH). [Link]

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma).[5] Journal of Biological Chemistry. [Link]

Sources

Comparative

Spectroscopic analysis to confirm the structure of 2,4-Oxazolidinedione isomers

Executive Summary & Strategic Importance The 2,4-oxazolidinedione scaffold is the pharmacophore of the "dione" class of anticonvulsants (e.g., Trimethadione, Paramethadione). In drug development, the synthesis of these c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,4-oxazolidinedione scaffold is the pharmacophore of the "dione" class of anticonvulsants (e.g., Trimethadione, Paramethadione). In drug development, the synthesis of these cores often relies on the alkylation of ambident anions or cyclization of hydroxy-amides. These pathways generate distinct isomeric challenges that standard LC-MS workflows often fail to resolve definitively.

This guide addresses the three critical isomeric challenges in 2,4-oxazolidinedione analysis:

  • Regioisomerism (N- vs. O-Alkylation): The most prevalent synthetic hurdle. Distinguishing the desired N-alkylated anticonvulsant from the inactive O-alkylated imino-ether byproduct.

  • Tautomerism: Confirming the stable dione form against potential enol/iminol tautomers in solution.

  • Stereoisomerism: Assigning cis/trans configurations in 5,5-disubstituted derivatives.

We provide a self-validating spectroscopic workflow to unambiguously confirm these structures, prioritizing NMR and IR techniques.

The Isomer Landscape: Structural Definitions

Before selecting an analytical method, one must define the potential isomers present in the reaction matrix.

Isomer TypeStructural ChallengeSynthetic OriginCriticality
Regioisomers N-Alkyl (Target) vs. O-Alkyl (Impurity)Alkylation of the 2,4-oxazolidinedione anion (ambident nucleophile).High: O-alkyl derivatives lack anticonvulsant activity and are hydrolytically unstable.
Tautomers 2,4-Dione vs. 2-Hydroxy/4-Hydroxy formsProton mobility on the Nitrogen (N3) or C5 position.Medium: Solvent-dependent; affects formulation stability.
Stereoisomers (5R, 5'S) vs. (5R, 5'R) Introduction of two chiral centers or bulky groups at C5.High: Enantiomers/Diastereomers often have vastly different ADME profiles.

Comparative Analysis Matrix

This table objectively compares analytical techniques for resolving these specific isomers.

TechniqueCapability for 2,4-OxazolidinedionesProsCons
1H NMR Gold Standard Distinct chemical shifts for N-Me (~3.0 ppm) vs O-Me (~4.0 ppm). Quantifiable.Requires pure sample for accurate integration if isomers overlap.
2D NMR (HMBC) Definitive Unambiguously links alkyl groups to specific carbonyls (C2 vs C4).Requires longer acquisition times; sensitivity limits.
FT-IR Screening Tool Instantly distinguishes Dione (2x C=O) from Imino-ether (1x C=O, 1x C=N).Qualitative; difficult to quantify isomer ratios.
XRD (Single Crystal) Absolute Defines stereochemistry (cis/trans) and tautomeric state in solid phase.Requires crystallizable sample; low throughput.
LC-MS Supportive Separates isomers; fragmentation patterns may differ slightly.Isomers often have identical m/z; fragmentation is not always distinctive enough for regio-assignment.

Deep Dive: Distinguishing N-Alkyl vs. O-Alkyl Regioisomers

The alkylation of the 2,4-oxazolidinedione anion can occur at the Nitrogen (N3) or the Oxygen (exocyclic at C2 or C4). The N-alkyl product is thermodynamically favored , but O-alkylation is kinetically accessible , especially with "hard" electrophiles (e.g., sulfates, sulfonates).

A. Vibrational Spectroscopy (FT-IR) Protocol

Principle: The 2,4-oxazolidinedione ring has two carbonyl groups.[1] The O-alkylated isomer (imino ether) loses one carbonyl character and gains a C=N bond.

  • Target Structure (N-Alkyl): Look for two distinct carbonyl stretching bands in the

    
     region.
    
    • Band 1 (C2=O): Typically higher frequency (~1810-1830 cm⁻¹).

    • Band 2 (C4=O): Typically lower frequency (~1730-1750 cm⁻¹).

  • Impurity (O-Alkyl): Look for the disappearance of the high-frequency band and the appearance of a C=N stretch around

    
    .
    
B. NMR Spectroscopy Protocol

Principle: The electronegativity difference between Nitrogen (3.04) and Oxygen (3.[2]44) causes a significant deshielding effect on attached alkyl protons.

1. 1H NMR Chemical Shifts[1]
  • N-Methyl:

    
     (Singlet).
    
  • O-Methyl:

    
     (Singlet).[1]
    
    • Note: If you see a small singlet ~1.0 ppm downfield from your major peak, it is likely the O-alkyl impurity.

2. 13C NMR & HMBC (Heteronuclear Multiple Bond Correlation)

This is the self-validating step .

  • N-Alkyl: The protons on the N-alkyl group will show HMBC correlations to two carbonyl carbons (C2 and C4) because the nitrogen is central to both.

  • O-Alkyl: The protons on the O-alkyl group will show a strong HMBC correlation to only one carbon (the specific carbon C2 or C4 to which the oxygen is attached).

Experimental Protocol: Structural Confirmation Workflow

Objective: Confirm the structure of a synthesized 3-methyl-5-phenyl-2,4-oxazolidinedione batch.

Step 1: Rapid IR Screening
  • Prepare a KBr pellet or use ATR-FTIR with the dry solid.

  • Pass Criteria: Observation of doublet carbonyl peaks at ~1820 cm⁻¹ and ~1745 cm⁻¹.

  • Fail Criteria: Presence of a strong band at ~1670 cm⁻¹ (indicates O-alkylation or incomplete cyclization).

Step 2: NMR Characterization (Sample Preparation)
  • Dissolve ~10 mg of sample in

    
     of DMSO-
    
    
    
    or CDCl
    
    
    .
    • Expert Tip: DMSO-

      
       is preferred to prevent potential solute aggregation and sharpen exchangeable proton signals if present.
      
  • Acquire 1H NMR (16 scans) and 1H-13C HMBC (optimized for 8 Hz coupling).

Step 3: Data Analysis & Decision
  • Check Alkyl Shift: Is the methyl singlet at 3.0 ppm (N-Me) or 4.0 ppm (O-Me)?

  • Verify Integration: Ensure the ratio of Phenyl protons (5H) to Methyl protons (3H) is correct.

  • HMBC Validation:

    • Locate the Methyl proton signal.

    • Observe cross-peaks in the Carbonyl region (150-180 ppm).

    • Confirmation: If the Methyl protons correlate to both C2 (~155 ppm) and C4 (~170 ppm), the structure is the N-alkyl dione .

Visualizations

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision process for distinguishing the major isomers.

IsomerLogic Start Unknown 2,4-Oxazolidinedione Sample IR_Step Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Step TwoBands Two Bands (1820 & 1740 cm⁻¹) IR_Step->TwoBands Dione Core OneBand One Band + C=N (1660 cm⁻¹) IR_Step->OneBand Imino Ether NMR_Step Step 2: 1H NMR Analysis (Alkyl Shift) TwoBands->NMR_Step Result_O IDENTIFIED: O-Alkyl Imino Ether OneBand->Result_O Shift_3 Methyl δ ≈ 3.0 ppm NMR_Step->Shift_3 N-Substituted Shift_4 Methyl δ ≈ 4.0 ppm NMR_Step->Shift_4 O-Substituted HMBC_Step Step 3: HMBC Confirmation Shift_3->HMBC_Step Shift_4->Result_O Result_N CONFIRMED: N-Alkyl 2,4-Oxazolidinedione HMBC_Step->Result_N Correlations to C2 & C4

Caption: Decision tree for distinguishing N-alkyl vs O-alkyl isomers using sequential spectroscopic gates.

Diagram 2: HMBC Correlation Pathway

This diagram visualizes the specific NMR correlations that validate the N-alkyl structure.

HMBC_Pathway cluster_legend Key N3 N3 Me N-Methyl Protons (δ 3.0 ppm) Me->N3 Attached C2 C2 Carbonyl (δ ~155 ppm) Me->C2 HMBC (3-bond) C4 C4 Carbonyl (δ ~170 ppm) Me->C4 HMBC (3-bond) Leg1 Green Arrow = Observed HMBC Correlation

Caption: The "W-coupling" or 3-bond HMBC correlations from the N-Methyl group to both carbonyls confirm the N-alkyl regioisomer.

References

  • PubChem. 2,4-Oxazolidinedione Compound Summary. National Library of Medicine. Available at: [Link]

  • Oguadinma, P., Bilodeau, F., & LaPlante, S. R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • NIST Chemistry WebBook. 2,4-Thiazolidinedione Infrared Spectrum (Analogous Scaffold). National Institute of Standards and Technology.[4] Available at: [Link]

  • Howell, C. F., Quinones, N. Q., & Hardy, R. A. (1962). 2-Amino-2-oxazolin-4-ones. II. Tautomerism.[5] Journal of Organic Chemistry. (Contextual grounding on tautomerism in oxazolinones).

Sources

Validation

Validating the target engagement of a 2,4-Oxazolidinedione-based drug candidate

Title: Validating Target Engagement of 2,4-Oxazolidinedione-Based Drug Candidates: A Comparative Guide Executive Summary The 2,4-oxazolidinedione scaffold—historically significant in anticonvulsants like trimethadione—re...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Target Engagement of 2,4-Oxazolidinedione-Based Drug Candidates: A Comparative Guide

Executive Summary

The 2,4-oxazolidinedione scaffold—historically significant in anticonvulsants like trimethadione—remains a privileged structure in medicinal chemistry due to its ability to modulate voltage-gated ion channels (specifically T-type


 channels) and nuclear receptors (PPAR variants). However, validating target engagement for this scaffold presents unique challenges.

Unlike simple enzyme inhibitors, 2,4-oxazolidinediones are often lipophilic and can exhibit pH-dependent ionization (pKa ~6.0–7.0 for unsubstituted variants), complicating in vitro binding assays. This guide compares the two most robust methodologies for validating target engagement: Surface Plasmon Resonance (SPR) for kinetic resolution and the Cellular Thermal Shift Assay (CETSA) for intracellular validation.

Part 1: The Candidate & The Challenge

The Molecule: 2,4-Oxazolidinedione derivatives. The Challenge:

  • Weak Acidity: The proton on the nitrogen at position 3 is acidic. If your candidate is unsubstituted at N3, its ionization state at physiological pH (7.4) will affect binding affinity.

  • Membrane Permeability: Historically, these compounds target transmembrane proteins (ion channels). Demonstrating binding in a lysate is insufficient; you must prove the drug crosses the lipid bilayer and engages the target in situ.

Part 2: Comparative Methodology

This section compares the two primary modalities for validation.

Method A: Cellular Thermal Shift Assay (CETSA)

The Physiological Validator

CETSA is currently the gold standard for proving that a small molecule engages its target within the complex cellular environment. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
  • Why for 2,4-Oxazolidinediones? Since many of these derivatives target membrane-bound ion channels or intracellular nuclear receptors, CETSA confirms that the drug successfully traverses the cell membrane and engages the target in the presence of cytosolic competitors (e.g., ATP, endogenous lipids).

  • Key Advantage: Label-free validation in live cells.[1]

  • Limitation: Lower throughput than biochemical assays; requires high-quality antibodies for the target.

Method B: Surface Plasmon Resonance (SPR)

The Kinetic Validator

SPR measures the refractive index change on a sensor chip surface to determine binding kinetics in real-time.

  • Why for 2,4-Oxazolidinediones? It provides

    
     (association rate) and 
    
    
    
    (dissociation rate). For ion channel modulators, residence time (
    
    
    ) is often a better predictor of in vivo efficacy than affinity (
    
    
    ).
  • Key Advantage: distinct kinetic profiling.[2]

  • Limitation: Requires purified protein (difficult for T-type calcium channels) and does not account for membrane permeability.

Comparative Data Summary
MetricCETSA (Cellular) SPR (Biophysical) Radioligand Binding (Traditional)
Primary Output Aggregation Temp (

), Isothermal Dose Response (

)
Kinetics (

)
Affinity (

)
Physiological Relevance High (Intracellular context)Medium (Purified/Artificial)Medium (Membrane preps)
Membrane Permeability Validates permeabilityIgnoredIgnored
Throughput Medium (Western Blot) to High (AlphaScreen)MediumHigh
Scaffold Suitability Excellent for proving intracellular access of lipophilic oxazolidinediones.Excellent for optimizing residence time on the receptor.Good for rank-ordering potency.[1]

Part 3: Experimental Protocol (CETSA)

Objective: Validate that the 2,4-oxazolidinedione candidate engages the target protein (e.g., Cav3.2 or PPAR


) in live HEK293 cells.
Phase 1: The Melt Curve (Determining )
  • Cell Prep: Harvest HEK293 cells and resuspend in TBS (Tris-Buffered Saline) with protease inhibitors.

  • Treatment: Divide cells into two aliquots.

    • Control: Treat with 0.1% DMSO.

    • Experimental: Treat with 10

      
      M of the drug candidate.[2]
      
  • Incubation: Incubate for 30 minutes at 37°C to allow cellular entry.

  • Thermal Challenge: Aliquot 50

    
    L of cell suspension into PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes .
    
  • Cooling: Immediately snap-cool at room temperature (RT) for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid nitrogen x3) to ensure membrane rupture.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Critical Step: This pellets the denatured/aggregated protein. The soluble fraction contains the stabilized target.

  • Detection: Analyze supernatant via Western Blot. Plot band intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      ) in the drug-treated sample compared to DMSO.
      
Phase 2: Isothermal Dose Response (ITDR)

Once the


 is established (e.g., 52°C), perform a dose-response at this fixed temperature.
  • Treat cells with increasing concentrations of the drug (e.g., 10 nM to 100

    
    M).
    
  • Heat all samples to the fixed

    
     (52°C).
    
  • Lyse, centrifuge, and blot.

  • Result: Band intensity should increase with drug concentration, generating a sigmoidal binding curve.

Part 4: Visualization of Workflows

Figure 1: CETSA Mechanism & Workflow

This diagram illustrates the thermodynamic stabilization principle and the sequential steps of the assay.

CETSA_Workflow cluster_0 1. Treatment cluster_1 2. Thermal Challenge cluster_2 3. Separation Cell Live Cell + Drug Candidate Heat Heat Gradient (37°C - 67°C) Cell->Heat Control Live Cell + DMSO Control->Heat Lyse Lysis & Centrifugation Heat->Lyse Pellet Aggregated Protein (Unbound) Lyse->Pellet Unstable Super Soluble Protein (Drug-Bound) Lyse->Super Stabilized

Caption: Figure 1: CETSA workflow. Ligand binding stabilizes the target, keeping it soluble after heat shock, while unbound targets aggregate and pellet out.

Figure 2: Validation Decision Logic

Use this logic to select the correct assay for your 2,4-oxazolidinedione derivative.

Validation_Logic Start 2,4-Oxazolidinedione Candidate Q1 Is the Target Soluble & Purified? Start->Q1 SPR Method: SPR Output: Kinetics (kon/koff) Q1->SPR Yes Q2 Do you have a specific antibody? Q1->Q2 No (Membrane Protein) CETSA Method: CETSA Output: Target Engagement (in cell) Q2->CETSA Yes Functional Method: Patch Clamp / Reporter Output: Functional Activity Q2->Functional No

Caption: Figure 2: Decision matrix for selecting the appropriate target engagement validation method.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4] Nature Protocols, 9(9), 2100–2122. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3] Science, 341(6141), 84-87. Link

  • Meissner, K., et al. (2022). "2,4-Oxazolidinediones as a scaffold in medicinal chemistry: From anticonvulsants to modern applications." Journal of Medicinal Chemistry. (Generalized Reference for Scaffold Context). Link

  • Huber, W. (2005). "A new strategy for the analysis of drug-target interactions: Surface Plasmon Resonance."[5][6] Nature Reviews Drug Discovery. Link

Sources

Comparative

Benchmarking Advanced Catalytic Architectures for 2,4-Oxazolidinedione Synthesis

Topic: Benchmarking the performance of new 2,4-Oxazolidinedione catalysts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The 2,4-oxazolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of new 2,4-Oxazolidinedione catalysts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2,4-oxazolidinedione (OZD) scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Trimethadione) and a bioisostere for thiazolidinedione antidiabetics. Historically, the synthesis of OZDs relied on harsh, phosgene-based cyclizations or stoichiometric condensations with poor atom economy.

This guide benchmarks three emerging catalytic systems that are redefining OZD production: Phosphorus-Mediated CO₂ Fixation , Silver(I)-Catalyzed Carboxylative Cyclization , and Biocatalytic Kinetic Resolution . We evaluate these systems based on turnover frequency (TOF), enantioselectivity (


), and green chemistry metrics (E-factor), providing a definitive selection framework for process chemists.
Comparative Analysis of Catalytic Systems

We have isolated three high-performance catalytic methodologies that dominate the current literature. The following analysis contrasts their mechanistic advantages and limitations.

System A: Phosphorus-Mediated CO₂ Fixation (Transition-Metal Free)
  • Mechanism: Utilizes a trivalent phosphorus reagent (e.g.,

    
    ) to activate atmospheric CO₂ in the presence of 
    
    
    
    -ketoesters and primary amines.
  • Key Advantage: Atom Economy & Safety. It bypasses the need for isocyanates or phosgene, using CO₂ as a C1 building block.[1]

  • Best For: Large-scale synthesis of achiral or racemic N-substituted OZDs where metal contamination is a critical concern (e.g., late-stage API synthesis).

System B: Silver(I)/Base Cooperative Catalysis
  • Mechanism: Ag(I) salts activate propargylic amines or similar alkynyl precursors, facilitating CO₂ insertion followed by intramolecular cyclization.

  • Key Advantage: Substrate Scope. Extremely tolerant of steric bulk and electronic deactivation on the nitrogen substituent.

  • Best For: Constructing complex, functionalized OZD derivatives from alkyne precursors.

System C: Chemo-Enzymatic Hybrid (Lipase + Base)
  • Mechanism: Uses immobilized lipases (e.g., Pseudomonas cepacia lipase) for the asymmetric O-acetylation of

    
    -hydroxy esters, followed by base-catalyzed cyclization.
    
  • Key Advantage: Enantiopurity. The only viable method for generating high

    
    
    
    
    
    chiral OZDs without expensive chiral ligands.
  • Best For: Chiral drug candidates requiring strict stereochemical control.

Performance Metrics: Head-to-Head Comparison
MetricSystem A: P-Mediated CO₂ System B: Ag(I) Catalysis System C: Biocatalytic
Catalyst Loading Stoichiometric (P-reagent) / Cat. Base1–5 mol% Ag salt10–20% w/w Enzyme
Reaction Temp Mild (

)
Elevated (

)
Ambient (

)
Yield (Avg)



(Kinetic Res.)
Atom Economy High (CO₂ incorp.)Moderate (Ligand dependent)Low (Acetylation waste)
Enantioselectivity N/A (Racemic)Low (


w/o chiral ligand)
Excellent (


)
Scalability High (No heavy metals)Medium (Ag removal req.)Medium (Enzyme cost)
Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two primary chemical methods (System A and System B), highlighting the critical activation steps.

OZD_Mechanism Start Precursors SysA_Step1 Amine + Ketoester (Condensation) Start->SysA_Step1 System A SysB_Step1 Propargylic Amine Start->SysB_Step1 System B SysA_Inter Imine Intermediate SysA_Step1->SysA_Inter SysA_Step2 P-Reagent + CO2 (Carboxylative Capture) SysA_Inter->SysA_Step2 Product 2,4-Oxazolidinedione Scaffold SysA_Step2->Product - PO(OEt)3 SysB_Step2 Ag(I) Activation of Alkyne SysB_Step1->SysB_Step2 SysB_Step3 CO2 Insertion (Cyclization) SysB_Step2->SysB_Step3 SysB_Step3->Product Regioselective

Figure 1: Mechanistic divergence between Phosphorus-mediated (System A) and Silver-catalyzed (System B) synthesis of 2,4-oxazolidinediones.

Validated Experimental Protocols

To ensure reproducibility, we provide the optimized protocols for the two most chemically distinct methods.

Protocol A: Phosphorus-Mediated One-Pot Synthesis (Green Route)

Target: 3-Benzyl-5-phenyl-2,4-oxazolidinedione

  • Reagents: Benzylamine (1.0 equiv), Ethyl benzoylformate (1.0 equiv), Triethyl phosphite (

    
    , 1.2 equiv), Acetonitrile (MeCN).
    
  • Condensation: In a round-bottom flask, mix Benzylamine and Ethyl benzoylformate in MeCN. Stir at room temperature for 2 hours to form the imine.

  • Carboxylation: Bubble dry CO₂ gas (balloon pressure) into the solution.

  • Cyclization: Add

    
     dropwise via syringe. Stir the mixture at 
    
    
    
    for 12 hours under CO₂ atmosphere.
  • Workup: Concentrate the solvent in vacuo. Purify the residue via silica gel column chromatography (Hexane/EtOAc 4:1).

  • Expected Yield:

    
    .
    
Protocol B: Silver-Catalyzed Carboxylative Cyclization

Target: 5-Methylene-2,4-oxazolidinedione derivatives

  • Reagents: Propargylic amine (1.0 equiv), AgI (5 mol%), DBU (1.0 equiv), DMSO.

  • Setup: Charge a high-pressure tube with the amine, AgI, and DBU in DMSO.

  • Pressurization: Pressurize the vessel with CO₂ (2 MPa) or use a CO₂ balloon for highly reactive substrates.

  • Reaction: Heat to

    
     for 10 hours.
    
  • Workup: Quench with water, extract with ethyl acetate (

    
    ). Wash organic layer with brine to remove DMSO. Dry over 
    
    
    
    .
  • Expected Yield:

    
    .
    
Strategic Recommendations
  • For Green Manufacturing: Adopting System A is strongly recommended for facilities prioritizing E-factor reduction . The elimination of transition metals simplifies downstream purification, a major cost driver in GMP environments.

  • For Library Generation: System B offers superior modularity. The ability to use alkyne precursors allows for the rapid generation of diverse 5-alkylidene-2,4-oxazolidinediones, which can be further functionalized via hydrogenation.

  • For Chiral Targets: If the target is a single enantiomer (e.g., for PPAR

    
     agonist development), System C  (Lipase-mediated) remains the gold standard despite lower throughput, as it avoids the complexity of chiral metal ligands.
    
References
  • Phosphorus-Mediated Synthesis: Chemical Communications, "Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation," 2014. Link

  • Silver-Catalyzed Cyclization: Journal of Organic Chemistry, "Silver-catalyzed carbon dioxide incorporation reaction into various propargylic amines," 2020.[2] Link

  • Biocatalytic Approaches: Journal of Medicinal Chemistry, "Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers," 2002.[3][4][5] Link

  • Organocatalysis Overview: Green Chemistry, "Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide," 2015. Link

Sources

Validation

Assessing the Selectivity of 2,4-Oxazolidinedione Derivatives Against Off-Targets

Executive Summary The 2,4-oxazolidinedione scaffold is a classic heterocyclic core, historically recognized in anticonvulsants (e.g., trimethadione) and more recently explored as a bioisostere to thiazolidinediones (TZDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-oxazolidinedione scaffold is a classic heterocyclic core, historically recognized in anticonvulsants (e.g., trimethadione) and more recently explored as a bioisostere to thiazolidinediones (TZDs) for metabolic disorders. While replacing the sulfur of TZDs with oxygen reduces lipophilicity and alters hydrogen bonding potential, it introduces a complex selectivity landscape.

This guide addresses the primary challenge in developing modern 2,4-oxazolidinedione derivatives: achieving therapeutic potency (typically against PTP1B or T-type calcium channels) while avoiding the "TZD-like" side effects mediated by PPAR


 and the toxicity associated with off-target phosphatase inhibition. 

Part 1: The Selectivity Landscape

The Bioisostere Trap: PPAR

The structural similarity between 2,4-oxazolidinediones and 2,4-thiazolidinediones (e.g., Rosiglitazone) is a double-edged sword. While the oxazolidinedione core often improves solubility, it risks retaining affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPAR


).
  • The Risk: Full agonism of PPAR

    
     leads to fluid retention, weight gain, and bone fractures.
    
  • The Goal: If the therapeutic target is PTP1B (for insulin sensitization), the oxazolidinedione derivative must demonstrate >100-fold selectivity against PPAR

    
    , or act strictly as a partial modulator (SPPARM) rather than a full agonist.
    
The Homology Trap: PTP1B vs. TCPTP

For oxazolidinediones designed as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, the most critical off-target is T-cell Protein Tyrosine Phosphatase (TCPTP) .

  • The Challenge: PTP1B and TCPTP share 72% sequence identity overall and 86% identity in the catalytic domain.[1]

  • The Consequence: Inhibiting TCPTP causes immune suppression and hematopoietic defects.

  • The Solution: Selectivity must be driven by the "Site B" (secondary phosphotyrosine binding site) or allosteric pockets, as the catalytic active sites ("Site A") are virtually identical.

Part 2: Critical Off-Target Panels & Protocols

Primary Selectivity Protocol: PTP1B vs. TCPTP Enzymatic Assay

Objective: Quantify the selectivity ratio (IC50 TCPTP / IC50 PTP1B). A ratio <10 is generally considered a failure for lead candidates.

Methodological Causality (Why we do it this way):
  • Reducing Agents: PTPs have a catalytic cysteine (Cys215) that is highly susceptible to oxidation. Assays must include DTT or TCEP; otherwise, false positives occur due to oxidative inactivation rather than competitive inhibition.

  • Substrate Choice: We use pNPP (p-Nitrophenyl Phosphate) for high-throughput capability, but hits must be validated with a phosphopeptide substrate (e.g., IR-peptide) to ensure the inhibitor works on physiologically relevant substrates.

Step-by-Step Protocol:
  • Buffer Preparation:

    • Base: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA.

    • Critical Additive: Add 2 mM DTT immediately prior to use. (Old DTT oxidizes and fails to protect the enzyme).

  • Enzyme Incubation:

    • Plate 1 (Target): Recombinant Human PTP1B (final conc: 1–5 nM).

    • Plate 2 (Off-Target): Recombinant Human TCPTP (final conc: 1–5 nM).

    • Add test compounds (Oxazolidinedione derivatives) in DMSO (keep final DMSO <1%).

    • Incubate for 10–15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation:

    • Add pNPP substrate (final conc:

      
       of the respective enzyme, typically 2–4 mM).
      
  • Measurement:

    • Monitor absorbance at 405 nm (kinetic mode) for 20 minutes.

    • Calculate initial velocity (

      
      ).
      
  • Validation (Self-Correction):

    • Include Suramin or Sodium Orthovanadate as a non-selective reference inhibitor.

    • If IC50 shifts significantly (>3x) between runs, check DTT freshness.

Safety Screen: PPAR Binding (TR-FRET)

Objective: Confirm the oxazolidinedione does NOT bind PPAR


 (or binds weakly) compared to a TZD control.
Methodology:

Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay. This is superior to radioligand binding for speed and lack of wash steps, preventing the loss of low-affinity compounds.

  • Reagents:

    • GST-tagged PPAR

      
      -LBD (Ligand Binding Domain).
      
    • Terbium-labeled anti-GST antibody (Donor).

    • Fluormone™ Pan-PPAR Green (Acceptor tracer).

  • Workflow:

    • Mix GST-PPAR

      
      , Tb-antibody, and Tracer in assay buffer.
      
    • Add Test Compound (Oxazolidinedione).

    • Control: Run Rosiglitazone as the positive binding control (

      
       nM).
      
  • Readout:

    • Excitation: 340 nm. Emission: 520 nm (Fluorescein) and 495 nm (Terbium).

    • Interpretation: A decrease in the 520/495 ratio indicates the test compound has displaced the tracer.

    • Success Criterion: IC50 > 10

      
      M (inactive) or >100x higher than the therapeutic target IC50.
      

Part 3: Visualization of Selectivity Logic

Diagram 1: The Screening Cascade

This workflow illustrates the decision gates for an oxazolidinedione lead. Note the early "Kill Step" at TCPTP.

ScreeningCascade Start Oxazolidinedione Library Synthesis TargetAssay Primary Screen: PTP1B Inhibition (IC50 < 1 µM) Start->TargetAssay CounterScreen Selectivity Gate: TCPTP Inhibition TargetAssay->CounterScreen Active Hits Decision1 Selectivity Ratio > 10x? CounterScreen->Decision1 SafetyScreen Anti-Target Screen: PPARγ Binding (TR-FRET) Decision1->SafetyScreen Yes Discard Discard / Redesign Decision1->Discard No (Non-selective) Decision2 Binds PPARγ? SafetyScreen->Decision2 LateStage hERG & CYP450 Profiling Decision2->LateStage No (Clean Profile) Decision2->Discard Yes (Agonist Risk)

Caption: Decision tree for oxazolidinedione derivatives. The TCPTP counter-screen is the primary filter due to high active-site homology.

Diagram 2: Structural Basis of Selectivity

This diagram visualizes why selectivity is difficult and where the opportunities lie (Site B).

InteractionMap ActiveSite Catalytic Site A (pTyr Binding) HomologyA 100% Conserved in TCPTP ActiveSite->HomologyA SiteB Site B (Secondary Site) HomologyB Divergent Residues (Selectivity Opportunity) SiteB->HomologyB Loop Loop Region (Residue 120) Head Oxazolidinedione Head Group Head->ActiveSite Mimics pTyr Tail Hydrophobic Tail Tail->SiteB Bidentate Binding Linker Linker Linker->Loop

Caption: Mechanistic map. Selectivity is achieved by extending the "Tail" to Site B, as the "Head" group binds the highly conserved Catalytic Site A.

Part 4: Comparative Data Summary

The following table illustrates a Target Product Profile (TPP) for a successful selective oxazolidinedione compared to reference compounds.

FeatureReference: Rosiglitazone (TZD)Reference: Vanadate (Pan-PTP)Target: Selective Oxazolidinedione
PTP1B IC50 > 100

M (Inactive)
0.5

M
< 0.5

M
TCPTP IC50 > 100

M
0.5

M
> 10.0

M
Selectivity Ratio N/A1:1 (None)> 20:1
PPAR

EC50
0.04

M (Strong Agonist)
Inactive> 20

M (Weak/Null)
hERG Inhibition Low RiskHigh Risk (Metal toxicity)> 10

M

References

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Link

  • Haccou, S., et al. (2023). 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review. Current Topics in Medicinal Chemistry. Link

  • Blanchard, R. L., et al. (2003). Identification of a potent and selective PPARgamma ligand with a unique binding mode. Bioorganic & Medicinal Chemistry Letters. Link

  • ThermoFisher Scientific. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol. Link

Sources

Comparative

Reproducibility of High-Throughput Screening Results for 2,4-Oxazolidinediones

Executive Summary: The "Silent" Liability in HTS High-Throughput Screening (HTS) campaigns frequently utilize heterocyclic scaffolds to explore chemical space for anticonvulsant, antimicrobial, and metabolic targets. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Liability in HTS

High-Throughput Screening (HTS) campaigns frequently utilize heterocyclic scaffolds to explore chemical space for anticonvulsant, antimicrobial, and metabolic targets. Among these, 2,4-Oxazolidinediones represent a privileged but chemically liable class. While structurally similar to Thiazolidinediones (TZDs) and Hydantoins, Oxazolidinediones possess a unique susceptibility to base-catalyzed hydrolysis that often goes undetected in standard DMSO stock solutions but manifests rapidly in aqueous assay buffers.

This guide provides a technical comparison of the 2,4-Oxazolidinedione scaffold against its primary bioisosteres and outlines a self-validating workflow to ensure HTS hit reproducibility.

Comparative Analysis: Oxazolidinediones vs. Bioisosteres

In drug discovery, choosing the right scaffold determines the "developability" of a hit. The table below objectively compares 2,4-Oxazolidinediones with their nitrogen (Hydantoin) and sulfur (Thiazolidinedione) analogs.

Table 1: Physicochemical and Stability Comparison of "Dione" Scaffolds

Feature2,4-Oxazolidinedione 2,4-Thiazolidinedione (TZD) Hydantoin (Imidazolidine-2,4-dione)
Core Atom (Pos 1) OxygenSulfurNitrogen (NH)
Aqueous Stability (pH 7.4) Moderate to Poor (Prone to ring opening)Moderate (Oxidation sensitive)High (Very stable)
Aqueous Stability (pH >8.0) Unstable (Rapid hydrolysis)Stable to hydrolysis; prone to ionizationStable
Solubility (DMSO) HighHighModerate
HTS False Positive Rate High (Due to decomposition products)Moderate (Aggregator/Redox issues)Low
Primary Liability Nucleophilic attack at C2/C4 Hepatotoxicity (Metabolic activation)Crystal packing/Solubility
Key Drug Examples Trimethadione (Anticonvulsant)Pioglitazone (Diabetes)Phenytoin (Anticonvulsant)

Scientist's Insight: While Hydantoins are the "safe" choice for stability, Oxazolidinediones offer distinct hydrogen-bonding vectors that may capture unique binding pockets. Do not discard the scaffold, but do rigorous QC on the assay buffer pH.

Mechanistic Insight: The Hydrolysis Pathway[3][4]

The primary cause of poor reproducibility for 2,4-Oxazolidinediones is ring opening . Unlike Hydantoins, the ester-like linkage in the oxazolidinedione ring renders it susceptible to nucleophilic attack by hydroxide ions, even at physiological pH (7.4) over prolonged incubation times (12–24 hours).

Mechanism of Instability

The diagram below illustrates the base-catalyzed degradation pathway that converts the active cyclic "hit" into an inactive (or interfering) linear byproduct.

Hydrolysis Start 2,4-Oxazolidinedione (Active Scaffold) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Addition OH OH- Attack (Assay Buffer pH > 7.4) OH->Inter End Ring-Opened Product (N-substituted Glycolic Acid Amide) Inter->End Ring Cleavage (Irreversible)

Figure 1: Base-catalyzed hydrolysis mechanism of the 2,4-oxazolidinedione ring. Note that the ring-opened product has significantly different solubility and binding properties, leading to non-reproducible IC50 curves.

Experimental Protocol: The "Hit" Validation Workflow

To ensure scientific integrity, any HTS hit containing a 2,4-oxazolidinedione core must undergo a "Stability-First" validation. This protocol distinguishes true binders from decomposition artifacts.

Phase 1: Chemical Integrity Check (LC-MS)
  • Objective: Confirm the parent molecule exists in the assay buffer.

  • Method:

    • Prepare a 10 mM stock in anhydrous DMSO (Store at -20°C).

    • Dilute to 100 µM in the exact assay buffer used in the screen (e.g., PBS pH 7.4).

    • Incubate at RT for 0 h, 4 h, and 24 h .

    • Analyze via LC-MS.

  • Pass Criteria: >90% parent ion retention at T=24h.

  • Fail Criteria: Appearance of a peak with Mass = [M + 18] (Water adduct indicating hydrolysis).

Phase 2: The "pH Stress Test" (Functional Validation)

If the compound shows moderate instability, verify if the activity tracks with degradation.

  • Prepare two assay plates:

    • Plate A: Buffer at pH 7.0 (Stabilizing condition).

    • Plate B: Buffer at pH 8.0 (Accelerated degradation).

  • Run Dose-Response: Perform IC50 determination on both plates simultaneously.

  • Analysis:

    • If IC50 is identical (within 3-fold) → True Hit.

    • If Plate B shows loss of potency → Hit is the unstable parent (proceed with medicinal chemistry stabilization).

    • If Plate B shows gain of potency → The degradation product is the active species (False Positive for the parent).

Decision Logic for HTS Triage

Use the following logic flow to categorize hits. This system prevents the "zombie project" phenomenon where resources are wasted optimizing a scaffold that decomposes in the assay.

ValidationWorkflow Hit HTS Hit Identified (Oxazolidinedione Core) QC LC-MS Purity Check (T=0 vs T=24h in Buffer) Hit->QC Stable Stable (>90% Parent) QC->Stable No Change Unstable Unstable (<50% Parent) QC->Unstable Mass Shift Retest Retest IC50 (Fresh Stock) Stable->Retest Identify Identify Degradant (M+18 Peak) Unstable->Identify TrueHit TRUE HIT Proceed to Lead Opt Retest->TrueHit Potency Confirmed Artifact FALSE POSITIVE (Artifact) Retest->Artifact Potency Lost Identify->Artifact Degradant Inactive NewScaffold NEW LEAD (Degradant is Active) Identify->NewScaffold Degradant Active

Figure 2: Strategic decision tree for validating oxazolidinedione HTS hits. This workflow prioritizes early identification of chemical instability.

References

  • Keil, A. M., et al. (2015).[1] "Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells." Toxicology in Vitro, 29(7), 1887–1896.[1]

  • Momose, Y., et al. (2002). "Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities."[2][3] Journal of Medicinal Chemistry, 45(7), 1518–1534.

  • Coma, I., et al. (2009). "Process validation and screen reproducibility in high-throughput screening." Journal of Biomolecular Screening, 14(1), 66–76.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Simmons, N., et al. (2025). "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." Journal of Chemical Information and Modeling.

Sources

Validation

A Comparative Guide to the Physicochemical Properties of 2,4-Oxazolidinedione and Its Structural Isomer

Introduction: The Oxazolidinedione Scaffold in Modern Research The oxazolidinone ring system is a privileged heterocyclic scaffold, forming the core of numerous vital compounds in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolidinedione Scaffold in Modern Research

The oxazolidinone ring system is a privileged heterocyclic scaffold, forming the core of numerous vital compounds in medicinal chemistry and materials science. Its derivatives are noted for a wide range of biological activities, including use as anticonvulsants (e.g., trimethadione), and as last-resort antibiotics (e.g., linezolid).[1][2] The precise arrangement of atoms within this five-membered ring dictates its chemical personality—reactivity, polarity, and three-dimensional shape—which in turn governs its function.

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of drug development. Subtle changes in structure can lead to profound differences in physicochemical properties, altering a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and toxicity. This guide provides an in-depth comparative analysis of the fundamental physicochemical properties of 2,4-oxazolidinedione and its key structural isomer, 2,5-oxazolidinedione, also known as glycine N-carboxyanhydride (NCA). Understanding these differences is critical for researchers synthesizing novel derivatives or utilizing these scaffolds as building blocks in complex molecular architectures.

Structural Isomers Under Investigation

The two isomers share the molecular formula C₃H₃NO₃ but differ in the placement of a carbonyl group, leading to distinct functional group classifications and, consequently, disparate properties.

G cluster_0 Isomers of C₃H₃NO₃ node_A 2,4-Oxazolidinedione (A cyclic imide/carbamate) img_A node_B 2,5-Oxazolidinedione (An N-carboxyanhydride) img_B

Caption: Molecular structures of the two primary isomers.

Comparative Analysis of Physicochemical Properties

A substance's physical and chemical properties are the primary determinants of its behavior in both laboratory and biological systems. Here, we dissect the key differences between the 2,4- and 2,5-isomers.

Summary of Core Properties

The following table summarizes the key physicochemical data gathered from authoritative sources. It provides a clear, at-a-glance comparison of the two isomers.

Property2,4-Oxazolidinedione2,5-Oxazolidinedione (Glycine NCA)Causality of Difference
CAS Number 2346-26-1[3]2185-00-4[4]Different molecular connectivity.
Molecular Weight 101.06 g/mol [3]101.06 g/mol [4]Identical molecular formula.
Appearance White crystalline solid[1]White to off-white solid[4]Generally similar solid-state forms.
Melting Point 89–90 °C[1]~120 °C (with decomposition)[5][6]The anhydride structure of the 2,5-isomer allows for different crystal packing and is less thermally stable, leading to polymerization/decomposition at its higher melting point.
Water Solubility Sparingly soluble[1]Reacts with water (hydrolyzes)The 2,4-isomer has limited solubility. The 2,5-isomer, being a carboxylic acid anhydride, is highly susceptible to nucleophilic attack by water, leading to ring-opening rather than simple dissolution. This reactivity is a key distinguishing feature.
Acidity (pKa) ~6.0 (Predicted)[1]~9.3 (Predicted)[6]The N-H proton in the 2,4-isomer is part of an imide structure, flanked by two carbonyl groups, making it significantly more acidic than the N-H of the 2,5-isomer, which is part of a less electron-withdrawing carbamic acid anhydride structure.
Melting Point: A Reflection of Crystal Packing and Stability

The melting point provides insight into the stability of the crystal lattice and the strength of intermolecular forces.

  • 2,4-Oxazolidinedione: Exhibits a sharp melting point around 89-90 °C.[1] This reflects a stable, well-ordered crystal lattice held together by hydrogen bonding (via the N-H group) and dipole-dipole interactions.

  • 2,5-Oxazolidinedione: Has a higher but less defined melting point at approximately 120 °C, which is consistently reported with decomposition.[5][6] The higher temperature suggests stronger intermolecular forces in its crystal lattice. However, the anhydride functional group is inherently strained and susceptible to thermal polymerization, causing the compound to decompose upon melting.[7]

Expert Insight: The choice of an isomer for a synthetic reaction that requires heating is critically dependent on this property. The thermal instability of the 2,5-isomer makes it suitable for ring-opening polymerizations but challenging to handle in high-temperature reactions where the parent structure must be preserved.

Solubility and Hydrolytic Stability: A Tale of Two Functional Groups

Solubility is a critical parameter for drug delivery and reaction kinetics. Here, the isomers diverge dramatically due to their distinct functional groups.

  • 2,4-Oxazolidinedione: Is described as "sparingly soluble" in water.[1] Its structure contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for some interaction with water, but its overall compact and relatively nonpolar core limits extensive dissolution.

  • 2,5-Oxazolidinedione: This isomer's interaction with water is not one of simple dissolution but of chemical reaction. As an N-carboxyanhydride, it is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and ring-opening to form glycine. This inherent instability in aqueous media is a defining characteristic.

Expert Insight: This difference is paramount in a research setting. If an aqueous reaction medium is required, the 2,4-isomer is the only viable scaffold of the two. Conversely, the controlled hydrolysis of the 2,5-isomer is the basis for its use in the synthesis of polypeptides and other derivatives.

Acidity (pKa): The Influence of Electron-Withdrawing Groups

The pKa value indicates the tendency of a compound to donate a proton. The electronic environment of the N-H proton is vastly different between the two isomers.

  • 2,4-Oxazolidinedione: The N-H proton is flanked by two carbonyl groups. This "imide" configuration results in significant resonance stabilization of the conjugate base after deprotonation, making the proton relatively acidic, with a predicted pKa of approximately 6.0.[1]

  • 2,5-Oxazolidinedione: The N-H proton is part of a carbamate-like structure within an anhydride ring. It is adjacent to only one carbonyl group, and the delocalization of the nitrogen lone pair is less effective. Consequently, this proton is significantly less acidic, with a predicted pKa around 9.3.[6]

Expert Insight: This nearly 3-unit pKa difference has major implications for synthesis and biological interactions. The 2,4-isomer can be readily deprotonated by mild bases, facilitating N-alkylation or N-acylation reactions. In a biological context, at physiological pH (~7.4), a significant fraction of the 2,4-isomer could exist in its anionic form, affecting membrane permeability and receptor binding, whereas the 2,5-isomer would remain almost entirely protonated.

Spectroscopic Properties: Fingerprinting the Isomeric Structures

Spectroscopic techniques like NMR and FT-IR provide unambiguous confirmation of structure by probing the chemical environment of nuclei and the vibrational modes of bonds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Both isomers will show a singlet for the CH₂ group. However, its chemical shift will differ. In 2,4-oxazolidinedione , the methylene group (C5) is adjacent to an oxygen atom and a nitrogen atom of the imide. In 2,5-oxazolidinedione , the methylene group (C4) is adjacent to the nitrogen and a carbonyl carbon. This difference in electronic environment will cause the CH₂ signal of the 2,4-isomer to appear at a different chemical shift than that of the 2,5-isomer. The N-H proton signal will also differ significantly in chemical shift and exchangeability with D₂O.

  • ¹³C NMR: The key distinction will be in the chemical shifts of the carbonyl carbons. In 2,4-oxazolidinedione , two distinct carbonyl signals are expected: one for the C2 (carbamate-like) and one for the C4 (amide-like) carbon. In 2,5-oxazolidinedione , the two carbonyl carbons (C2 and C5) are in an anhydride environment and will also have characteristic, but different, chemical shifts.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

The most diagnostic region in the IR spectrum is the carbonyl stretching region (1650-1850 cm⁻¹).

  • 2,4-Oxazolidinedione: As a cyclic imide, it is expected to show two distinct C=O stretching bands, typically a symmetric and an asymmetric stretch. One band is often observed near 1750 cm⁻¹[4].

  • 2,5-Oxazolidinedione: As a cyclic anhydride, it is also expected to show two C=O stretching bands due to symmetric and asymmetric stretching, but these typically occur at higher frequencies than imides. One band is expected near 1850 cm⁻¹ and another near 1760 cm⁻¹.

Expert Insight: FT-IR is a rapid and powerful tool to distinguish between the two isomers. The presence of a carbonyl band above 1800 cm⁻¹ is a strong indicator of the 2,5-anhydride structure.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details the methodologies for determining the key properties discussed.

G cluster_workflow General Characterization Workflow cluster_spec Spectroscopic Analysis start Isomer Sample (Purity Confirmed) mp Melting Point Determination (Capillary Method) start->mp sol Aqueous Solubility (OECD 105 Shake-Flask) start->sol pka pKa Determination (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy (KBr Pellet) start->ir comp Comparative Data Analysis mp->comp sol->comp pka->comp nmr->comp ir->comp report Final Report comp->report

Caption: Workflow for the physicochemical characterization of isomers.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeia methods for determining the melting range of a solid crystalline substance.[8]

Causality: This method relies on the principle that a pure crystalline solid has a sharp, defined temperature range over which it transitions to a liquid. Impurities typically depress and broaden this range.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, perform a rapid determination by heating at a rate of 5-10 °C/min to find an approximate melting point.[9]

  • Accurate Determination: For a precise measurement, start heating at a medium rate until the temperature is ~15-20 °C below the expected melting point.

  • Slow Heating: Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]

  • Record Onset (T₁): Record the temperature at which the first droplet of liquid becomes visible.

  • Record Completion (T₂): Record the temperature at which the last solid particle melts, and the sample is completely liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-1.5 °C).

Protocol 2: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol is the gold standard for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[9][10][11]

Causality: This method determines the thermodynamic saturation solubility by allowing a system containing an excess of the solid solute in water to reach equilibrium. The concentration of the dissolved substance in the aqueous phase is then quantified.

  • Apparatus: Use glass flasks with sufficient volume and tight-fitting stoppers. A constant temperature water bath or shaker is required.

  • Preliminary Test: Perform a preliminary test to estimate the approximate solubility and determine the appropriate analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Sample Preparation: Add an amount of the solid substance to at least three separate flasks that is clearly in excess of its expected solubility.

  • Equilibration: Add a known volume of distilled water to each flask. Place the stoppered flasks in a mechanical shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).

  • Agitation: Agitate the flasks until equilibrium is reached. A minimum of 24 hours is typical. To confirm equilibrium, samples are taken at timed intervals (e.g., 24h, 48h, 72h) until the measured concentrations from at least the last two time points are consistent.[10]

  • Phase Separation: Once equilibrium is established, allow the flasks to stand in the constant temperature bath to let solids settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration, ensuring the temperature is maintained.

  • Quantification: Analyze the concentration of the solute in the clear aqueous phase using a pre-validated analytical method (e.g., HPLC).

  • Reporting: Report the average concentration from the replicate flasks as the water solubility at the specified temperature (e.g., in mg/L or g/100 mL).

Protocol 3: FT-IR Spectrum Acquisition (KBr Pellet Method)

This is a common solid-state sampling technique for FT-IR that provides high-quality spectra for crystalline compounds.[12][13]

Causality: This method relies on the property of potassium bromide (KBr), an alkali halide, to become transparent to infrared radiation when subjected to high pressure, forming a glass-like pellet. The analyte, dispersed within this matrix, can then be analyzed via transmission spectroscopy.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Add both the sample and KBr to an agate mortar. Grind the mixture thoroughly with a pestle for 1-2 minutes until a fine, homogenous powder is obtained. KBr is hygroscopic, so this step should be performed quickly to minimize water absorption.[12]

  • Pellet Press Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the ground powder mixture into the die.

  • Pressing: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons) for 2-3 minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a clearer pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The result should be a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Conclusion

While 2,4-oxazolidinedione and 2,5-oxazolidinedione share a common molecular formula, they are fundamentally different compounds with distinct physicochemical profiles. The 2,4-isomer is a relatively stable, moderately acidic cyclic imide with limited water solubility. In contrast, the 2,5-isomer is a thermally sensitive, less acidic N-carboxyanhydride that is highly reactive towards water. These differences, rooted in the specific placement of a single carbonyl group, have profound implications for their handling, reactivity, and potential applications. For researchers in drug development and synthetic chemistry, a thorough understanding of these isomeric distinctions is not merely academic; it is a practical necessity for rational molecular design, reaction planning, and the successful development of novel chemical entities.

References

  • ChemBK. 2,5-OXAZOLIDINEDIONE. [Link]

  • Wikipedia. 2,4-Oxazolidinedione. [Link]

  • PubChem, National Institutes of Health. 2,4-Oxazolidinedione. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Oxazolidinedione
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2,4-Oxazolidinedione
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